dBRD4-BD1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C50H53F3N8O9 |
|---|---|
Molecular Weight |
967.0 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C50H53F3N8O9/c1-30(2)33-8-7-31(3)40(27-33)70-49-55-18-15-37(57-49)45-44(32-9-11-34(12-10-32)50(51,52)53)56-29-60(45)35-16-20-59(21-17-35)22-24-68-26-25-67-23-19-54-42(63)28-69-39-6-4-5-36-43(39)48(66)61(47(36)65)38-13-14-41(62)58-46(38)64/h4-12,15,18,27,29-30,35,38H,13-14,16-17,19-26,28H2,1-3H3,(H,54,63)(H,58,62,64) |
InChI Key |
JNAQDGFRVGMPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
dBRD4-BD1 structure and function in gene transcription
An In-Depth Technical Guide to the Structure and Function of BRD4-BD1 in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers that translate the acetylation state of histones into downstream gene expression programs. BRD4 contains two tandem bromodomains, BD1 and BD2, an extra-terminal (ET) domain, and a C-terminal motif.[1] These domains allow it to bind to acetylated lysine residues on both histone and non-histone proteins, thereby playing a pivotal role in chromatin architecture and the regulation of gene transcription.[2][3] Its function is particularly crucial in transcriptional elongation, where it recruits the Positive Transcription Elongation Factor b (P-TEFb) to release paused RNA Polymerase II (Pol II).[2][4][5] Due to its significant role in the expression of oncogenes and pro-inflammatory genes, BRD4 has emerged as a major therapeutic target in cancer and inflammatory diseases.[6] This guide focuses specifically on the first bromodomain of BRD4 (dBRD4-BD1), detailing its structure, function in gene transcription, and the experimental methodologies used for its study.
Structure of this compound
The first bromodomain of BRD4 (BRD4-BD1) exhibits a conserved alpha-helical bundle structure, characteristic of the bromodomain family. This structure consists of four alpha-helices (αZ, αA, αB, αC) connected by two variable loop regions, the ZA and BC loops.[1][7] These loops form a deep, hydrophobic binding pocket that is responsible for the recognition of acetylated lysine (Kac) residues on histone tails and other proteins.[6]
Key residues within this binding pocket are essential for the interaction with acetylated substrates. A highly conserved asparagine residue (Asn140 in human BRD4) at the base of the pocket forms a critical hydrogen bond with the acetyl-lysine.[1][7] The pocket is further lined with several hydrophobic residues, such as Trp81, Pro82, Leu92, Leu94, and Tyr97, which stabilize the interaction with the acetylated lysine side chain.[2][8] The specificity of BRD4-BD1 for different acetylated lysines is influenced by the surrounding amino acid sequence of the target protein.[2][4]
Several crystal structures of human BRD4-BD1 have been solved and are available in the Protein Data Bank (PDB), providing high-resolution insights into its architecture and interactions with various ligands.[9][10] These structures are invaluable for structure-based drug design efforts aimed at developing selective inhibitors.
Function in Gene Transcription
BRD4-BD1 plays a central role in the regulation of gene transcription, primarily through its ability to tether the transcriptional machinery to acetylated chromatin. The process can be broken down into several key steps:
-
Recognition of Acetylated Histones: BRD4-BD1 binds with high affinity to acetylated lysine residues on the N-terminal tails of histones H3 and H4.[2][4] This interaction is particularly strong with di- and tetra-acetylated histone H4 tails.[2][4] This binding localizes BRD4 to active promoters and enhancers, which are typically marked by histone acetylation.
-
Recruitment of P-TEFb: A primary function of BRD4 is to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9).[5][11] This recruitment is crucial for the transition from transcriptional initiation to productive elongation.[12][13]
-
Release of Paused RNA Polymerase II: At many gene promoters, RNA Polymerase II (Pol II) initiates transcription but then pauses a short distance downstream of the transcription start site. This pausing is a key regulatory checkpoint.[5][12] The CDK9 component of the P-TEFb complex, recruited by BRD4, phosphorylates the C-terminal domain (CTD) of Pol II at serine 2 residues.[5][14] This phosphorylation event leads to the release of negative elongation factors (NELF and DSIF) and allows Pol II to transition into a productive elongation phase, leading to the synthesis of a full-length mRNA transcript.[5]
-
Interaction with Transcription Factors: In addition to histones, BRD4-BD1 can also bind to acetylated non-histone proteins, including transcription factors such as NF-κB (specifically the RelA subunit).[2][15] This interaction can stabilize the transcription factor at its target gene promoters and co-activate the expression of downstream inflammatory and immune response genes.[15]
Signaling Pathway of BRD4-BD1 in Transcriptional Elongation
Caption: BRD4-BD1 recognizes acetylated histones, recruits P-TEFb to release paused Pol II, and drives transcription.
Quantitative Data
The binding affinity of BRD4-BD1 for various acetylated histone peptides and the potency of small molecule inhibitors are critical parameters for research and drug development. This data is typically determined using biophysical and biochemical assays such as TR-FRET and AlphaScreen.
Table 1: Binding Affinities of BRD4-BD1 for Acetylated Histone Peptides
| Histone Peptide | Acetylation Sites | Dissociation Constant (Kd) | Reference |
| Histone H4 | Tetra-acetylated | ~28.0 µM | [3] |
| Histone H4 | K5ac, K8ac, K12ac, K16ac | 23 µM | [6] |
| Histone H3 | K14ac | - | [1] |
| Histone H4 | K5ac | ~600 µM | [6] |
| Histone H4 | K12ac | ~1 mM | [6] |
Note: Kd values can vary depending on the specific peptide sequence and experimental conditions.
Table 2: Potency of Selected BRD4-BD1 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| iBRD4-BD1 | BRD4-BD1 | 12 nM | [16] |
| JQ1 | Pan-BET | - | [17] |
| Pelabresib (CPI-0610) | BRD4-BD1 | 39 nM | [18] |
| GSK778 (iBET-BD1) | BRD4-BD1 | 41 nM | [18] |
| Compound 52 | BRD4-BD1 | 90 nM | [19] |
| Compound 53 | BRD4-BD1 | 93 nM | [19] |
| QCA570 | BRD4-BD1 | 10 nM | [18] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the binding activity by 50% and can vary based on assay conditions.
Experimental Protocols
A variety of in vitro and in vivo techniques are employed to study the structure and function of BRD4-BD1. Below are detailed methodologies for three key experimental approaches.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay used to measure the binding of BRD4-BD1 to acetylated peptides and to screen for inhibitors.
Principle: The assay measures the energy transfer between a Terbium (Tb)-labeled donor (e.g., anti-tag antibody bound to tagged BRD4-BD1) and a dye-labeled acceptor (e.g., a biotinylated acetylated histone peptide bound to streptavidin-acceptor). Binding brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Methodology:
-
Buffer Preparation: Prepare a 1x TR-FRET Assay Buffer from a concentrated stock.[20]
-
Reagent Preparation:
-
Thaw His-tagged BRD4-BD1 protein on ice and dilute to the desired concentration (e.g., 6 ng/µl) in 1x Assay Buffer.[20] Aliquot for single use to avoid freeze-thaw cycles.[20]
-
Dilute the biotinylated acetylated histone H4 peptide ligand and any test inhibitors to the desired concentrations in 1x Assay Buffer.
-
Dilute the Tb-labeled donor (e.g., anti-His antibody) and the dye-labeled acceptor (e.g., streptavidin-APC) in 1x Assay Buffer.[20][21]
-
-
Assay Plate Setup (384-well format):
-
Add 5 µl of the diluted BRD4-BD1 protein to each well.
-
Add 5 µl of the test inhibitor or vehicle control (for positive and negative controls).
-
Add 5 µl of the ligand/acceptor mixture.
-
Add 5 µl of the Tb-donor.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.[20][22]
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET. Measure the emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor), following excitation at ~340 nm.[20][21]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[20] Plot the ratio against the inhibitor concentration and fit to a four-parameter equation to determine the IC50 value.[2]
Caption: Workflow for a TR-FRET assay to measure BRD4-BD1 binding and inhibition.
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay commonly used for high-throughput screening of BRD4-BD1 inhibitors.
Principle: The assay utilizes two types of beads: a Donor bead that contains a photosensitizer and an Acceptor bead that contains a chemiluminescent agent.[23] When a His-tagged BRD4-BD1 protein bound to a Nickel-chelate (Ni-NTA) Acceptor bead interacts with a biotinylated histone peptide bound to a Streptavidin Donor bead, the beads are brought into close proximity (<200 nm).[16][24] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the Acceptor bead, triggering a cascade of chemical reactions that result in a luminescent signal at 520-620 nm.[23][24] Inhibitors that disrupt the protein-peptide interaction will reduce the signal.
Methodology:
-
Reagent Preparation:
-
Prepare 1x BRD Homogeneous Assay Buffer from a 3x stock.[25]
-
Thaw His-tagged BRD4-BD1 protein and dilute to the working concentration (e.g., 1.6 ng/µl) in 1x Assay Buffer.[25]
-
Prepare a master mix containing the biotinylated acetylated histone peptide.
-
Prepare test inhibitors at various concentrations.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µl of the master mixture to each well.[25]
-
Add 2.5 µl of the test inhibitor or vehicle control.
-
Add 2.5 µl of the diluted BRD4-BD1 protein to initiate the reaction.
-
-
Incubation 1: Incubate the plate at room temperature for 30-75 minutes with gentle shaking.[26]
-
Bead Addition:
-
In subdued light, add 10 µl of a pre-mixed solution of Streptavidin Donor beads and Ni-NTA Acceptor beads to each well.
-
-
Incubation 2: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of binding. Calculate IC50 values by plotting the signal against the inhibitor concentration.
References
- 1. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Identification of potent BRD4-BD1 inhibitors using classical and steered molecular dynamics based free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD4: a general regulator of transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Assay in Summary_ki [bdb99.ucsd.edu]
The Core Role of BRD4-BD1 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a pivotal member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic readers.[1][2] By binding to acetylated lysine residues on histones and other proteins, BRD4 plays a critical role in orchestrating gene expression programs involved in cell cycle progression, inflammation, and oncogenesis.[3][4][5] The BD1 domain, in particular, is a key functional and structural module that recognizes these epigenetic marks, making it a high-priority target for therapeutic intervention in various diseases, most notably cancer.[6][7] This document details the molecular mechanisms of BRD4-BD1, presents key quantitative data, outlines essential experimental protocols, and provides visual workflows to elucidate its function in chromatin remodeling and transcriptional regulation.
Molecular Mechanism of BRD4-BD1 Function
BRD4, like other BET family members, features two highly conserved N-terminal bromodomains, BD1 and BD2.[1][2] These domains function as "readers" of the histone code, specifically recognizing and binding to acetylated lysine (KAc) residues on the N-terminal tails of histones H3 and H4.[2][8]
Mechanism of Acetyl-Lysine Recognition: The structure of BD1 consists of a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) linked by two loops (ZA and BC), which together form a deep, hydrophobic pocket.[9][10] The specific recognition of an acetyl-lysine residue is anchored by a critical hydrogen bond between the acetyl-carbonyl oxygen and the side chain of a highly conserved asparagine residue (Asn140 in humans).[10][11] A second, water-mediated hydrogen bond is typically formed with a conserved tyrosine (Tyr97).[10][11] This precise interaction allows BRD4 to dock onto specific acetylated sites on chromatin, particularly at active promoters and enhancers.
Role in Transcriptional Activation: Upon binding to acetylated chromatin, BRD4 acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[8][12] The P-TEFb complex, which includes Cyclin-dependent kinase 9 (Cdk9), then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[8][13] This phosphorylation event releases Pol II from a paused state, allowing it to transition into productive transcriptional elongation.[8] By linking chromatin state to the transcriptional machinery, BRD4-BD1 is a master regulator of key genes, including the proto-oncogene MYC.[5][7] Some studies also suggest BRD4 possesses intrinsic histone acetyltransferase (HAT) activity, capable of acetylating H3K122, which leads to nucleosome eviction and further promotes chromatin accessibility and transcription.[14]
Quantitative Data on BRD4-BD1 Interactions
The affinity of BRD4-BD1 for various acetylated histone peptides and the potency of small molecule inhibitors are critical parameters in research and drug development. The tables below summarize key quantitative data from published studies.
Table 1: Binding Affinities of BRD4-BD1 to Acetylated Histone Peptides
| Histone Peptide | Acetylation Sites | Binding Affinity (Kd) | Method | Reference |
| Histone H4 | K5acK8acK12acK16ac | Strongest Interaction | TR-FRET | [12][15] |
| Histone H4 | K5acK8ac | Strong Interaction | TR-FRET | [15] |
| Histone H3 | K9acK14ac | Weaker Interaction | TR-FRET | [15] |
| Histone H4 | K12ac (mono) | Low Binding | TR-FRET | [15] |
Note: Affinities are often reported qualitatively or as relative values. The tetra-acetylated H4 peptide consistently shows the highest affinity for both BD1 and BD2.[12][15]
Table 2: Inhibitory Constants of Selected Small Molecules Targeting BRD4-BD1
| Inhibitor | Target(s) | IC50 / Kd (nM) | Assay Type | Reference |
| JQ1 | Pan-BET (BD1/BD2) | Kd: ~50-100 | Isothermal Titration Calorimetry | [12] |
| iBET-BD1 (GSK778) | BD1 Selective | IC50: 41 | TR-FRET | [16] |
| Pelabresib (CPI-0610) | Pan-BET | IC50: 39 | Biochemical Assay | [16] |
| iBRD4-BD1 | BD1 Selective | IC50: 12 / Kd: 45.6 | AlphaScreen / ITC | [17][18] |
| dBRD4-BD1 (Degrader) | BRD4 Degrader | DC50: 280 | Cellular Degradation Assay | [17] |
Key Experimental Protocols
Investigating the role of BRD4-BD1 requires specific molecular biology techniques. Below are detailed protocols for essential assays.
This protocol is used to determine if BRD4 is associated with specific DNA regions (e.g., promoters or enhancers) in vivo.
Methodology:
-
Cross-linking: Treat cells (e.g., ~1x107 per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells using a lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the supernatant overnight at 4°C with a specific anti-BRD4 antibody or an IgG control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for target gene promoters or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[19]
This protocol is used to identify proteins that interact with BRD4 in a cellular context.
Methodology:
-
Cell Lysis: Wash cells twice with cold PBS. Lyse cells with a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[20]
-
Lysate Preparation: Incubate the lysate on ice for 20-30 minutes. Scrape the cells and centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.[20]
-
Immunoprecipitation: Add a specific anti-BRD4 antibody (or an IgG control) to the cleared lysate. Incubate on a rotator for 3 hours to overnight at 4°C.[20][21]
-
Immune Complex Capture: Add pre-washed Protein A/G beads (agarose or magnetic) to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.[20][22]
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[20][22]
-
Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and heating at 70-95°C for 5-10 minutes.[20]
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting partner, or by mass spectrometry for unbiased identification of novel interactors.
This protocol measures the effect of BRD4 (or its inhibition) on the transcriptional activity of a specific promoter or enhancer.
Methodology:
-
Plasmid Construction: Clone a promoter or enhancer element of a known BRD4 target gene (e.g., MYC) upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) should be used for normalization.
-
Cell Transfection: Co-transfect the reporter plasmid and the normalization plasmid into the desired cell line using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with a BRD4 inhibitor (e.g., JQ1) or a vehicle control (e.g., DMSO) at various concentrations. Alternatively, co-transfect with siRNAs targeting BRD4 to assess the effect of its knockdown.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in treated samples to the control samples to determine the effect of BRD4 inhibition on the transcriptional element.[23]
Conclusion
The BD1 domain of BRD4 is a critical interface between the epigenetic state of chromatin and the transcriptional machinery. Its ability to specifically recognize acetylated histones positions it as a master regulator of genes essential for cell identity and proliferation. The detailed understanding of its structure and function has not only illuminated fundamental principles of gene regulation but has also paved the way for the development of a new class of epigenetic drugs. The quantitative data and experimental protocols provided herein serve as a foundational resource for researchers and drug developers aiming to further dissect the role of BRD4-BD1 in health and disease and to innovate novel therapeutic strategies targeting this crucial domain.
References
- 1. BRD4 - Wikipedia [en.wikipedia.org]
- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4 is a Histone Acetyltransferase that Evicts Nucleosomes from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho Switch Triggers Brd4 Chromatin Binding and Activator Recruitment for Gene-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgill.ca [mcgill.ca]
- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 23. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of dBRD4-BD1 with Acetylated Histone Tails
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the first bromodomain of human BRD4 (dBRD4-BD1) and acetylated histone tails. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene transcription, making it a significant target in cancer therapy and other diseases.[1][2] This document details the binding affinities, experimental methodologies for studying these interactions, and the signaling pathways influenced by BRD4.
Quantitative Analysis of this compound Binding to Acetylated Histone Tails
The binding affinity of this compound for various acetylated histone peptides has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common metric used to evaluate the strength of these interactions, with a lower Kd value indicating a stronger binding affinity. The following tables summarize the reported Kd values for the interaction of this compound with different acetylated histone H3 and H4 peptides.
Table 1: Binding Affinities of this compound with Acetylated Histone H4 Peptides
| Histone H4 Peptide | Apparent Kd (μM) | Method | Reference |
| H4K5acK8acK12acK16ac | 0.47 | TR-FRET | [3] |
| H4K5acK8ac | 1.8 | TR-FRET | [3] |
| H4K5ac | >50 | TR-FRET | [3] |
| H4K8ac | >50 | TR-FRET | [3] |
| H4K12ac | 11.1 | TR-FRET | [3] |
| H4K16ac | >50 | TR-FRET | [3] |
| H4K12acK16ac | 2.3 | TR-FRET | [3] |
Table 2: Binding Affinities of this compound with Acetylated Histone H3 Peptides
| Histone H3 Peptide | Apparent Kd (μM) | Method | Reference |
| H3K9acK14ac | 2.8 | TR-FRET | [3] |
| H3K14ac | 43.1 | TR-FRET | [3] |
| H3K9ac | >50 | TR-FRET | [3] |
| H3K18ac | >50 | TR-FRET | [3] |
| H3K23ac | >50 | TR-FRET | [3] |
| H3K27ac | >50 | TR-FRET | [3] |
These data indicate that this compound exhibits a preference for multiply acetylated histone tails, particularly on histone H4.[3][4][5] The tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) demonstrates the highest affinity, suggesting a cooperative binding mechanism involving multiple acetyl-lysine residues.[3][6]
Key Experimental Protocols
The study of this compound and acetylated histone interactions relies on robust and sensitive experimental techniques. Below are detailed methodologies for three commonly employed assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a powerful technique for studying molecular interactions in a homogeneous format, making it suitable for high-throughput screening.[7][8]
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 647). When a tagged this compound (e.g., GST-tagged with a Terbium-labeled anti-GST antibody) and a biotinylated acetylated histone peptide (bound to Streptavidin-d2) are in close proximity due to binding, excitation of the donor leads to emission from the acceptor.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 3x BRD TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[9]
-
Dilute recombinant this compound protein and biotinylated acetylated histone peptide to desired concentrations in the assay buffer.
-
Prepare solutions of Terbium-labeled anti-tag antibody and Streptavidin-labeled acceptor fluorophore.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the this compound protein solution.
-
Add 5 µL of the biotinylated acetylated histone peptide solution.
-
For inhibitor studies, add 5 µL of the test compound at various concentrations. For control wells, add 5 µL of assay buffer with DMSO.
-
Add 5 µL of the Terbium-labeled antibody and Streptavidin-acceptor mixture.
-
Incubate the plate at room temperature for 2 hours, protected from light.[7]
-
Read the plate on a TR-FRET-compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[7]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the concentration of the titrated component (e.g., histone peptide or inhibitor) to determine Kd or IC50 values.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that is highly sensitive and amenable to high-throughput screening.[10][11][12]
Principle: The assay utilizes donor and acceptor beads that are brought into proximity by the interaction between this compound and an acetylated histone peptide. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an AlphaScreen buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA).
-
Use a GST-tagged this compound and a biotinylated acetylated histone peptide.
-
Prepare suspensions of Glutathione-coated acceptor beads and Streptavidin-coated donor beads in the AlphaScreen buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of GST-dBRD4-BD1 to each well.
-
Add 5 µL of the biotinylated acetylated histone peptide.
-
For inhibitor screening, add 5 µL of the test compounds.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the Glutathione acceptor bead suspension and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin donor bead suspension and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the concentration of the inhibitor or peptide to determine IC50 or Kd values.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]
Principle: A solution of the ligand (e.g., acetylated histone peptide) is titrated into a solution containing the macromolecule (this compound) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the macromolecule.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the this compound protein and the acetylated histone peptide extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy.
-
Degas the solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the this compound solution (typically in the µM range) into the sample cell.
-
Load the histone peptide solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection to account for dilution effects, followed by a series of injections to generate the binding isotherm.
-
-
Data Analysis:
-
Integrate the raw heat data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the peptide to the protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Signaling Pathways and Functional Role of BRD4
BRD4 plays a central role in gene transcription by recognizing acetylated histones at promoters and enhancers.[1][16] This recognition facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation.[2][17]
Caption: BRD4-mediated transcriptional activation and signaling interactions.
BRD4 is also implicated in various signaling pathways, including the NF-κB and JAK/STAT pathways.[1][18][19] It can interact with acetylated non-histone proteins, such as the p65 subunit of NF-κB, to regulate inflammatory gene expression.[19] Furthermore, BRD4 has been shown to regulate the activation of the JAK/STAT3 signaling pathway.[18]
Experimental Workflow for this compound Interaction Studies
A typical workflow for investigating the interaction between this compound and acetylated histone tails, from initial screening to detailed biophysical characterization, is outlined below.
Caption: Workflow for characterizing this compound and histone interactions.
This guide provides a foundational understanding of the this compound interaction with acetylated histones, offering valuable data and protocols for researchers in academia and industry. The continued investigation of these interactions will be crucial for the development of novel and specific inhibitors targeting BRD4 for therapeutic intervention.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The double bromodomain protein Brd4 binds to acetylated chromatin during interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining super-enhancers by highly ranked histone H4 multi-acetylation levels identifies transcription factors associated with glioblastoma stem-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer [mdpi.com]
The Mechanism of Action of dBRD4-BD1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Among the targets of interest, Bromodomain-containing protein 4 (BRD4) has garnered significant attention due to its pivotal role in transcriptional regulation and cancer pathogenesis. This technical guide provides an in-depth exploration of the mechanism of action of dBRD4-BD1, a selective degrader of BRD4, in cancer cells. We will dissect its molecular mechanism, downstream signaling consequences, and provide detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.
Introduction to BRD4 and Its Role in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers. Through its two tandem bromodomains, BD1 and BD2, BRD4 recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering transcriptional regulatory complexes to chromatin.[1][2] This function is critical for the expression of a host of genes involved in cell cycle progression, proliferation, and apoptosis.[2][3] In numerous cancers, BRD4 is overexpressed or dysregulated, leading to the aberrant activation of oncogenic transcriptional programs, most notably the upregulation of the master transcription factor MYC.[4][5][6] Consequently, targeting BRD4 has become a promising strategy for cancer therapy.
This compound: A Selective BRD4 Degrader
This compound is a heterobifunctional small molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of BRD4.[4][7] Its structure consists of three key components:
-
A high-affinity ligand for the first bromodomain (BD1) of BRD4: This moiety ensures the selective binding of this compound to BRD4 over other BET family members.[4][7]
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits the cellular protein degradation machinery. For many BRD4 degraders, this is a ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ligase complex.[7][8]
-
A flexible linker: This connects the BRD4-BD1 binder and the E3 ligase ligand, enabling the formation of a stable ternary complex between BRD4 and the E3 ligase.
The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase, leading to the poly-ubiquitination of BRD4. This marks BRD4 for recognition and subsequent degradation by the 26S proteasome.[9][10]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective, proteasome-dependent degradation of BRD4. This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple BRD4 molecules. A key feature of this compound is its selectivity for the BD1 domain of BRD4, which leads to the degradation of BRD4 without significantly affecting the levels of other BET family proteins like BRD2 and BRD3.[4][7] In fact, studies have shown that selective degradation of BRD4 can lead to an upregulation of BRD2 and BRD3, a phenomenon not observed with pan-BET inhibitors.[4][7]
Downstream Signaling Pathways and Cellular Consequences
The degradation of BRD4 by this compound has profound effects on several cancer-associated signaling pathways, ultimately leading to anti-tumor activity.
MYC Downregulation
One of the most critical downstream effects of BRD4 degradation is the transcriptional repression of the MYC oncogene.[4][11] BRD4 is a key coactivator for MYC transcription, and its removal from the MYC promoter and enhancer regions leads to a rapid decrease in MYC mRNA and protein levels.[4][5] The downregulation of MYC, in turn, inhibits cancer cell proliferation and survival.
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis in various cancer cell lines.[3][12] This is achieved through the transcriptional repression of anti-apoptotic genes, such as BCL-2 and MCL-1, which are regulated by BRD4.[13] The downregulation of these survival proteins shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and programmed cell death.
Modulation of Other Signaling Pathways
-
NF-κB Pathway: BRD4 is known to interact with the acetylated RelA subunit of NF-κB, acting as a coactivator for NF-κB target genes.[14][15] By degrading BRD4, this compound can suppress the transcriptional activity of NF-κB, which is often constitutively active in cancer and promotes inflammation and cell survival.[16][17][18]
-
Jagged1/Notch1 Pathway: In some cancers, such as triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1, a ligand for the Notch1 receptor.[1][2] The Jagged1/Notch1 signaling pathway is involved in cancer cell migration and invasion.[1][19] Degradation of BRD4 can downregulate Jagged1, thereby inhibiting this pro-metastatic pathway.[1][20]
Quantitative Data
The potency of this compound is typically characterized by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell growth.
| Parameter | Value | Cell Line | Reference |
| DC50 | 280 nM | MM.1S (Multiple Myeloma) | [4][7] |
| IC50 (iBRD4-BD1) | 12 nM | (Biochemical Assay) | [4][7] |
| Dmax | 77% | MM.1S (Multiple Myeloma) | [4][7] |
| Degradation Half-life | 3.3 hours | MM.1S (Multiple Myeloma) | [4] |
Note: Data for this compound is primarily from the initial characterization studies. Further studies may provide a broader range of values across different cancer cell lines.
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BRD4 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
References
- 1. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET® Ubiquitination Starter Kit [promega.com]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Notch activation of Jagged1 contributes to the assembly of the arterial wall - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Characterization of dBRD4-BD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical targets in therapeutic development, most notably in oncology and inflammatory diseases. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[1][2][3] The N-terminal region of BRD4 contains two highly conserved bromodomains, BD1 and BD2, which have distinct functional roles. The first bromodomain, BRD4-BD1, is a key player in recruiting transcriptional machinery to chromatin, making its selective inhibition a promising strategy for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the discovery and characterization of selective inhibitors targeting the first bromodomain of a protein referred to here as dBRD4-BD1, with a focus on quantitative data, experimental protocols, and key signaling pathways.
The this compound Signaling Pathway
BRD4 functions as a scaffold protein that connects chromatin to the transcriptional apparatus. Upon binding to acetylated histones via its bromodomains, BRD4 recruits the positive transcriptional elongation factor b (P-TEFb) complex.[6] This recruitment leads to the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation of target genes, including key oncogenes like MYC.[1][7] Inhibitors of this compound competitively bind to the acetyl-lysine binding pocket of the BD1 domain, thereby displacing it from chromatin and preventing the downstream signaling cascade that leads to gene transcription.[1][7]
Caption: this compound signaling pathway and point of inhibition.
Quantitative Data for this compound Inhibitors
The following tables summarize key quantitative data for several representative this compound inhibitors. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: Biochemical Assay Data for this compound Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| JQ1 | TR-FRET | BRD4-BD1 | 77 | - | [8] |
| iBRD4-BD1 | AlphaScreen | BRD4-BD1 | 12 | - | [4][9] |
| ZL0590 (52) | TR-FRET | BRD4-BD1 | 90 | - | [10][11] |
| Compound 13 | AlphaScreen | BRD4-BD1 | 26 | - | [12] |
| Compound 14 | AlphaScreen | BRD4-BD1 | 17 | - | [12] |
| Compound 15 | AlphaScreen | BRD4-BD1 | 15 | - | [12] |
| Compound 78 | ITC | BRD4-BD1 | - | 137 | [13] |
| BI2536 | - | BRD4 | 25 | - | [14] |
| TG101209 | - | BRD4 | 130 | - | [14] |
| I-BET151 | - | BET BRDs | 200-790 | - | [8] |
| I-BET762 | - | BET BRDs | 32.5-42.5 | - | [8] |
Table 2: Cellular Assay Data for this compound Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| JQ1 | KYSE450 | Cell Viability (CCK-8) | Varies by concentration | [15] |
| Compound 78 | MV4-11 | Antiproliferation | 1.30 | [13] |
| Compound 78 | HL-60 | Antiproliferation | 2.99 | [13] |
| Compounds 41 & 42 | Acute Leukemia Cell Lines | Antiproliferation | 0.4-0.68 | [13] |
| Compounds 41 & 42 | AR-positive Prostate Cancer | Antiproliferation | 0.29-2.62 | [13] |
| Compound 79 | MM1.S | Growth Inhibition | 0.46 | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings in drug discovery. Below are protocols for key experiments used in the characterization of this compound inhibitors.
Experimental Workflow: From Hit Identification to In Vivo Validation
Caption: A typical experimental workflow for this compound inhibitor discovery.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to BRD4 bromodomains.[10]
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. A europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC) acts as the acceptor. When the BRD4-histone complex is intact, FRET occurs. Inhibitors that disrupt this interaction lead to a decrease in the FRET signal.
-
Materials:
-
GST-tagged BRD4-BD1 protein
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-conjugated APC
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
Test compounds
-
-
Procedure:
-
Add assay buffer, GST-BRD4-BD1, and the biotinylated histone peptide to a 384-well plate.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add a mixture of the europium-labeled anti-GST antibody and streptavidin-conjugated APC.
-
Incubate for a further period (e.g., 1-2 hours) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.[16]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used to screen for inhibitors of protein-protein interactions.[17]
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the BRD4-histone interaction is intact, generating a chemiluminescent signal. Inhibitors that disrupt this interaction prevent the beads from coming close, leading to a loss of signal.
-
Materials:
-
GST-tagged BRD4-BD1 protein
-
Biotinylated acetylated histone H4 peptide
-
Glutathione-coated donor beads
-
Streptavidin-coated acceptor beads
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
Add GST-BRD4-BD1 and the test compound to a microplate and incubate.
-
Add the biotinylated histone peptide and incubate.
-
Add the glutathione-coated donor beads and incubate in the dark.
-
Add the streptavidin-coated acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration to calculate the IC50.
-
Cell Viability Assay (e.g., CCK-8)
This assay assesses the effect of this compound inhibitors on the proliferation of cancer cells.[15]
-
Principle: CCK-8 (Cell Counting Kit-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., KYSE450 esophageal cancer cells)[15]
-
Complete cell culture medium
-
This compound inhibitor
-
CCK-8 reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound inhibitor for a specified time (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[15]
-
X-ray Crystallography
Determining the co-crystal structure of an inhibitor bound to this compound provides invaluable insights into the binding mode and facilitates structure-based drug design.[10][18]
-
Principle: This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms.
-
General Procedure:
-
Express and purify high-quality, soluble this compound protein.
-
Incubate the protein with a molar excess of the inhibitor.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) to obtain well-diffracting crystals of the complex.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model to fit the electron density map and analyze the protein-ligand interactions.[19][20]
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the dynamic behavior of the this compound-inhibitor complex and to predict binding affinities.[21][22][23]
-
Principle: MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, providing insights into conformational changes and binding stability.
-
General Procedure:
-
Start with a high-resolution crystal structure of the this compound-inhibitor complex (or a docked model).[8][23]
-
Solvate the complex in a water box with appropriate ions to mimic physiological conditions.
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it.
-
Run a production simulation for a sufficient length of time (e.g., nanoseconds to microseconds).
-
Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.[8][23]
-
Conclusion
The discovery and characterization of selective this compound inhibitors represent a significant advancement in the field of epigenetic drug discovery. The methodologies outlined in this guide, from high-throughput screening and biochemical assays to cellular characterization and structural studies, provide a robust framework for identifying and optimizing potent and selective inhibitors. The continued development of such compounds holds great promise for the treatment of various diseases, including cancer and inflammatory disorders, by precisely targeting a key node in gene regulation.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of potent BRD4-BD1 inhibitors using classical and steered molecular dynamics based free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
dBRD4-BD1 as a Therapeutic Target in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory diseases represent a significant global health burden, and the need for novel therapeutic strategies remains paramount. The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a key regulator of inflammatory gene expression. This technical guide focuses on the first bromodomain of BRD4 (dBRD4-BD1) as a promising therapeutic target. By competitively binding to acetylated lysine residues on histones and transcription factors, BRD4 plays a critical role in the transcription of pro-inflammatory cytokines and other inflammatory mediators. This document provides an in-depth overview of the molecular mechanisms implicating this compound in inflammation, detailed experimental protocols for inhibitor characterization, quantitative data for known inhibitors, and a discussion of its potential as a drug discovery target.
The Role of this compound in Inflammatory Signaling
BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on cellular proteins, including histones. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. The tandem bromodomains of BRD4, BD1 and BD2, exhibit distinct functions, with the first bromodomain (BD1) being primarily responsible for chromatin binding.[1]
In the context of inflammation, BRD4 is a key coactivator of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3][4] Inflammatory stimuli trigger a signaling cascade that leads to the activation and nuclear translocation of the NF-κB subunit RelA/p65. Once in the nucleus, RelA is acetylated at lysine 310 (K310), creating a binding site for the bromodomains of BRD4.[2][5][6][7] The specific interaction between BRD4 and acetylated RelA is required for the recruitment of the positive transcription elongation factor b (P-TEFb) complex.[2][6][7] P-TEFb then phosphorylates RNA Polymerase II, facilitating transcriptional elongation and the subsequent expression of a host of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and cell adhesion molecules.[3][5][8][9]
Targeting the BD1 domain of BRD4 with small molecule inhibitors can disrupt this critical interaction, preventing the recruitment of the transcriptional machinery and thereby suppressing the expression of inflammatory genes.[3][10] This provides a targeted approach to modulate the inflammatory response.
Below is a diagram illustrating the central role of this compound in the NF-κB signaling pathway leading to inflammatory gene expression.
Caption: this compound in NF-κB mediated inflammatory gene transcription.
Quantitative Analysis of this compound Inhibitors
The development of potent and selective inhibitors targeting the bromodomains of BRD4 has been a major focus of drug discovery efforts. While pan-BET inhibitors have shown efficacy, they are often associated with off-target effects. Therefore, developing inhibitors with selectivity for specific bromodomains, such as BD1, is highly desirable.[3] The table below summarizes the binding affinities of several known inhibitors for BRD4-BD1 and BRD4-BD2, highlighting their selectivity profiles.
| Compound | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | Selectivity (BD2/BD1) | Reference |
| ZL0590 (52) | 90 | >1000 | >11.1 | [11][12] |
| Compound 53 | 93 | >1000 | >10.8 | [11] |
| iBRD4-BD1 | 12 | 276 | 23 | [13] |
| GSK778 | - | - | >130 | [11] |
| ABBV-744 | - | - | BD2 Selective | [11] |
Note: IC50 values can vary depending on the assay format and conditions. The data presented here is for comparative purposes.
Experimental Protocols for Inhibitor Characterization
The characterization of this compound inhibitors relies on robust and sensitive biochemical and cellular assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed homogeneous assay formats suitable for high-throughput screening (HTS).
TR-FRET Assay Protocol
Principle: This assay measures the binding of a fluorescently labeled ligand to the this compound protein. A terbium (Tb)-labeled donor molecule is attached to the protein, and a dye-labeled acceptor is part of the ligand. When the ligand binds to the protein, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors that compete with the ligand for binding to this compound will disrupt FRET, leading to a decrease in the acceptor signal.[14][15][16][17]
Materials:
-
Purified recombinant this compound protein (e.g., GST-tagged or His-tagged)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) or a known small molecule ligand
-
Dye-labeled streptavidin (or other acceptor molecule)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds and positive control inhibitor (e.g., JQ1)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the positive control in assay buffer. Add a small volume (e.g., 2 µL) to the wells of a 384-well plate. Include wells for no-inhibitor (positive control) and no-protein (negative control) conditions.
-
Protein-Donor Mix Preparation: Prepare a mix of this compound protein and the Tb-labeled anti-tag antibody in assay buffer. The final concentration of each component should be optimized for the assay window.
-
Ligand-Acceptor Mix Preparation: Prepare a mix of the biotinylated ligand and the dye-labeled streptavidin in assay buffer. The final concentrations should be optimized.
-
Assay Assembly:
-
Add the Protein-Donor mix to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for antibody-protein binding.
-
Add the Ligand-Acceptor mix to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.[14][17]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a this compound TR-FRET inhibitor assay.
AlphaLISA Assay Protocol
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules.[18][19] Donor beads, upon excitation at 680 nm, release singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. In a this compound assay, one bead is coated with a molecule that binds the protein (e.g., via an affinity tag), and the other bead is coated with a molecule that binds the ligand. Inhibition of the protein-ligand interaction separates the beads and reduces the signal.[18][19]
Materials:
-
Purified recombinant this compound protein (e.g., GST-tagged)
-
Biotinylated histone peptide ligand
-
AlphaLISA Donor beads (e.g., anti-GST coated)
-
AlphaLISA Acceptor beads (e.g., Streptavidin-coated)
-
AlphaLISA assay buffer
-
Test compounds and positive control inhibitor
-
384-well white opaque microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Compound Plating: Prepare and plate serial dilutions of test compounds as described for the TR-FRET assay.
-
Protein Addition: Add the this compound protein to all wells.
-
Ligand Addition: Add the biotinylated histone peptide to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for protein-ligand binding and inhibitor competition.
-
Bead Addition: Prepare a mix of Donor and Acceptor beads in the assay buffer. Add this bead suspension to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a this compound AlphaLISA inhibitor assay.
Conclusion and Future Directions
The first bromodomain of BRD4 has been robustly validated as a therapeutic target for inflammatory diseases. Its critical role in the NF-κB signaling pathway, a central hub of inflammation, provides a strong rationale for the development of selective inhibitors. The availability of high-throughput screening assays, such as TR-FRET and AlphaLISA, facilitates the discovery and optimization of novel chemical matter.
Future research in this area will likely focus on:
-
Improving Selectivity: Developing inhibitors with high selectivity for this compound over dBRD4-BD2 and other bromodomains to minimize off-target effects.
-
In Vivo Efficacy: Translating the in vitro potency of these inhibitors into in vivo efficacy in relevant animal models of inflammatory diseases.
-
Combination Therapies: Exploring the potential of this compound inhibitors in combination with other anti-inflammatory agents to achieve synergistic effects.
-
Biomarker Development: Identifying and validating biomarkers to monitor the therapeutic response to this compound inhibitors in clinical settings.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer [mdpi.com]
- 5. Role of Brd4 in the production of inflammatory cytokines in mouse macrophages treated with titanium particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Brd4 is on the move during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Post-Translational Modifications of BRD4-BD1: Regulation and Functional Consequences
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature detailing the specific post-translational modifications (PTMs) of Drosophila BRD4 (dBRD4), also known as Fs(1)h, is currently limited. This guide is therefore principally based on the extensive research conducted on its human homolog, BRD4. Given the high degree of conservation in the bromodomain and key regulatory regions, the mechanisms described for human BRD4 provide a strong predictive framework for understanding the regulation of dBRD4. All information pertaining to specific modification sites and regulatory enzymes should be understood as being derived from studies on human BRD4 unless otherwise specified.
Introduction: BRD4 and the Significance of PTMs
Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones and other proteins through its two tandem bromodomains, BD1 and BD2.[4] This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of key genes involved in cell cycle progression, inflammation, and oncogenesis.[1][5] The Drosophila homolog, Fs(1)h, is also essential for transcription regulation.[6][7]
The function of BRD4 is not static; it is dynamically regulated by a complex network of post-translational modifications (PTMs).[1][8] These modifications, including phosphorylation, ubiquitination, and acetylation, act as molecular switches that can alter BRD4's stability, subcellular localization, chromatin binding affinity, and protein-protein interactions.[2][5] Understanding the PTMs that affect the first bromodomain (BD1), a primary target for therapeutic inhibitors, is crucial for developing more effective and specific epigenetic drugs.
Key Post-Translational Modifications Affecting BRD4-BD1 Function
The stability and function of BRD4 are intricately controlled by various PTMs. While modifications occur across the protein, several have direct or allosteric effects on the BD1 domain.
Phosphorylation is a primary regulatory mechanism for BRD4, governed by a balance between kinases and phosphatases.[9] It influences chromatin binding, cofactor recruitment, and resistance to BET inhibitors.[1][10]
Key Phosphorylation Events:
-
The "Phospho-Switch" Mechanism: The phosphorylation of a cluster of N-terminal sites (NPS) by Casein Kinase II (CK2) is essential for BRD4's ability to bind to acetylated chromatin.[6][11] In a dephosphorylated state, the NPS region is thought to interact intramolecularly with the second bromodomain (BD2), which in turn allosterically impairs the chromatin-binding activity of BD1.[11] Phosphorylation by CK2 reverses this inhibition, unmasking the bromodomains and allowing them to engage with acetylated nucleosomes.[6][11] This process is reversed by Protein Phosphatase 2A (PP2A).[9][11]
-
Direct Regulation of BD1 by JAK2: In colorectal cancer models, the JAK2 kinase has been shown to phosphorylate Tyrosine 97 and 98 (Y97/98) residues located within the BD1 domain.[9] This modification has a dual effect: it enhances BRD4's binding to chromatin while simultaneously reducing its affinity for BET inhibitors like JQ1, thereby contributing to drug resistance.[9]
-
Mitotic Phosphorylation: During mitosis, BRD4 is hyperphosphorylated by CDK1, which has also been linked to resistance to BET inhibitors.[9][12]
Table 1: Summary of Key Phosphorylation Events on Human BRD4 Affecting BD1 Function
| PTM Type | Modification Site(s) (Human BRD4) | Modifying Enzyme(s) | Functional Effect on BD1 |
|---|---|---|---|
| Phosphorylation | N-Terminal Phosphorylation Sites (NPS) | Kinase: Casein Kinase II (CK2) Phosphatase: PP2A | Allosterically enables BD1 binding to acetylated chromatin by releasing intramolecular inhibition.[6][11] |
| Phosphorylation | Tyrosine 97/98 (Y97/98) | Kinase: JAK2 | Increases binding affinity for chromatin; decreases binding affinity for BET inhibitors.[9] |
Ubiquitination primarily regulates the stability and turnover of the BRD4 protein.[1][5] This process involves the covalent attachment of ubiquitin moieties, often targeting proteins for degradation by the proteasome.
-
Regulation of Stability: The stability of BRD4 is controlled by a balance between E3 ubiquitin ligases, such as SPOP, and deubiquitinases (DUBs), like DUB3 (USP17).[10][13]
-
Therapeutic Implications: The targeted degradation of BRD4 is a promising therapeutic strategy. Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize bifunctional molecules that bring BRD4 into proximity with an E3 ligase, inducing its ubiquitination and subsequent degradation.[5][14] Studies have demonstrated that the BD1 domain can be effectively ubiquitinated using cell-free systems, confirming its accessibility to the ubiquitination machinery.[5][15] While specific lysine ubiquitination sites on BD1 have been targeted, detailed mapping is more characterized for BD2.[16]
Visualizing Regulatory and Experimental Pathways
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in studying BRD4 PTMs.
Caption: Putative signaling pathways regulating this compound function based on human BRD4.
Caption: A generalized experimental workflow for studying PTMs of this compound.
Caption: A logical diagram illustrating the BRD4 'phospho-switch' mechanism.
Experimental Protocols for Studying this compound PTMs
The following protocols are generalized methodologies adapted for the study of this compound. Researchers should optimize concentrations and conditions based on their specific reagents and instrumentation.
This protocol is adapted from methodologies used for human BRD4 and is designed to assess the phosphorylation of this compound by a specific kinase (e.g., a CK2 or JAK2 homolog).[2]
Reagents & Materials:
-
Purified recombinant this compound protein (substrate)
-
Purified active kinase (e.g., CK2)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM MnCl₂, 5 mM DTT)
-
ATP solution (40 µM cold ATP)
-
[γ-³²P]ATP (6,000 Ci/mmol) for radioactive detection (or use antibody-based detection)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or Western blot equipment and anti-phospho-specific antibodies
Procedure:
-
Prepare the kinase reaction master mix in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
4 µL of 5x Kinase Assay Buffer
-
X µL of purified kinase (e.g., 0.5 µg)
-
X µL of purified this compound (e.g., 1 µg)
-
Nuclease-free water to a volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of the ATP mix (1 µL of 40 µM cold ATP + 1 µL of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Detection:
-
Radioactive: Dry the gel and expose it to a phosphor screen. Quantify the incorporated radioactivity using a phosphorimager.
-
Non-Radioactive: Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the phosphorylated residue of interest.
-
This protocol measures the binding of this compound to an acetylated histone peptide and can be used to assess how PTMs or inhibitors affect this interaction.[1][7][17]
Reagents & Materials:
-
His-tagged this compound (unmodified and PTM-modified versions)
-
Biotinylated histone H4 peptide acetylated at multiple lysine sites (e.g., H4K5ac, K8ac, K12ac, K16ac).[17]
-
Streptavidin-coated Donor Beads (PerkinElmer)
-
Nickel Chelate (Ni-NTA) Acceptor Beads (PerkinElmer)
-
AlphaScreen Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates (e.g., ProxiPlate)
-
Plate reader capable of AlphaScreen detection (e.g., EnVision)
Procedure:
-
Prepare serial dilutions of the this compound protein and the biotinylated histone peptide in Assay Buffer to determine optimal concentrations (typically low nM range).
-
For the binding assay, add the following to each well of a 384-well plate (for a 10 µL final volume):
-
2.5 µL of His-tagged this compound (at 4x final concentration).
-
2.5 µL of biotinylated H4 peptide (at 4x final concentration).
-
(For inhibition assays, add test compound here and adjust volumes accordingly).
-
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of Ni-NTA Acceptor beads (at 4x final concentration, pre-diluted in Assay Buffer).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 2.5 µL of Streptavidin Donor beads (at 4x final concentration).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal decreases as the interaction between the protein and peptide is disrupted.
-
Compare the signal generated with PTM-modified this compound to the unmodified control to determine the effect of the modification.
ITC directly measures the heat change upon binding, providing thermodynamic parameters including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[3][18]
Reagents & Materials:
-
ITC instrument (e.g., MicroCal ITC200)
-
Purified this compound (unmodified and PTM-modified)
-
Purified acetylated histone peptide
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Crucially, the protein and peptide must be in the exact same buffer post-dialysis.
-
Dialysis equipment (e.g., 1 kDa MWCO cassette for the peptide).
Procedure:
-
Sample Preparation:
-
Dialyze both the this compound protein and the histone peptide extensively against the same batch of ITC buffer overnight at 4°C.
-
Accurately determine the concentration of both protein and peptide after dialysis (e.g., via A280 for protein).
-
Degas both solutions for 5-10 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power (e.g., 5-10 µcal/sec) and stirring speed (e.g., 750 rpm).
-
-
Loading:
-
Load the this compound protein into the sample cell. A typical starting concentration is 20-50 µM.
-
Load the histone peptide into the injection syringe. The concentration should be 10-15 times that of the protein in the cell (e.g., 300-500 µM).
-
-
Titration:
-
Perform a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.
-
Discard the first injection from the analysis as it accounts for syringe equilibration.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software (e.g., Origin) to determine Kd, n, and ΔH.
-
Perform the experiment for both unmodified and PTM-modified this compound to quantitatively measure the impact of the modification on binding affinity.
-
Conclusion and Future Directions
The function of BRD4, and by extension dBRD4, is finely tuned by a complex array of post-translational modifications. Phosphorylation, in particular, emerges as a critical regulator of BD1's ability to engage with chromatin, acting through both allosteric and direct mechanisms. While ubiquitination primarily controls protein stability, its targeted induction represents a powerful therapeutic avenue.
For researchers in drug development, these PTMs present both challenges and opportunities. The phosphorylation of Y97/98 in BD1, for instance, can confer resistance to existing BET inhibitors, highlighting the need for next-generation therapeutics that are effective against modified forms of BRD4.[9] Conversely, targeting the enzymes that regulate BRD4 PTMs, such as CK2 or specific DUBs, offers an alternative strategy to modulate BRD4 activity.
Significant work remains, particularly in the Drosophila system. The identification and validation of PTM sites on dBRD4 (Fs(1)h) and the characterization of the upstream signaling pathways that control these modifications will be essential for fully elucidating its biological role and for leveraging this important model organism to its full potential in epigenetic research.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 is an atypical kinase that phosphorylates Serine2 of the RNA Polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho Switch Triggers Brd4 Chromatin Binding and Activator Recruitment for Gene-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain-Containing Protein BRD4 Is Hyperphosphorylated in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-BRD4: Transcription Plasticity and Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of dBRD4-BD1 in Oncogene Expression Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical regulator of oncogene transcription. BRD4 acts as an epigenetic reader, recognizing acetylated histones at key regulatory regions like super-enhancers to drive the expression of potent oncogenes such as MYC. The function of BRD4 is mediated by its two tandem bromodomains, BD1 and BD2. Functional studies have revealed that the first bromodomain, BD1, is the primary module required for chromatin binding and the maintenance of established oncogenic transcriptional programs.[1] This specificity has made BRD4-BD1 a prime target for therapeutic intervention. While small-molecule inhibitors have shown promise, a newer class of therapeutics known as Proteolysis-Targeting Chimeras (PROTACs) that selectively target BRD4 for degradation (dBRD4) offers potential advantages, including increased potency and duration of effect. This guide details the central role of the BRD4-BD1 domain in oncogene expression, the mechanism of action of BD1-selective degraders, and the experimental protocols used to validate this therapeutic strategy.
The Central Role of BRD4 in Oncogene Transcription
BRD4 is a transcriptional co-activator that links chromatin state to gene expression.[2] Its primary function involves recognizing and binding to acetylated lysine residues on histone tails through its two bromodomains.[2] This binding is particularly prominent at super-enhancers, which are large clusters of enhancer elements that drive high-level expression of genes critical for cell identity and, in cancer, oncogenesis.[3][4]
Upon binding to acetylated chromatin, BRD4 recruits essential components of the transcriptional machinery. A key interaction is with the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of CDK9 and Cyclin T1.[5][6][7] The recruitment of P-TEFb by BRD4 leads to the phosphorylation of RNA Polymerase II, which releases it from a paused state and promotes productive transcriptional elongation.[5][7] This mechanism is responsible for the robust expression of major oncogenes, including MYC, BCL2, and FOXM1, making BRD4 a master regulator of cancer cell proliferation and survival.[8][9]
Differentiating the Functions of BD1 and BD2
While BRD4 contains two highly conserved bromodomains, BD1 and BD2, they are not functionally redundant. Studies using domain-selective inhibitors have elucidated their distinct roles:
-
BRD4-BD1: This domain is primarily responsible for tethering BRD4 to chromatin and maintaining steady-state gene expression.[1] Inhibition of BD1 alone is sufficient to displace BRD4 from chromatin, suppress oncogenic transcriptional programs, and phenocopies the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in cancer models.[1]
-
BRD4-BD2: This domain appears to be more involved in the rapid induction of gene expression in response to stimuli, such as inflammation.[1] Selective inhibition of BD2 has shown greater efficacy in models of inflammatory and autoimmune disease, with less impact on cancer cell proliferation.[1][10]
This functional distinction underscores the rationale for developing therapeutics that selectively target the BRD4-BD1 domain for the treatment of cancer.
Mechanism of Action: From Inhibition to Selective Degradation
While small-molecule inhibitors like JQ1 competitively block the acetyl-lysine binding pocket of bromodomains, they follow an "occupancy-driven" model, requiring sustained high concentrations to be effective.[11] Proteolysis-Targeting Chimeras (PROTACs) represent an alternative "event-driven" therapeutic modality.[11]
A dBRD4-BD1 is a heterobifunctional molecule composed of three parts:
-
A ligand that selectively binds to the BD1 domain of BRD4.
-
A ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[12][13]
-
A flexible linker connecting the two ligands.[14]
This molecule acts as a molecular bridge, inducing the formation of a ternary complex between BRD4 and the E3 ligase.[11] This proximity triggers the transfer of ubiquitin molecules to BRD4, marking it for degradation by the cell's proteasome.[12] The PROTAC molecule is then released and can catalyze further rounds of degradation.[11]
The key downstream effects of this compound action are:
-
Selective BRD4 Depletion: Rapid and sustained degradation of the BRD4 protein, with minimal effect on BRD2 and BRD3.[13][15]
-
Super-Enhancer Disruption: Loss of BRD4 from super-enhancers associated with key oncogenes.[16]
-
Transcriptional Repression: Potent downregulation of oncogenes like c-Myc.[17][18]
-
Anti-tumor Phenotype: Induction of cell cycle arrest and apoptosis, leading to the suppression of tumor cell growth.[19][20]
Quantitative Data Analysis
The efficacy of targeting BRD4-BD1 can be quantified through various cellular and biochemical assays. Degraders are often characterized by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), while inhibitors are measured by IC₅₀ (concentration for 50% inhibition).
| Table 1: Properties of Representative BRD4-Targeting Molecules | |||
| Molecule | Type | Target Specificity | Potency (Cell Line) |
| JQ1 | Inhibitor | Pan-BET (BD1/BD2) | IC₅₀: Varies (nM range)[21] |
| iBET-BD1 (GSK778) | Inhibitor | BET-BD1 selective (≥130-fold vs BD2) | - |
| MZ1 | Degrader (PROTAC) | Pan-BET (VHL-based) | DC₅₀ < 1 nM (BL cells)[13][17] |
| BD-9136 | Degrader (PROTAC) | BRD4 selective (CRBN-based) | DC₅₀: 0.1-4.7 nM (various cancer lines)[15] |
| This compound | Degrader (PROTAC) | BRD4-BD1 selective (CRBN-based) | Max degradation at 0.2 µM (NanoBRET)[22] |
| Table 2: Effect of BRD4 Targeting on Oncogene Expression | |||
| Molecule | Target Gene | Cell Line | Observed Effect |
| JQ1 | c-Myc | Prostate Cancer (DU145, LNCaP) | Significant mRNA decrease[23] |
| JQ1 | Gli1 | Breast Cancer | Decreased mRNA and protein expression[24] |
| JQ1 | MALAT1 (lncRNA) | Hepatic Carcinoma (HepG2) | Upregulation (333 lncRNAs upregulated)[25] |
| MZ1 | c-Myc | Acute Myeloid Leukemia (NB4) | Downregulation[18] |
| Selective BRD4 Degraders | Various | Tumor Cells | Distinct gene regulation vs. pan-BET inhibitors[19] |
| Table 3: Cellular Effects of BRD4 Targeting | |||
| Molecule | Assay | Cell Line | Observed Effect |
| JQ1 | Proliferation | Hepatic Carcinoma (HepG2) | Significantly reduced proliferation[25] |
| JQ1 | Cell Viability (CCK-8) | Esophageal Cancer | Dose-dependent decrease in viability[26] |
| iBET-BD1 (GSK778) | Proliferation/Apoptosis | Various Cancer Lines | Phenocopies pan-BET inhibitor effects[1] |
| Selective BRD4 Degraders | Apoptosis | Tumor Cells | Strong induction of cell death[19] |
| OPT-0139 (Inhibitor) | Cell Cycle | Ovarian Cancer (SKOV3, OVCAR3) | Cell cycle arrest[20] |
Experimental Protocols
Validating the mechanism and efficacy of this compound requires a suite of molecular and cellular biology techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to map the genome-wide binding sites of BRD4 and assess its displacement following treatment.
-
Cross-linking: Treat cells (e.g., 1x10⁷ per sample) with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.[27][28]
-
Cell Lysis and Sonication: Lyse cells and shear chromatin to an average size of 200-500 bp using sonication.[27]
-
Immunoprecipitation (IP): Incubate sheared chromatin overnight at 4°C with a ChIP-grade anti-BRD4 antibody. Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[28]
-
Washes and Elution: Perform stringent washes to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C, and treat with RNase A and Proteinase K to remove RNA and protein.[29]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a high-throughput platform.
-
Data Analysis: Align reads to a reference genome and perform peak calling to identify BRD4 binding sites. Compare peaks between treated and untreated samples to quantify displacement.
RNA-Sequencing (RNA-seq)
This protocol measures global changes in gene expression following BRD4 degradation.
-
Cell Treatment: Culture and treat cells with the this compound degrader or a vehicle control for a specified time (e.g., 6, 12, or 24 hours).[25][30]
-
RNA Extraction: Isolate total RNA from cells using a suitable kit, ensuring high purity and integrity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Prepare directional RNA-seq libraries from the rRNA-depleted RNA.[31]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Trim raw sequencing reads to remove adapters and low-quality bases. Align reads to a reference genome.[31] Use tools like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between treated and control groups based on fold-change and statistical significance (e.g., adjusted p-value < 0.05).[31][32] Perform pathway and gene set enrichment analysis (GSEA) on DEGs.[24]
Western Blotting for Protein Degradation
This is a standard method to confirm the degradation of the target protein.
-
Cell Lysis: Treat cells with the degrader for various time points and concentrations. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantification: Quantify band intensity using densitometry software to determine the percentage of protein degradation relative to the control.
Cell Viability and Apoptosis Assays
These assays measure the phenotypic consequences of BRD4 degradation.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density.[26]
-
Treatment: Treat cells with a serial dilution of the this compound degrader.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using reagents like CellTiter-Glo® (measures ATP levels) or CCK-8.[26][33] Read luminescence or absorbance on a plate reader.
-
Apoptosis Measurement: For apoptosis, treat cells similarly and use an Annexin V/Propidium Iodide staining kit followed by flow cytometry analysis.
Conclusion and Future Directions
The selective targeting of the first bromodomain of BRD4 is a highly validated strategy for disrupting oncogene expression pathways. The development of this compound PROTACs represents a significant advancement over traditional inhibitors, offering a more potent and selective method to eliminate the BRD4 protein. This approach effectively dismantles the super-enhancer-driven transcriptional machinery that many cancers rely upon for their growth and survival. Future research will focus on optimizing the pharmacokinetic properties of these degraders for clinical translation, exploring combination therapies to overcome potential resistance mechanisms, and expanding their application to a wider range of BRD4-dependent malignancies. The continued study of domain-specific BET protein function will undoubtedly pave the way for more precise and effective cancer therapies.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brd4 bridges the transcriptional regulators, Aire and P-TEFb, to promote elongation of peripheral-tissue antigen transcripts in thymic stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BD2 domain of BRD4 is a determinant in EndoMT and vein graft neointima formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GEO Accession viewer [ncbi.nlm.nih.gov]
- 28. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 29. encodeproject.org [encodeproject.org]
- 30. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubcompare.ai [pubcompare.ai]
- 32. researchgate.net [researchgate.net]
- 33. pubcompare.ai [pubcompare.ai]
A Technical Guide to the Functional Divergence of BRD4 Bromodomains: BD1 vs. BD2
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader and transcriptional co-regulator. It plays a pivotal role in gene expression through its two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.[1][2] While structurally similar, these two domains exhibit significant functional divergence in ligand specificity, transcriptional activity, and roles in disease pathology. Understanding these differences is paramount for the development of targeted therapeutics with improved efficacy and reduced toxicity. This guide provides an in-depth exploration of the functional distinctions between BRD4-BD1 and BD2, summarizing quantitative binding data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms.
Structural and Biophysical Distinctions
Both BD1 and BD2 adopt the classic bromodomain fold, consisting of a left-handed bundle of four α-helices (αZ, αA, αB, αC) connected by two variable loops, the ZA and BC loops, which form the hydrophobic acetyl-lysine (KAc) binding pocket.[3][4][5] Despite high sequence homology, subtle yet critical differences in amino acid composition within these loops dictate their distinct binding specificities and functions.
-
Binding Pocket Variations : Key residues within the KAc binding pocket differ between the two domains. For instance, positions like Gln85 and Asp144 in BD1 are replaced by Lys383 and His442 in BD2, respectively, which contributes to their differential recognition of acetylated histones and non-histone proteins.[3]
-
Loop Flexibility : The ZA loop of BD2 is notably longer and more flexible than that of BD1.[4] This increased plasticity may allow BD2 to accommodate a wider variety of acetylated substrates.[6]
-
Dimerization : The dimerization properties of the bromodomains are complex. Some studies suggest that isolated BD1 is monomeric but may dimerize upon binding to an acetylated peptide, while isolated BD2 can partially dimerize in both its free and bound states.[4] However, other reports indicate that both bromodomains are predominantly monomeric in solution, suggesting BRD4 may have unique mechanisms for reinforcing its chromatin association.[7][8]
Caption: Key residue differences in the acetyl-lysine binding pockets of BRD4-BD1 and BD2.
Differential Ligand Recognition and Binding Affinity
The structural variations between BD1 and BD2 translate directly into different binding preferences for both histone and non-histone proteins.
2.1. Acetylated Histone Recognition While both domains bind acetylated histones, they exhibit distinct preferences.
-
BD1 shows a strong preference for diacetylated histone tails, particularly binding to the H4K5ac/K8ac mark to anchor BRD4 to gene promoters and enhancers.[9][6]
-
BD2 is more permissive and can bind a broader range of acetylated sequences on both histone H3 and H4.[6][7] It interacts strongly with diacetylated H3K4AcK9Ac but not with singly acetylated H3K4ac.[9]
2.2. Non-Histone and RNA Interactions A key functional divergence lies in their interaction with other cellular components.
-
BD2 is uniquely associated with the recruitment of acetylated non-histone proteins, such as the transcriptional regulator Twist and Cyclin T1, a component of the positive transcription elongation factor b (P-TEFb).[3][9][7] This interaction is crucial for stimulating transcriptional elongation.
-
Both Domains can cooperatively bind to enhancer RNAs (eRNAs), suggesting a role for RNA in modulating BRD4's chromatin engagement and transcriptional activity.[10]
2.3. Quantitative Binding Affinities Isothermal titration calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) have quantified these binding preferences. BD1 generally displays a higher affinity for histone peptides compared to BD2.
| Domain | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Isolated BRD4-BD1 | Tetra-acetylated Histone H4 (H4Kac4) | NMR | 9 µM | [4] |
| Isolated BRD4-BD2 | Tetra-acetylated Histone H4 (H4Kac4) | NMR | 74 µM | [4] |
| Tandem BRD4 (BD1/2) | Tetra-acetylated Histone H4 (H4Kac4) | NMR | 23 µM (for BD1) | [4] |
| Tandem BRD4 (BD1/2) | Tetra-acetylated Histone H4 (H4Kac4) | NMR | 125 µM (for BD2) | [4] |
| BRD4-BD2 | Acetylated Cyclin T1 (T1-K(ac)390) | ITC | 110 µM | [7] |
Divergent Functional Roles
The differences in binding partners and affinity translate into distinct roles in gene regulation and cellular processes. BD1 is often viewed as the primary chromatin anchor, while BD2 acts as a dynamic recruiter and signaling hub.
3.1. Transcriptional Regulation
-
BD1 Function : BD1 is considered essential for tethering BRD4 to chromatin at promoters and enhancers, maintaining steady-state gene expression.[4][9] Its stable association is critical for the epigenetic memory of transcription across cell divisions.[7]
-
BD2 Function : BD2 is more involved in dynamic transcriptional activation. Its interaction with Cyclin T1 directly recruits the P-TEFb complex, which then phosphorylates RNA Polymerase II to release it from promoter-proximal pausing and stimulate productive transcript elongation.[7][11] Furthermore, BRD4's intrinsic kinase activity maps to a region that includes BD2, suggesting that BD2's binding to chromatin could modulate this enzymatic function.[12]
Caption: Model for differential roles of BRD4-BD1 and BD2 in transcriptional activation.
3.2. Specific Cellular and Pathophysiological Roles Selective inhibition and genetic studies have revealed domain-specific roles in various disease contexts.
-
BD1 inhibition phenocopies the effects of pan-BET inhibitors in cancer models, suggesting BD1 is the primary driver of oncogenic transcription programs.[6][13] It has also been implicated in chromatin compaction and insulating the genome from DNA damage signaling.[14]
-
BD2 appears to be a more critical determinant in inflammatory and fibrotic diseases.[13] For example, the BD2 domain of BRD4 is a key driver of endothelial-to-mesenchymal transition (EndoMT), a process involved in vein graft failure.[15] Consequently, BD2-selective inhibitors show significant promise in treating immune-inflammatory conditions with potentially fewer side effects than pan-BET inhibitors.[13]
Pharmacological Dissection with Selective Inhibitors
The development of inhibitors that can selectively target either BD1 or BD2 has been instrumental in dissecting their functions and offers new therapeutic avenues.
| Inhibitor Type | Example Compound(s) | Selectivity | Primary Therapeutic Indication | Reference |
| Pan-BET | JQ1, I-BET762 | None (Binds BD1 and BD2) | Cancer, Inflammation | [2][16] |
| BD1-Selective | GSK778 (iBET-BD1), Olinone | ≥130-fold for BD1 over BD2 | Cancer | [16][6] |
| BD2-Selective | GSK046 (iBET-BD2), ABBV-744 | >300-fold for BD2 over BD1 | Immuno-inflammatory diseases, Fibrosis | [6][13] |
| BRD4 BD2-Selective | 16o (XY221) | 667-fold over BRD4 BD1 | Research Tool | [17] |
Key Experimental Methodologies
A variety of biophysical and cellular techniques are employed to characterize the functional differences between BRD4 bromodomains.
5.1. Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay This high-throughput assay is commonly used to determine the binding affinity (IC50) of inhibitors.
-
Reagent Preparation : Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Reconstitute His-tagged BRD4-BD1 or BD2 protein, a biotinylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac), Europium-labeled anti-His antibody (Donor), and Streptavidin-labeled APC (Acceptor).
-
Inhibitor Dilution : Perform a serial dilution of the test compound (inhibitor) in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.
-
Binding Reaction : In a 384-well plate, add the BRD4 protein, biotinylated peptide, and the serially diluted inhibitor. Allow the components to incubate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Detection : Add the donor (anti-His-Eu) and acceptor (SA-APC) reagents to the wells. Incubate in the dark for 60 minutes.
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).
-
Analysis : Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for a TR-FRET based competitive binding assay.
5.2. Protocol: Isothermal Titration Calorimetry (ITC) ITC provides a complete thermodynamic profile of the binding interaction (Kd, ΔH, ΔS).
-
Sample Preparation : Dialyze the purified BRD4 domain and the acetylated peptide ligand into the same buffer batch (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) to minimize buffer mismatch heat. Degas all solutions thoroughly.
-
Instrument Setup : Set up the ITC instrument (e.g., MicroCal) to the desired experimental temperature (e.g., 25°C).
-
Loading : Load the BRD4 protein solution (e.g., 20-50 µM) into the sample cell. Load the concentrated peptide ligand (e.g., 200-500 µM) into the injection syringe.
-
Titration : Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, then proceed with a series of 15-25 injections (e.g., 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections for the signal to return to baseline.
-
Data Analysis : Integrate the heat signal for each injection peak. Plot the heat released per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion and Future Directions
The functional bifurcation of BRD4's bromodomains is a clear example of evolutionary specialization, enabling nuanced control over gene expression. BD1 serves as a high-affinity anchor to chromatin, crucial for maintaining transcriptional programs, while BD2 functions as a versatile and dynamic platform for recruiting co-activators and responding to cellular signals. This division of labor has profound implications for drug discovery. The development of BD1- and BD2-selective inhibitors has not only illuminated these distinct biological roles but also paved the way for novel therapeutic strategies that target specific arms of BRD4 function, promising enhanced efficacy in either oncology (BD1) or inflammatory diseases (BD2) with an improved therapeutic window.
Future research should focus on further elucidating the complete interactome of each domain, resolving the physiological relevance of their differing dimerization properties, and understanding how post-translational modifications on BRD4 itself may modulate the function and interplay of its two bromodomains.
References
- 1. BRD4 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis and binding properties of the second bromodomain of Brd4 with acetylated histone tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BD2 domain of BRD4 is a determinant in EndoMT and vein graft neointima formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. | Semantic Scholar [semanticscholar.org]
The Dichotomous Roles of BRD4 Isoforms: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader and transcriptional regulator implicated in a vast array of cellular processes and diseases, most notably cancer. While therapeutic strategies have historically targeted BRD4 as a monolithic entity, emerging evidence reveals a more complex reality dictated by the expression and function of its distinct isoforms. The two major splice variants, the full-length BRD4-long (BRD4-L) and the truncated BRD4-short (BRD4-S), often exhibit divergent, and in some cases, directly opposing cellular functions. Understanding the nuanced roles of these isoforms is paramount for the development of next-generation, highly specific therapeutics. This technical guide provides an in-depth exploration of the structural differences, specific cellular functions, and regulatory pathways of the BRD4 isoforms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Structural Distinctions: The C-Terminal Domain as a Functional Fulcrum
BRD4 is characterized by the presence of two N-terminal tandem bromodomains (BD1 and BD2), which recognize and bind to acetylated lysine residues on histones and other proteins, and an extra-terminal (ET) domain.[1][2] The primary distinction between the two major isoforms lies in their C-terminal region.[1][3]
-
BRD4-Long (BRD4-L): The full-length isoform, BRD4-L contains an extended C-terminal motif (CTM).[1][3] This domain is crucial for its function as a transcriptional co-activator, as it mediates the interaction with the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][4]
-
BRD4-Short (BRD4-S): This shorter, truncated isoform lacks the C-terminal P-TEFb-interacting domain.[5][6] This structural absence is fundamental to its distinct functional profile.
Below is a diagram illustrating the domain architecture of the BRD4 isoforms.
Opposing and Context-Dependent Cellular Roles
The functional consequences of the structural differences between BRD4-L and BRD4-S are profound and often context-dependent, varying significantly across different cancer types.
Breast Cancer: A Paradigm of Opposing Functions
In breast cancer, particularly triple-negative breast cancer (TNBC), the two isoforms play antagonistic roles.[7]
-
BRD4-S acts as an oncogene. The less abundant short isoform promotes cell proliferation and migration.[7] It co-regulates the extracellular matrix (ECM)-associated matrisome network by partnering with the Engrailed-1 (EN1) homeobox transcription factor.[7][8]
-
BRD4-L functions as a tumor suppressor. In contrast, the more abundant long isoform inhibits breast cancer cell proliferation and migration.[7][8]
This functional opposition highlights the potential risks of using pan-BET inhibitors, which would inhibit both the tumor-suppressive BRD4-L and the oncogenic BRD4-S.[7]
Rhabdomyosarcoma: A Shift in Functional Roles
In embryonal rhabdomyosarcoma (ERMS), the roles appear to be inverted and more complex.[3][9]
-
BRD4-L demonstrates an oncogenic role. It promotes tumor progression by inhibiting myogenic differentiation, partly through the activation of myostatin expression.[1][3][9] Depletion of BRD4-L impairs tumor growth.[9][10]
-
BRD4-S acts as a metastatic gatekeeper. While having little impact on primary tumor growth, the depletion of BRD4-S strikingly promotes metastasis.[3][9][10] Loss of BRD4-S leads to increased enrichment of BRD4-L at the promoters of integrin genes, thereby activating them and enhancing metastatic potential.[3][9]
Transcriptional Regulation and Chromatin Organization
Beyond cancer-specific roles, the isoforms have distinct mechanisms of transcriptional control.
-
BRD4-S and Phase Separation: BRD4-S can form nuclear puncta with liquid-like properties through a process of phase separation.[5][6] These condensates, mediated by intrinsically disordered regions and bromodomain binding, appear to organize chromatin and recruit transcription factors to enhance gene transcription.[5][6]
-
BRD4-L and Transcriptional Elongation: The CTM of BRD4-L is essential for recruiting P-TEFb, which phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[1][11]
DNA Damage Response (DDR)
The BRD4 isoforms also have distinct functions in the response to DNA damage. One isoform (referred to as isoform B, which is shorter than the main long form) can act as an endogenous inhibitor of DDR signaling.[4]
-
BRD4 Isoform B (Short): This isoform suppresses the phosphorylation of H2AX (a key DNA damage marker) by recruiting the condensin II chromatin remodeling complex.[4] This action compacts chromatin, attenuates DDR signaling, and enhances radiation-induced cell death.[4] The function is critically dependent on its first bromodomain (BD1).[4]
Quantitative Data Summary
The relative expression and activity of BRD4 isoforms are critical determinants of their overall cellular impact.
Table 1: Cellular Abundance of BRD4 Isoforms in MDA-MB-231 Breast Cancer Cells
| Isoform | Estimated Molecules per Cell | Reference |
|---|---|---|
| BRD4-L | ~1,000,000 | [8] |
| BRD4-S | ~130,000 |[8] |
Table 2: Impact of BRD4 Isoform Overexpression on Chemotherapy Resistance in Ovarian Carcinoma
| Cell Line & Condition | Drug | EC50 Value (µM) | Interpretation | Reference |
|---|---|---|---|---|
| Ovcar4 Control | Cisplatin | ~2.5 | Baseline Sensitivity | [12] |
| Ovcar4 + BRD4-L | Cisplatin | > 5.0 | Increased Resistance | [12] |
| Ovcar4 + BRD4-S | Cisplatin | > 5.0 | Increased Resistance | [12] |
| Kuramochi Control | JQ1 | ~0.25 | Baseline Sensitivity | [12] |
| Kuramochi + BRD4-L | JQ1 | ~0.40 | Decreased Sensitivity | [12] |
| Kuramochi + BRD4-S | JQ1 | ~0.45 | Decreased Sensitivity |[12] |
Table 3: Gene Expression Changes upon Isoform-Specific Knockdown in Rhabdomyosarcoma
| Gene Category | Condition | Fold Change | p-adjusted value | Reference |
|---|
| Migration/Invasion Genes | siBRD4-S vs siControl | >1.2 | <0.05 |[3] |
Key Experimental Protocols
Reproducible and accurate investigation of BRD4 isoform function requires specific and validated methodologies.
Western Blotting for Isoform-Specific Detection
This protocol is adapted from methodologies used to create and validate transgenic mouse models expressing human BRD4 isoforms.[13][14]
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure complete solubilization of chromatin-bound BRD4 by sonication or nuclease treatment.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-50 µg of total protein per lane onto an 8% SDS-PAGE gel to ensure adequate separation of the high molecular weight BRD4-L (~200 kDa) and BRD4-S (~120-140 kDa) isoforms.
-
Transfer: Perform a wet transfer to a PVDF membrane overnight at 4°C to ensure efficient transfer of large proteins.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is a generalized workflow based on studies identifying isoform-specific genomic binding sites.[7][8]
-
Cross-linking: Cross-link cells with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA interactions. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation (IP): Pre-clear chromatin with Protein A/G beads. Incubate overnight at 4°C with 5-10 µg of an isoform-specific BRD4 antibody.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Perform stringent washes to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify genomic regions specifically enriched for BRD4-L or BRD4-S binding.
Conclusion and Therapeutic Implications
The distinct and often opposing functions of the BRD4-L and BRD4-S isoforms present both a challenge and an opportunity for therapeutic development. Pan-BET inhibitors, while effective in some contexts, may have unintended consequences by inhibiting potentially tumor-suppressive isoforms like BRD4-L in breast cancer or promoting metastasis by inhibiting BRD4-S in rhabdomyosarcoma.[3][7][9] The future of BET-targeted therapy lies in the development of isoform-selective inhibitors or degraders. A deeper understanding of the specific protein-protein interactions and downstream pathways governed by each isoform will be crucial for designing novel drugs that can selectively target the oncogenic activities of BRD4 while sparing its tumor-suppressive functions, ultimately leading to more effective and less toxic cancer treatments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The role of distinct BRD4 isoforms and their contribution to high-grade serous ovarian carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the BRD4 short isoform in phase separation and active gene transcription | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Opposing Functions of BRD4 Isoforms in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased expression of BRD4 isoforms long (BRD4-L) and short (BRD4-S) promotes chemotherapy resistance in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection [bio-protocol.org]
- 14. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of BRD4's First Bromodomain (BD1) in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family protein, BRD4, has long been recognized as a critical epigenetic reader and transcriptional co-activator. However, a growing body of evidence has illuminated its multifaceted and pivotal role in the DNA Damage Response (DDR). This technical guide provides an in-depth exploration of the functions of BRD4, with a specific focus on its first bromodomain (dBRD4-BD1), in orchestrating DNA repair and signaling pathways. We will dissect its seemingly contradictory roles as both a facilitator of repair and an insulator of chromatin from damage signaling, detail its involvement in specific repair pathways such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), and explore the therapeutic implications of targeting this compound, particularly in combination with PARP inhibitors. This document synthesizes key research findings, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes complex molecular interactions and workflows.
Introduction: BRD4 as a Key Chromatin Regulator
BRD4 is a member of the BET family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction allows BRD4 to "read" the epigenetic landscape and recruit transcriptional machinery to specific genomic loci, thereby regulating gene expression.[1][2] While its function in transcription is well-established, BRD4's direct involvement in maintaining genomic integrity has become an area of intense investigation. The first bromodomain, BD1, is particularly implicated in mediating these critical DDR functions.[3]
The Dichotomous Function of this compound in DNA Damage Signaling
Research reveals a dualistic role for this compound in the cellular response to DNA damage. It can act as both a suppressor of initial damage signaling and a crucial factor for subsequent DNA repair.
An Insulator of Chromatin from DNA Damage Signaling
One isoform of BRD4, BRD4-isoform B, functions as an endogenous inhibitor of the DDR.[3] Through its BD1, BRD4-B binds to acetylated histones and recruits the condensin II chromatin remodeling complex.[3][4] This action leads to chromatin compaction, effectively "insulating" the DNA from the DDR machinery and attenuating the phosphorylation of H2AX (γH2AX), a key marker of DNA double-strand breaks (DSBs).[3] The functional significance of BD1 in this process is highlighted by the finding that mutations abrogating its acetyl-lysine binding capacity, or its pharmacological inhibition with the BET inhibitor JQ1, reverse this suppressive effect on γH2AX formation.[3]
A Scaffold for DNA Double-Strand Break Repair
Conversely, BRD4 is essential for the efficient repair of DSBs.[1] Upon DNA damage induced by ionizing radiation (IR), histone H4 becomes acetylated, creating binding sites for BRD4.[1][5] BRD4 is then recruited to the chromatin at the damage sites, where it acts as a scaffold, interacting with and stabilizing key DNA repair proteins.[1][5] This recruitment is critical for engaging both major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[1][6]
Molecular Mechanisms of this compound in DNA Repair Pathways
This compound is instrumental in governing the choice and execution of DSB repair pathways.
Role in Non-Homologous End Joining (NHEJ)
NHEJ is a primary DSB repair pathway active throughout the cell cycle that directly ligates broken DNA ends.[6][7][8] Following IR-induced damage, BRD4 is recruited to DSBs where it co-immunoprecipitates with core NHEJ factors, including 53BP1, KU70, and KU80.[1] This interaction is enhanced by DNA damage and is crucial for the stable establishment of the DNA repair complex, thereby promoting efficient NHEJ.[1] The inhibition of BRD4, either by small molecules like JQ1 or through siRNA knockdown, has been shown to impair NHEJ activity.[1]
Role in Homologous Recombination (HR)
HR is a high-fidelity repair pathway predominantly active in the S and G2 phases of the cell cycle, which uses a sister chromatid as a template.[6] BRD4 plays a multifaceted role in promoting HR:
-
DNA End Resection: BRD4 is a critical regulator of DNA end processing, or resection, a key step that commits a DSB to be repaired by HR.[6] It stimulates this process through direct interactions with the SWI/SNF chromatin remodeling complex and the resection machinery, including CtIP and Mre11.[6][9]
-
Transcriptional Regulation of HR Genes: BRD4 transcriptionally regulates key DNA repair genes.[10] Inhibition of BRD4 leads to the depletion of the C-terminal binding protein (CtBP) interacting protein (CtIP), a crucial factor for DSB end resection.[11][12][13] This depletion induces a state of Homologous Recombination Deficiency (HRD).[11][12][13]
The following diagram illustrates the central role of BRD4 in orchestrating both NHEJ and HR repair pathways.
BRD4, Replication Stress, and R-loops
Beyond direct DSB repair, BRD4 is crucial for mitigating replication stress. Inhibition or loss of BRD4 leads to deregulated transcription, which can cause the accumulation of RNA:DNA hybrids, known as R-loops.[14][15] These structures are a major source of genomic instability as they can impede the progression of replication forks, leading to transcription-replication collisions, replication stress, and ultimately, DNA damage.[15]
Furthermore, BRD4 associates with the pre-replication complex, including the factor CDC6, and is indispensable for DNA replication checkpoint signaling.[16][17] Specifically, inhibiting BRD4 with JQ1 or AZD5153 results in a rapid decrease in the phosphorylation of CHK1, a key kinase in the replication stress response, leading to aberrant DNA replication.[16][18]
This cascade of events is visualized in the pathway diagram below.
Therapeutic Implications: Targeting this compound in Cancer
The critical roles of BRD4 in the DDR have significant therapeutic implications, primarily through synthetic lethality approaches.
Synthetic Lethality with PARP Inhibitors (PARPi)
The discovery that BRD4 inhibition induces HRD has paved the way for a powerful combination therapy.[11][12][13] Poly(ADP-ribose) polymerase inhibitors (PARPi) are highly effective in cancer cells that have a pre-existing HRD, such as those with BRCA1/2 mutations.[11][13] By pharmacologically inhibiting BRD4's bromodomains, HR-proficient cancer cells can be rendered HR-deficient, sensitizing them to PARPi.[11][12][13][19] This synergistic interaction has been demonstrated across multiple tumor types, regardless of their BRCA or TP53 status, and can even reverse acquired resistance to PARPi.[11][13]
References
- 1. BRD4 Promotes DNA Repair and Mediates the Formation of TMPRSS2-ERG Gene Rearrangements in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain protein BRD4 directs mitotic cell division of mouse fibroblasts by inhibiting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA Damage Induces Dynamic Associations of BRD4/P-TEFb With Chromatin and Modulates Gene Transcription in a BRD4-Dependent and -Independent Manner [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 promotes resection and homology-directed repair of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA double strand break repair via non-homologous end-joining - Davis - Translational Cancer Research [tcr.amegroups.org]
- 8. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barrows JK et al. (2022), BRD4 promotes resection and homology-directed r... - Paper [echinobase.org]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. BRD4 prevents the accumulation of R-loops and protects against transcription–replication collision events and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 facilitates replication stress-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD4 facilitates replication stress-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. "BRD4 inhibition Is synthetic lethal with PARP inhibitors through the i" by Chaoyang Sun, Jun Yin et al. [institutionalrepository.aah.org]
Unveiling the Endogenous Binding Partners of BRD4-BD1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endogenous ligands of the first bromodomain of BRD4 (dBRD4-BD1). Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader, and understanding its interactions is crucial for the development of novel therapeutics targeting a range of diseases, from cancer to inflammation. This document summarizes the key binding partners, presents quantitative interaction data, and details the experimental methodologies used for their identification and characterization.
Endogenous Ligands of this compound: Beyond Histones
The primary endogenous ligands for this compound are acetylated lysine (Kac) residues found on histone tails. This interaction is fundamental to BRD4's role in chromatin organization and transcriptional regulation. However, a growing body of evidence reveals that this compound also recognizes and binds to a variety of non-histone proteins, expanding its functional repertoire.
Acetylated Histone Tails
This compound exhibits a strong preference for binding to acetylated lysine residues on the N-terminal tails of histones H3 and H4.[1] The binding affinity is significantly enhanced by the presence of multiple acetylation marks on the same histone tail.[2][3] Specifically, di- and tetra-acetylated peptides from histone H4 are potent binders of this compound.[3][4] This interaction anchors BRD4 to acetylated chromatin, a critical step in the recruitment of the transcriptional machinery.[1][5]
Acetylated Non-Histone Proteins
Beyond its well-established role in recognizing histone modifications, BRD4, through its bromodomains, interacts with a number of acetylated non-histone proteins. These interactions are crucial for regulating diverse cellular processes. Proteomic approaches, such as affinity purification coupled with mass spectrometry (AP-MS), have been instrumental in identifying this broader interactome.[6]
Validated non-histone binding partners for BRD4 that interact in an acetylation-dependent manner include:
-
RelA: A subunit of the NF-κB transcription factor. Acetylation of RelA is recognized by BRD4, which is essential for the expression of a subset of NF-κB target genes.[6]
-
Cyclin T1: A component of the Positive Transcription Elongation Factor b (P-TEFb). The interaction between BRD4 and acetylated Cyclin T1 is implicated in the release of P-TEFb from its inactive state and the stimulation of transcriptional elongation.[7][8]
-
Other Transcriptional Regulators: Studies have identified additional acetylated non-histone interactors, such as the transcription factors GATA1 and E2F1, although the primary interaction may not always be with BD1. More recent chemoproteomic approaches have identified novel interacting partners like ILF3, SHMT, HNRNPK, and PDIA1.
Quantitative Analysis of this compound Ligand Binding
The affinity of endogenous ligands for this compound has been quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric used to represent the strength of this binding, with a lower Kd value indicating a higher affinity.
| Ligand | Acetylation Sites | Technique | Kd (μM) | Reference |
| Histone Peptides | ||||
| Histone H4 Peptide (1-16) | K5ac, K8ac, K12ac, K16ac | NMR | 23 | [2] |
| Histone H4 Peptide | K5ac, K12ac | Isothermal Titration Calorimetry | ~28 | [5] |
| Histone H4 Peptide (1-21) | K5ac, K8ac, K12ac, K16ac | TR-FRET | 0.48 | [3] |
| Histone H3 Peptide (1-21) | K9ac, K14ac | TR-FRET | 2.6 | [3] |
| Non-Histone Peptides | ||||
| RelA Peptide | TR-FRET | No significant binding observed in one study | [3] | |
| Cyclin T1 Peptide | K390ac | Isothermal Titration Calorimetry | ~110 (with BD2) | [7] |
Note: The binding affinities can vary between different studies and experimental conditions.
Experimental Protocols for Studying Endogenous Ligands
The identification and characterization of this compound endogenous ligands rely on a combination of proteomic and biophysical methods.
Identification of Endogenous Ligands: Affinity Purification-Mass Spectrometry (AP-MS)
A common workflow to identify novel endogenous binding partners of BRD4 involves immunoprecipitation of the protein followed by mass spectrometry to identify co-purifying proteins.
Detailed Methodology:
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions. The lysis buffer typically contains non-ionic detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to BRD4 (or a tag if using an overexpression system). The antibody-protein complexes are then captured on protein A/G-coupled magnetic beads.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE loading buffer or by using a low pH elution buffer.
-
Protein Digestion: The eluted proteins are typically run briefly on an SDS-PAGE gel, excised, and subjected to in-gel digestion with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Proteins that are significantly enriched in the BRD4 immunoprecipitation compared to a control (e.g., IgG immunoprecipitation) are considered potential binding partners.
Characterization of Binding Affinity
Once potential ligands are identified, their binding affinity to this compound is quantified using biophysical assays.
NMR titration is a powerful technique to monitor the binding of a ligand to a protein at atomic resolution.
Detailed Methodology:
-
Sample Preparation: A solution of 15N-labeled this compound (typically 50-100 µM) is prepared in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 6.8).
-
Data Acquisition: A 2D 1H-15N HSQC spectrum of the protein is acquired. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.
-
Titration: A concentrated stock solution of the unlabeled ligand (e.g., an acetylated peptide) is titrated stepwise into the protein sample.
-
Spectral Monitoring: After each addition of the ligand, another 1H-15N HSQC spectrum is recorded.
-
Data Analysis: The chemical shift perturbations (CSPs) of the protein's backbone amide peaks are monitored as a function of the ligand concentration. These CSPs are then fit to a binding isotherm to calculate the dissociation constant (Kd).
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Methodology:
-
Sample Preparation: The purified this compound protein is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fit to a suitable binding model to determine the thermodynamic parameters of the interaction.
TR-FRET is a robust, high-throughput assay for measuring binding interactions in solution.
Detailed Methodology:
-
Reagent Preparation: The assay typically involves a biotinylated acetylated peptide ligand, a terbium-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged BRD4), and a streptavidin-conjugated fluorophore (e.g., fluorescein).
-
Assay Setup: The components are mixed in a microplate well. When the tagged this compound binds to the biotinylated peptide, the terbium donor and the fluorescein acceptor are brought into close proximity.
-
FRET Measurement: Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, leading to a FRET signal.
-
Competition Assay: To determine the affinity of an unlabeled ligand, a competition experiment is performed where increasing concentrations of the unlabeled ligand are added to displace the biotinylated peptide, leading to a decrease in the FRET signal. The IC50 value is then determined, from which the Ki can be calculated.
Signaling Pathways Involving this compound and its Endogenous Ligands
The interaction of this compound with its endogenous ligands is central to its role in gene regulation. A key signaling pathway involves the recruitment of the Positive Transcription Elongation Factor b (P-TEFb).
In this pathway, the binding of this compound to acetylated histones at gene promoters and enhancers serves as a docking platform.[5] BRD4 then recruits P-TEFb, a kinase complex composed of CDK9 and Cyclin T1.[7] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which releases it from a paused state and stimulates productive transcriptional elongation.[6] The interaction of BRD4 with acetylated non-histone proteins, such as transcription factors, can further fine-tune this process and regulate the expression of specific gene sets.
This guide provides a foundational understanding of the endogenous ligands of this compound. Continued research in this area, particularly utilizing advanced proteomic and biophysical techniques, will undoubtedly uncover further layers of complexity in BRD4 biology and open new avenues for therapeutic intervention.
References
- 1. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry [mdpi.com]
- 2. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
the role of dBRD4-BD1 in cellular differentiation processes
An In-depth Technical Guide on the Role of BRD4-BD1 in Cellular Differentiation Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction: BRD4 as a Master Epigenetic Regulator
Bromodomain and Extra-Terminal Domain (BET) proteins are critical epigenetic "readers" that recognize and bind to acetylated lysine residues on histone and non-histone proteins.[1][2][3] Among them, Bromodomain-containing protein 4 (BRD4) is the most extensively studied member and plays a pivotal role in regulating gene expression.[1][2] BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, an extra-terminal (ET) domain, and a C-terminal domain (CTD).[1] These domains allow it to act as a scaffold, recruiting transcriptional machinery to specific gene loci, thereby controlling cellular processes like cell cycle progression, proliferation, and differentiation.[1][4]
The first bromodomain, BRD4-BD1, exhibits distinct functions from BD2 despite their sequence similarity.[1] It preferentially binds to di-acetylated histone tails, such as H4K5acK8ac, anchoring its associated protein complexes to promoter and enhancer regions.[1] This targeted recruitment is fundamental to its role in orchestrating the precise gene expression programs that drive cellular differentiation. This guide will provide a detailed exploration of the functions of the BRD4-BD1 domain, its mechanism of action in differentiation, relevant quantitative data, and the experimental protocols used to elucidate its role.
Mechanism of Action: How BRD4-BD1 Drives Gene Expression
The primary function of BRD4-BD1 is to tether the transcriptional machinery to chromatin. It achieves this by recognizing and binding to acetylated lysine (KAc) residues on histone tails, a hallmark of active chromatin regions.[2]
Signaling Pathway of BRD4-Mediated Transcription:
-
Recognition of Acetylated Histones: BRD4-BD1's binding pocket recognizes acetylated lysine residues, with a notable affinity for di-acetylated histone H4.[1][5] This interaction is stabilized by key residues, including a conserved asparagine (Asn140), which forms a hydrogen bond with the acetyl-lysine.[1][5]
-
Recruitment of P-TEFb: Upon chromatin binding, BRD4 recruits the Positive Transcriptional Elongation Factor b (P-TEFb) complex, composed of CDK9 and Cyclin T1.[2][5]
-
RNA Polymerase II Phosphorylation: P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) at the Serine 2 position.[2]
-
Transcriptional Elongation: This phosphorylation event releases Pol II from a paused state at the promoter, leading to productive transcriptional elongation and the expression of target genes.[2]
This mechanism allows BRD4-BD1 to act as a critical checkpoint for the expression of genes essential for lineage specification and cell fate decisions.
Role of BRD4-BD1 in Pluripotency and Differentiation
BRD4 is a critical factor in maintaining the delicate balance between pluripotency and differentiation in embryonic stem cells (ESCs).[2][6] It occupies the regulatory regions of key pluripotency genes, such as Nanog, Oct4, and Sox2, and its inhibition can induce rapid differentiation.[6][7]
However, the necessity of BRD4 for self-renewal is context-dependent. In their ground state, ESCs can maintain pluripotency independently of BRD4 function, suggesting that a robust network of pluripotency transcription factors can sometimes bypass the requirement for BRD4.[8][9] This highlights a complex interplay where the levels of core transcription factors determine the cell's reliance on BRD4-mediated gene regulation.
During lineage specification, BRD4 expression is often upregulated.[4] It is essential for hematopoietic,[4] osteoblast,[10] neural crest,[11] and CD8 T cell differentiation.[12] BRD4-BD1 is recruited to lineage-specific enhancers, where it cooperates with key transcription factors to drive the expression of genes that define a particular cell fate.[10] For instance, during osteoblast differentiation, BRD4 co-localizes with factors like C/EBPb and TEAD1 at osteoblast-specific enhancers.[10]
Quantitative Data on BRD4-BD1 Interactions
The development of selective inhibitors has been crucial for studying the specific roles of BRD4-BD1. The following tables summarize key quantitative data for the binding affinity of various molecules to BRD4-BD1.
Table 1: Inhibitory Activity of Small Molecules against BRD4-BD1
| Compound/Inhibitor | Assay Type | IC50 (nM) | Reference |
| Compound 13 | In vitro | 26 | [1] |
| iBRD4-BD1 | AlphaScreen | 12 | [13] |
| ZL0590 (52) | TR-FRET | 90 | [14] |
| Compound 53 | TR-FRET | 93 | [14] |
Table 2: Binding Affinity and Degradation Parameters for BRD4-BD1
| Molecule | Parameter | Value | Cell Line | Reference |
| iBRD4-BD1 | Kd (ITC) | 45.6 nM | - | [15] |
| dBRD4-BD1 | DC50 | 280 nM | MM.1S | [13][15] |
| This compound | Dmax | 77% | MM.1S | [13][15] |
Experimental Protocols
Understanding the function of BRD4-BD1 relies on a variety of sophisticated molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide occupancy of BRD4 on chromatin.
Objective: To map the binding sites of BRD4 across the genome in a specific cell state.
Methodology:
-
Cell Cross-linking:
-
Culture cells to ~90% confluency.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
-
Chromatin Preparation:
-
Lyse cells in a hypotonic buffer containing protease inhibitors.[16]
-
Isolate nuclei and resuspend in a lysis buffer (e.g., RIPA-150).
-
Shear chromatin into 200-1000 bp fragments using sonication. The optimal shearing conditions must be empirically determined.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the cleared lysate overnight at 4°C with a ChIP-grade anti-BRD4 antibody or a control IgG.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.[17]
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.[17]
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.[16]
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform high-throughput sequencing to generate millions of short DNA reads.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant BRD4 enrichment compared to the input or IgG control.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to quantify the binding affinity between BRD4-BD1 and acetylated peptides or small molecule inhibitors in a homogeneous format.[5][18]
Objective: To measure the binding interaction between BRD4-BD1 and a ligand.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, 100 mM NaCl).
-
Reconstitute His-tagged BRD4-BD1 protein, a biotinylated histone peptide (e.g., H4 tetra-acetylated), a Europium-labeled anti-His antibody (donor), and a streptavidin-conjugated fluorophore (acceptor).
-
-
Assay Procedure (Direct Binding):
-
In a 384-well plate, add a fixed concentration of His-tagged BRD4-BD1 and the biotinylated histone peptide.
-
Add the donor and acceptor reagents.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.[18]
-
-
Assay Procedure (Competitive Inhibition):
-
Add a fixed concentration of BRD4-BD1, biotinylated peptide, donor, and acceptor reagents to the wells.
-
Add serial dilutions of the test inhibitor compound.
-
Incubate to allow the system to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence signal using a plate reader capable of TR-FRET. Excite the donor (e.g., at 340 nm) and measure emission from both the donor and acceptor (e.g., at 615 nm and 665 nm).
-
The FRET signal is calculated as the ratio of the acceptor to donor emission.
-
-
Data Analysis:
-
For competitive assays, plot the FRET signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound peptide.
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used for screening inhibitors.[19]
Objective: To screen for and characterize inhibitors of the BRD4-BD1/histone interaction.
Methodology:
-
Reagent Preparation:
-
Prepare GST-tagged BRD4-BD1, a biotinylated histone peptide, Glutathione AlphaLISA Acceptor beads, and Streptavidin-conjugated Donor beads.[19]
-
-
Assay Procedure:
-
In a 384-well plate, incubate GST-BRD4-BD1 with a serial dilution of the test inhibitor.
-
Add the biotinylated histone peptide and incubate.
-
Add the Glutathione Acceptor beads and incubate in the dark.
-
Add the Streptavidin Donor beads and incubate again in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable reader. When the Donor and Acceptor beads are brought into proximity by the protein-peptide interaction, a chemiluminescent signal is generated.
-
-
Data Analysis:
-
Plot the signal against the inhibitor concentration to calculate the IC50 value. It is important to note that some compounds, like those containing certain metal ions or azide, can interfere with the assay chemistry.[19]
-
Conclusion
The BRD4-BD1 domain is a central player in the epigenetic control of cellular differentiation. Its ability to recognize acetylated chromatin and recruit the transcriptional elongation machinery places it at the heart of gene regulation for both maintaining pluripotency and driving lineage commitment. The distinct roles of the BD1 domain are still being uncovered, and the development of domain-selective inhibitors and degraders offers powerful tools to dissect its specific functions.[15][20] For researchers in developmental biology and professionals in drug development, understanding the intricate mechanisms of BRD4-BD1 is paramount for devising new strategies to control cell fate in regenerative medicine and to target aberrant differentiation in diseases like cancer.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Signaling Maintains the Differentiated State of β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BRD4 in hematopoietic differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Family Member BRD4 Interacts with OCT4 and Regulates Pluripotency Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanog requires BRD4 to maintain murine embryonic stem cell pluripotency and is suppressed by bromodomain inhibitor JQ1 together with Lefty1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pluripotency transcription factors and Tet1/2 maintain Brd4-independent stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pluripotency transcription factors and Tet1/2 maintain Brd4-independent stem cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 orchestrates genome folding to promote neural crest differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain protein BRD4 directs and sustains CD8 T cell differentiation during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
- 17. encodeproject.org [encodeproject.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for dBRD4-BD1 Selective Inhibitor Screening
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as significant targets in therapeutic research for oncology and inflammatory diseases.[1][2] BRD4 is a transcriptional co-activator that binds to acetylated lysine residues on histones via its two tandem bromodomains, BD1 and BD2, thereby recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[2][3] Developing inhibitors that are selective for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2) and other BET family members is a key strategy to enhance therapeutic efficacy and reduce off-target effects.[1][3]
These application notes provide detailed protocols for various biochemical and biophysical assays designed to screen for and characterize selective inhibitors of the dBRD4-BD1 domain. The included methodologies are suitable for high-throughput screening (HTS) campaigns, hit validation, and selectivity profiling.
BRD4 Signaling and Inhibition Mechanism
The diagram below illustrates the fundamental role of BRD4 in gene transcription. BRD4 recognizes and binds to acetylated histones on chromatin, which leads to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb then phosphorylates RNA Polymerase II, initiating transcriptional elongation. A this compound selective inhibitor competitively binds to the acetyl-lysine binding pocket of the first bromodomain, preventing BRD4 from associating with chromatin and thereby inhibiting gene expression.
Caption: BRD4 signaling pathway and mechanism of inhibition.
Primary Screening Assays
High-throughput screening (HTS) requires robust, sensitive, and homogeneous assay formats. The following assays are widely used for primary screening of this compound inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay measures the interaction between a biotinylated histone H4 peptide substrate and a GST-tagged BRD4-BD1 protein.[4][5] Donor and acceptor beads are brought into proximity upon binding, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in signal.
Caption: Principle of the BRD4-BD1 AlphaScreen assay.
Experimental Protocol: AlphaScreen [5][6][7]
-
Prepare Master Mixture: Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer, BET Bromodomain Ligand (biotinylated histone peptide), and water.
-
Compound Plating: Add 2.5 µL of test inhibitor (serially diluted in DMSO, final concentration <0.5%) or DMSO vehicle to the wells of a 384-well plate.[7][8]
-
Protein Addition: Dilute GST-tagged BRD4-BD1 protein to ~1.6 ng/µL in 1x BRD Homogeneous Assay Buffer.[6] Add 2.5 µL of the diluted protein to each well.
-
Incubation: Incubate the plate at room temperature for 30-75 minutes with slow shaking.[6][7]
-
Acceptor Bead Addition: Dilute Glutathione (GSH) Acceptor beads 250-fold in 1x BRD Homogeneous Detection Buffer. Add 10 µL to each well. Incubate for 30 minutes at room temperature, protected from light.[6]
-
Donor Bead Addition: Dilute Streptavidin-conjugated Donor beads 250-fold in 1x BRD Homogeneous Detection Buffer. Add 10 µL to each well.
-
Final Incubation: Seal the plate and incubate in the dark at room temperature for 75 minutes.[7]
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., PHERAstar FS) at an emission wavelength of 520-620 nm.[7]
| Reagent/Component | Example Supplier | Catalog # |
| BRD4 (BD1), GST-tag | BPS Bioscience | 31040 |
| Biotin-Histone H4 Peptide | AnaSpec / EpiCypher | 64989 / 12-404 |
| GSH Acceptor Beads | PerkinElmer | AL109C |
| Streptavidin Donor Beads | PerkinElmer | 6760002S |
| Optiplate-384, white | PerkinElmer | 6007290 |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The TR-FRET assay measures the proximity between a Terbium (Tb)-labeled donor (e.g., anti-GST antibody) bound to GST-BRD4-BD1 and a dye-labeled acceptor (e.g., fluorescently tagged peptide substrate).[9][10] When the donor and acceptor are close, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors disrupt the protein-substrate interaction, decreasing the FRET signal.
Caption: Principle of the BRD4-BD1 TR-FRET assay.
Experimental Protocol: TR-FRET [9][11]
-
Buffer Preparation: Dilute 3x or 10x TR-FRET Assay Buffer to 1x with distilled water.[9][11]
-
Reagent Preparation: Dilute Tb-labeled donor and dye-labeled acceptor 100-fold in 1x TR-FRET Assay Buffer.[9]
-
Compound Plating: Add test compounds or controls to a 384-well non-binding microtiter plate.
-
Protein Preparation: Thaw BRD4-BD1 protein on ice. Dilute the protein in 1x TR-FRET Assay Buffer to the desired concentration (e.g., 6 ng/µL).[9]
-
Reaction Assembly: Add the Tb-donor, dye-acceptor, substrate ligand, and test inhibitor to the wells.
-
Initiate Reaction: Add the diluted BRD4-BD1 protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.[9][10]
-
Data Acquisition: Read the plate in a microplate reader capable of TR-FRET. Measure donor emission at 620 nm and acceptor emission at 665 nm.[9]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[9]
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) assays monitor the binding of a small fluorescently labeled probe (tracer) to a larger protein.[12][13] When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. Upon binding to the large BRD4-BD1 protein, its tumbling slows, and the emitted light remains polarized. Competitive inhibitors displace the tracer, causing a decrease in fluorescence polarization.[14]
Caption: Principle of the BRD4-BD1 Fluorescence Polarization assay.
Experimental Protocol: Fluorescence Polarization [12][15]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[5]
-
Reaction Mix: In a 384-well black, non-binding plate, combine BRD4-BD1 protein and a fluorescent probe (e.g., fluorescein-labeled (+)-JQ1).[15]
-
Compound Addition: Add serially diluted test compounds or DMSO control to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[14]
-
Data Analysis: Calculate the percentage of inhibition based on the change in polarization values relative to controls.
Hit Validation and Selectivity Profiling
Following the primary screen, hits must be validated and profiled for selectivity. This involves re-testing hits, confirming their mechanism of action, and assessing their activity against other BET bromodomains.
Caption: General workflow for inhibitor screening and hit validation.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a valuable orthogonal assay for hit validation. It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. The binding of a stabilizing inhibitor increases the Tm of BRD4-BD1. This method can confirm direct binding of the hit compound to the target protein.[16][17]
Experimental Protocol: Thermal Shift Assay [16]
-
Reaction Setup: In a 96- or 384-well PCR plate, mix BRD4-BD1 protein with a fluorescent dye (e.g., SYPRO Orange) in assay buffer.
-
Compound Addition: Add the hit compound or DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence of the dye. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition (the peak of the first derivative) is the Tm. Calculate the thermal shift (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the inhibitor.
Cellular Target Engagement Assays
Confirming that a compound engages BRD4-BD1 within a cellular context is a critical step.
-
NanoBRET™ Assay: This assay measures protein-protein interactions in live cells. A NanoLuc® luciferase-tagged BRD4 can be used to monitor its interaction with histone H3.3. Inhibitors that disrupt this interaction in cells will cause a loss of the BRET signal.[18]
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement by measuring the thermal stabilization of the target protein in cell lysates or intact cells.[3] Following heat treatment, the amount of soluble, non-denatured BRD4-BD1 is quantified by Western blot or other methods.
Data Presentation: Inhibitor Potency and Selectivity
The potency (IC₅₀) and binding affinity (Kᵢ) of inhibitors should be determined for BRD4-BD1 and compared against other BET family bromodomains to establish a selectivity profile.
Table 1: Potency of Representative BET Inhibitors (AlphaScreen/TR-FRET)
| Compound | Target | IC₅₀ (nM) | Reference |
| (+)-JQ1 (Pan-BET) | BRD4-BD1 | 18 - 91 | [12] |
| BRD4-BD2 | 14 - 33 | [12] | |
| BRD2-BD1 | ~150 | [12] | |
| iBRD4-BD1 (Selective) | BRD4-BD1 | 12 | [19] |
| BRD2-BD1 | >290 | [19] | |
| BRD3-BD1 | >550 | [19] | |
| This compound (Degrader) | BRD4-BD1 | 12 (Binding IC₅₀) | [19] |
| BRD4 (Degradation DC₅₀) | 280 | [19] | |
| Z118332870 | BRD4-BD1 | 9020 | [5] |
Table 2: Binding Affinity and Selectivity of a BRD4-BD1 Selective Probe (Fluorescence Anisotropy) [15]
| Compound | Target | IC₅₀ (µM) | Selectivity vs BRD4-D1 |
| Compound 5 | BRD4-D1 | 0.034 | 1x |
| BRD2-D1 | 0.90 | >25x | |
| BRD3-D1 | 0.31 | 9x | |
| BRD4-D2 | >1.0 | >29x | |
| (+)-JQ1 | BRD4-D1 | 0.057 | 1x |
| BRD2-D1 | 0.11 | ~2x | |
| BRD3-D1 | 0.046 | ~0.8x | |
| BRD4-D2 | 0.041 | ~0.7x |
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to PLX51107, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. westbioscience.com [westbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. rsc.org [rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Straightforward hit identification approach in fragment-based discovery of bromodomain-containing protein 4 (BRD4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comparative Study of Fluorescence Assays in Screening for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Application Notes: High-Throughput Screening of dBRD4-BD1 Inhibitors Using Fluorescence Polarization
Introduction to BRD4 as a Therapeutic Target
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant therapeutic target, particularly in oncology.[1] BRD4 acts as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[2] This interaction is crucial for recruiting transcriptional machinery to chromatin, thereby regulating the expression of key genes involved in cell cycle progression, proliferation, and apoptosis.[3] Dysregulation of BRD4 activity is implicated in various cancers, where it often drives the expression of oncogenes such as c-Myc.[1] Consequently, inhibiting the BRD4-histone interaction presents a promising strategy for cancer therapy.
The Principle of Fluorescence Polarization (FP) for Binding Assays
Fluorescence Polarization (FP) is a robust, solution-based technique used to monitor molecular interactions in real-time.[4] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[5] When a small fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution during the fluorescence lifetime, causing the emitted light to be largely depolarized, resulting in a low FP signal.[6] However, when this tracer binds to a much larger molecule, such as the dBRD4-BD1 protein, the rotational motion of the resulting complex is significantly slowed.[7] This slow tumbling preserves the polarization of the emitted light, leading to a high FP signal.[6] The change in polarization is directly proportional to the fraction of the tracer that is bound, allowing for precise quantification of molecular binding events.[8]
// Invisible edge to force layout Tracer_free -> Protein [style=invis]; }
Caption: Principle of the Fluorescence Polarization binding assay.
Application in Drug Discovery
The FP assay is exceptionally well-suited for high-throughput screening (HTS) to identify and characterize small-molecule inhibitors of the this compound interaction.
-
Primary Screening: FP provides a rapid and cost-effective method to screen large compound libraries for hits that disrupt the tracer-protein interaction.
-
Hit Validation and Potency Determination: In a competitive binding format, the assay can accurately determine the potency (IC50) of unlabeled compounds by measuring their ability to displace the fluorescent tracer from this compound.
-
Structure-Activity Relationship (SAR) Studies: The quantitative nature of FP allows for the sensitive ranking of compound potencies, guiding medicinal chemistry efforts to optimize lead compounds.
-
Binding Affinity (Kd) Measurement: A direct binding assay format can be used to determine the dissociation constant (Kd) of the fluorescent tracer itself, which is a critical parameter for robust assay development.
Quantitative Data Summary
The following tables summarize representative binding data for this compound interactions obtained via Fluorescence Polarization and other biophysical assays.
Table 1: Binding Affinity of a Fluorescent Tracer for BRD4-BD1
| Fluorescent Tracer | Target Protein | Kd (nM) | Assay Method |
|---|---|---|---|
| FITC-JQ1 | BRD4-BD1 | ~50-110 | Fluorescence Polarization |
| BODIPY-conjugated BI6727 | BRD4-BD1 | 50–110 | Fluorescence Polarization[9] |
| SG3-179-BODIPY | BRD4-BD1 | ~15 | Fluorescence Polarization[9] |
Table 2: Inhibitory Potency of Known Compounds against BRD4-BD1
| Compound | Target Protein | IC50 / Ki (nM) | Assay Method |
|---|---|---|---|
| (+)-JQ1 | BRD4-BD1 | IC50: ~75-91 | TR-FRET / AlphaScreen[9][10] |
| (+)-JQ1 | BRD4-BD1 | Ki: ~130-320 | Fluorescence Polarization[9] |
| BI2536 | BRD4-BD1 | Ki: 15 | Fluorescence Polarization[9] |
| Bromosporine | BRD4-BD1 | Ki: 35-90 | Fluorescence Polarization[9] |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Tracer Kd
This protocol determines the binding affinity (Kd) of the fluorescent tracer for this compound.
1. Materials and Reagents
-
Recombinant human this compound protein
-
Fluorescently labeled tracer (e.g., FITC-JQ1)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
DMSO (for tracer dilution)
-
Black, low-volume, non-binding 384-well microplates
2. Reagent Preparation
-
Tracer Stock: Prepare a 100 µM stock solution of the tracer in 100% DMSO.
-
Tracer Working Solution: Serially dilute the tracer stock in Assay Buffer to a final concentration of 2 nM (2X concentration).
-
Protein Stock: Prepare a high-concentration stock of this compound (e.g., 100 µM) in a suitable storage buffer.
-
Protein Dilution Series: Perform a 2-fold serial dilution of this compound in Assay Buffer, starting from 4 µM. Prepare 11 points, leaving the 12th for a no-protein control. This will be the 2X protein plate.
3. Assay Procedure
-
Add 10 µL of each this compound dilution (and the no-protein control) to triplicate wells of a 384-well plate.
-
Add 10 µL of the 2X tracer working solution (2 nM) to all wells. The final tracer concentration will be 1 nM.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Excitation: 485 nm, Emission: 535 nm for FITC).
4. Data Analysis
-
Average the millipolarization (mP) values from the triplicate wells for each protein concentration.
-
Subtract the mP value of the "tracer only" wells (no protein) from all other data points.
-
Plot the change in mP values against the log of the this compound concentration.
-
Fit the data to a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd.
Protocol 2: Competitive Binding Assay for IC50 Determination
This protocol determines the potency of unlabeled test compounds.
1. Materials and Reagents
-
Same as Protocol 1, plus unlabeled test compounds/inhibitors.
2. Reagent Preparation
-
Assay Mix (2X): Prepare a solution in Assay Buffer containing this compound at 2 times its Kd value (determined from Protocol 1) and the fluorescent tracer at 2 nM.
-
Compound Plate: Prepare a serial dilution of test compounds in 100% DMSO. Typically, start at 10 mM and perform 1:3 dilutions. Then, dilute these DMSO stocks into Assay Buffer to create an intermediate plate (e.g., 4X final concentration with 4% DMSO).
3. Assay Procedure & Workflow
Caption: Experimental workflow for the competitive FP assay.
-
Add 5 µL of the 4X compound dilutions to the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no protein" controls.
-
Add 10 µL of the 2X Assay Mix (this compound + tracer) to the wells containing compounds and the "no inhibitor" control.
-
Add 10 µL of the 2X tracer solution (without protein) to the "no protein" control wells.
-
Add 5 µL of Assay Buffer to bring the final volume in all wells to 20 µL.
-
Mix, incubate, and read the plate as described in Protocol 1.
4. Data Analysis
-
Define the 100% inhibition control (mP value from "no protein" wells) and the 0% inhibition control (mP value from "no inhibitor" wells).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)])
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value. The IC50 can be converted to a Ki using the Cheng-Prusoff equation if the Kd of the tracer is known.[8]
BRD4 Signaling Pathway
BRD4 plays a critical role in gene transcription by linking chromatin marks to the transcriptional machinery. A key function is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters and enhancers. This initiates transcriptional elongation, leading to the expression of target genes, including oncogenes like c-Myc, which are vital for cancer cell proliferation.[1][2]
Caption: BRD4 recruits P-TEFb to drive oncogene transcription.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes: High-Throughput Screening of dBRD4-BD1 Inhibitors Using AlphaScreen Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a significant therapeutic target in oncology and inflammatory diseases.[1][2] BRD4 functions as an epigenetic "reader," recognizing acetylated lysine residues on histone tails via its two tandem bromodomains, BD1 and BD2.[2][3] This interaction is crucial for recruiting transcriptional machinery to promoters and enhancers, thereby driving the expression of key oncogenes such as c-Myc.[1][4][5] The development of small-molecule inhibitors that disrupt the BRD4-histone interaction is a promising strategy for cancer therapy.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a robust, bead-based technology ideal for high-throughput screening (HTS) of such molecular interactions.[6][7] Its high sensitivity, homogenous no-wash format, and suitability for miniaturization make it an excellent platform for identifying and characterizing inhibitors of the first bromodomain of BRD4 (dBRD4-BD1).[7]
Principle of the AlphaScreen Assay
The AlphaScreen technology is a proximity-based assay that relies on the interaction of two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[8] When these beads are brought within approximately 200 nm of each other, a cascade of chemical reactions occurs, resulting in a quantifiable light signal.[7][8][9]
Assay Mechanism for this compound Inhibition:
-
Interaction and Signal Generation: A recombinant, tagged this compound protein (e.g., GST-tagged or His-tagged) is captured by an Acceptor bead coated with a corresponding binding partner (e.g., anti-GST antibody or Nickel Chelate).[7][10] A biotinylated ligand, such as a tetra-acetylated histone H4 peptide, binds to the this compound protein and is in turn captured by a Streptavidin-coated Donor bead.[6][10][11] This protein-ligand interaction brings the Donor and Acceptor beads into close proximity.
-
Energy Transfer: Upon laser excitation at 680 nm, the Donor bead generates highly reactive singlet oxygen.[8][12]
-
Signal Emission: If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a chemiluminescent reaction within the Acceptor bead, which emits light at 520-620 nm.[8][12] The intensity of this light is directly proportional to the extent of the this compound/ligand interaction.
-
Competitive Inhibition: When a small-molecule inhibitor is introduced, it competes with the biotinylated ligand for the binding pocket of this compound. This disruption prevents the Donor and Acceptor beads from coming into proximity, leading to a decrease in the AlphaScreen signal.[6] The reduction in signal is therefore proportional to the inhibitor's potency.
Figure 1. Principle of the competitive AlphaScreen assay for this compound inhibitors.
Protocols for this compound Inhibitor Screening
These protocols are designed for a 384-well plate format but can be adapted. All incubations should be performed at room temperature (RT) and protected from direct light.
Materials and Reagents
-
Protein: Recombinant GST-tagged this compound (e.g., BPS Bioscience, Cat# 31040).[10][13]
-
Ligand: Biotinylated tetra-acetylated Histone H4 peptide (H4Ac4).[11]
-
Beads: AlphaScreen Streptavidin Donor Beads and AlphaLISA Glutathione Acceptor Beads (PerkinElmer).[10][13]
-
Assay Plate: White, opaque 384-well microplates (e.g., Optiplate-384).[10][13]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT.[11]
-
Control Inhibitor: (+)-JQ1 (or similar potent BRD4 inhibitor).[14]
-
Instrumentation: AlphaScreen-capable microplate reader.[10][13]
-
Miscellaneous: Automated liquid handlers, multichannel pipettors, sterile tips.
Protocol 1: Reagent Preparation
-
BRD4 Protein: Thaw protein on ice. Upon first use, aliquot to avoid repeated freeze-thaw cycles, as BRD4 is sensitive to this.[10][15] Dilute to the desired working concentration (e.g., 2-8 ng/µL) in 1x Assay Buffer. Keep on ice.
-
Biotin-Ligand: Prepare a stock solution and dilute to the final working concentration (e.g., 50 nM) in 1x Assay Buffer.[11]
-
Test Compounds: Prepare serial dilutions of test compounds and the control inhibitor in 100% DMSO. Then, dilute these into Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 0.5-1%, as higher concentrations can disrupt the protein-ligand interaction.[10][11]
-
Bead Preparation: In separate tubes and under subdued light, dilute the Streptavidin Donor and Glutathione Acceptor beads to their final working concentration (e.g., 250-fold dilution, resulting in ~20 µg/mL) in 1x Assay Buffer.[10]
Protocol 2: Assay Workflow for IC50 Determination
The following steps outline a common addition sequence. Optimization of incubation times and reagent concentrations may be necessary.
Figure 2. General experimental workflow for the this compound AlphaScreen assay.
-
Compound Plating: Add 5 µL of serially diluted test inhibitor or control solution to the wells of a 384-well plate. Add Assay Buffer with the corresponding DMSO concentration to "0% inhibition" (high signal) and "blank" wells.
-
Reaction Initiation: Add 10 µL of a master mix containing the pre-diluted GST-dBRD4-BD1 protein and biotinylated ligand to all wells except the blank.[10]
-
Binding Incubation: Seal the plate and incubate for 30-75 minutes at room temperature to allow the protein, ligand, and inhibitor to reach binding equilibrium.[10][11]
-
Acceptor Bead Addition: Add 5 µL of the diluted Glutathione Acceptor bead suspension to all wells.[10]
-
Second Incubation: Seal the plate and incubate for 30-60 minutes at room temperature, protected from light.[10]
-
Donor Bead Addition: Add 5 µL of the diluted Streptavidin Donor bead suspension to all wells.[6]
-
Final Incubation: Seal the plate and incubate for 60-75 minutes at room temperature in the dark to allow for bead association.[6][11]
-
Data Acquisition: Read the plate using a microplate reader configured for AlphaScreen detection.
Protocol 3: Data Analysis
-
Calculate Percent Inhibition: Normalize the data using the high (DMSO only) and low (potent control inhibitor) signal controls.
-
Percent Inhibition = 100 x (1 - [(Signalcompound - Signallow) / (Signalhigh - Signallow)])
-
-
Generate Dose-Response Curves: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Fit the resulting sigmoidal curve using non-linear regression (variable slope model) with software such as GraphPad Prism to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.[11]
Data Presentation
Quantitative results from screening should be summarized in a clear, tabular format to facilitate comparison between compounds.
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4 (Full Length) | AlphaScreen | 50 | [14] |
| PFI-1 | BRD4 (Full Length) | AlphaScreen | 385 | [14] |
| I-BET151 | BRD4-BD1 | AlphaScreen | ~9000 | [16] |
| HIT-A | BRD4 | AlphaScreen | 1290 | [5] |
| Compound 1 | BRD4-BD1 | AlphaScreen | 4700 | [17] |
| Compound 2 | BRD4 | AlphaScreen | 600 | [18] |
Table 1: Example IC50 values for known BRD4 inhibitors determined by AlphaScreen assays.
Biological Context: The BRD4 Signaling Pathway
BRD4 plays a central role in gene transcription.[19] It binds to acetylated lysine (AcK) residues on histones located at super-enhancers and promoters.[1][2] This binding serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and the expression of target genes, including critical cell cycle regulators and oncogenes like c-Myc and members of the Notch1 pathway.[3][4] BET inhibitors like those identified through this AlphaScreen assay competitively bind to the bromodomains of BRD4, displacing it from chromatin. This prevents the recruitment of P-TEFb and leads to the transcriptional repression of target genes, thereby inhibiting cancer cell proliferation and survival.
Figure 3. Simplified BRD4 signaling pathway and the mechanism of inhibition.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICI Journals Master List [journals.indexcopernicus.com]
Application Note: Measuring dBRD4-BD1 Ligand Affinity using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic regulators involved in gene expression.[1][2] The first bromodomain of BRD4 (dBRD4-BD1) is a primary therapeutic target for various diseases, including cancer and inflammation, as it recognizes and binds to acetylated lysine residues on histone tails.[2][3] Developing potent and selective inhibitors for this compound is a major goal in drug discovery.[1][3]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique considered the "gold standard" for characterizing biomolecular interactions.[4][5] It directly measures the heat released or absorbed during a binding event, allowing for the determination of a complete thermodynamic profile of the interaction in a single, label-free experiment.[4][6][7] This application note provides a detailed protocol for using ITC to accurately measure the binding affinity and thermodynamics of small molecule ligands to the this compound domain.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change (ΔH) that occurs when two molecules interact.[8] An ITC instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[8] The sample cell contains the macromolecule of interest (this compound), and a syringe is used to perform a series of precise injections of the ligand solution.
When the ligand is injected and binds to the protein, heat is either released (exothermic) or absorbed (endothermic).[8][9] The instrument's feedback system applies power to the cell heaters to maintain a zero temperature difference between the sample and reference cells.[10] The power required to maintain this equilibrium is the measured signal. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the background heat of dilution is observed.[11] The resulting data are plotted as heat per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the key thermodynamic parameters:
-
Binding Affinity (K_d): The dissociation constant, indicating the strength of the interaction.
-
Stoichiometry (n): The number of ligand molecules bound per protein molecule.
-
Enthalpy (ΔH): The heat change associated with the binding event.
-
Entropy (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), providing insight into the hydrophobic and conformational changes upon binding.[5][10]
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Confirm dBRD4-BD1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a ligand, such as a small molecule inhibitor or a degrader, with its target protein within a cellular environment. This technique relies on the principle that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation. This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of dBRD4-BD1, a selective degrader targeting the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4).
BRD4 is a key epigenetic reader and transcriptional regulator, making it an attractive therapeutic target in various diseases, including cancer.[1] Molecules designed to interact with BRD4, such as this compound, require rigorous validation of their direct interaction with the intended target in a physiological context. CETSA serves as a critical tool for this validation, providing evidence of target engagement that is essential for the progression of drug discovery programs.
Principle of CETSA
The core principle of CETSA is that the binding of a ligand to its protein target alters the protein's thermal stability. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and its melting temperature (Tagg) increases. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment. For degraders like this compound, CETSA can be used to demonstrate the engagement of the molecule with BRD4 before degradation occurs.
There are two primary formats for CETSA experiments:
-
Melt Curve CETSA: Cells are treated with a fixed concentration of the compound and then subjected to a temperature gradient. The amount of soluble target protein is measured at each temperature to generate a melting curve, allowing for the determination of the Tagg. A shift in the Tagg in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR) CETSA: Cells are treated with varying concentrations of the compound and then heated to a single, fixed temperature (typically near the Tagg of the unbound protein). The amount of soluble protein is quantified for each concentration, generating a dose-response curve that can be used to determine the potency of target engagement (e.g., EC50).
BRD4 Signaling Pathway
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers. Its activity is implicated in the expression of key oncogenes such as c-Myc. The following diagram illustrates a simplified overview of the BRD4 signaling pathway.
Caption: Simplified BRD4 signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing BRD4 (e.g., MM.1S, HEK293T, HeLa).
-
This compound: Synthesized and quality-controlled compound.
-
DMSO: Vehicle control.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS containing 0.4% NP-40 and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Primary Antibody: Rabbit anti-BRD4 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Chemiluminescent Substrate.
-
PCR tubes or 96-well PCR plates.
-
Thermal Cycler.
-
Centrifuge (refrigerated).
-
Western Blotting Equipment.
-
Imaging System for Chemiluminescence.
Experimental Workflow: Isothermal Dose-Response (ITDR) CETSA
The following diagram outlines the general workflow for an ITDR CETSA experiment.
Caption: A step-by-step workflow for performing an Isothermal Dose-Response CETSA experiment.
Detailed Protocol: ITDR CETSA for this compound
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency under standard conditions.
-
Harvest and count the cells. For suspension cells like MM.1S, adjust the cell density to 2-4 x 10^6 cells/mL. For adherent cells, plate an appropriate number of cells in multi-well plates to achieve a similar cell number per condition at the time of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a DMSO-only control.
-
Add the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Heat Treatment:
-
Transfer the cell suspensions to PCR tubes or a 96-well PCR plate.
-
Place the samples in a thermal cycler pre-heated to the desired temperature. The optimal temperature for the isothermal experiment should be determined from a melt curve experiment, but a starting point could be around 52-54°C for BRD4.
-
Heat the samples for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding an appropriate volume of lysis buffer with protease inhibitors.
-
Alternatively, cell lysis can be achieved by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA or Bradford).
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Plot the normalized BRD4 signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
The following tables summarize representative quantitative data for the target engagement and degradation of BRD4 by its selective inhibitor (iBRD4-BD1) and the degrader (this compound).
Table 1: Isothermal Dose-Response CETSA Data for iBRD4-BD1
| Parameter | Value | Cell Line | Reference |
| Stabilization Concentration | > 3 nM | MM.1S |
Note: This value represents the concentration at which stabilization of BRD4 was observed in an isothermal dose-response CETSA experiment.
Table 2: Degradation Potency and Efficacy of this compound
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 280 nM | MM.1S | 24 hours | |
| Dmax | 77% | MM.1S | 24 hours |
DC50: The concentration of the degrader that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the target engagement of molecules like this compound in a cellular context. The provided protocols for ITDR CETSA offer a robust framework for researchers to confirm the direct interaction of their compounds with BRD4. The quantitative data derived from these experiments are crucial for establishing structure-activity relationships and for making informed decisions in the drug discovery and development pipeline. By demonstrating that this compound engages with BRD4-BD1, researchers can confidently link this molecular event to the downstream pharmacology and cellular effects of the degrader.
References
Application Notes and Protocols for Developing dBRD4-BD1-Targeted PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of selective Proteolysis Targeting Chimeras (PROTACs) for the first bromodomain of BRD4 (BRD4-BD1). This document outlines the fundamental principles of PROTAC technology, detailed experimental protocols for their evaluation, and quantitative data for exemplary compounds.
Introduction to dBRD4-BD1-Targeted PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeted protein degradation.[1][2][3] Unlike traditional inhibitors that only block the function of a protein, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][5][6]
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and is a key epigenetic reader involved in the regulation of gene expression.[2][7] Its dysregulation is implicated in various diseases, including cancer.[1][2][8] BRD4 contains two tandem bromodomains, BD1 and BD2, which have distinct functional roles.[7] Developing PROTACs that selectively target BRD4-BD1 allows for a more precise investigation of its biological functions and offers a potential therapeutic avenue with improved selectivity and reduced off-target effects compared to pan-BET inhibitors.[9][10]
Mechanism of Action: this compound PROTACs
The mechanism of action for a this compound-targeted PROTAC involves a series of orchestrated intracellular events, as depicted in the signaling pathway diagram below.
Caption: Mechanism of this compound PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development and evaluation of a this compound-targeted PROTAC follows a structured workflow, from initial design to in-cell characterization.
References
- 1. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation and PROTACs [promega.com.cn]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Novel dBRD4-BD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of novel inhibitors targeting the first bromodomain (BD1) of BRD4. Detailed protocols for key biochemical and cellular assays are included to facilitate the evaluation of compound potency, selectivity, and mechanism of action.
Introduction to BRD4-BD1 as a Therapeutic Target
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene transcription.[1][2][3] It contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[4] BRD4 is a well-validated target in various diseases, including cancer and inflammation.[4][5] The distinct functions of BD1 and BD2 have spurred the development of domain-selective inhibitors to achieve improved therapeutic profiles and reduce off-target effects.[1][6] This document focuses on the SAR of novel inhibitors specifically targeting BRD4-BD1.
Data Presentation: SAR of Novel dBRD4-BD1 Inhibitors
The following tables summarize the quantitative data from SAR studies of representative novel this compound inhibitors. These tables are designed for easy comparison of compound potency and selectivity.
Table 1: SAR of Benzoazepinone-Based BRD4-BD1 Inhibitors [2]
| Compound | R1 Group | R2 Group | BRD4-BD1 IC50 (μM) | BRD4-BD2 IC50 (μM) | Selectivity (BD2/BD1) |
| Template | H | H | 1.25 | 25.6 | 20.5 |
| A6 | Cl | CH3 | 0.08 | 10.2 | 127.5 |
| A11 | F | OCH3 | 0.12 | 15.8 | 131.7 |
| A14 | Br | CF3 | 0.05 | 8.9 | 178.0 |
| A15 | I | OCF3 | 0.03 | 7.5 | 250.0 |
Table 2: SAR of Pyridinone-Based BRD4-BD1 Inhibitors [6]
| Compound | R Group | BRD4-BD1 Kd (nM) | BRD4-BD2 Kd (nM) | Selectivity (BD2/BD1) |
| Parent | H | 58.3 | 1250 | 21.4 |
| XL-126 (33) | 4-fluorophenyl | 8.9 | 1650 | 185.4 |
Table 3: SAR of Naphthalene-1,4-dione Scaffold Inhibitors [7]
| Compound | Substitution | BRD4-BD1 IC50 (μM) - AlphaScreen | BRD4-BD1 IC50 (μM) - HTRF |
| Hit-A | - | 5.2 | 8.1 |
| A10 | 2-chloro | 1.8 | 2.5 |
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of inhibitors to the BRD4-BD1 domain by competing with a fluorescently labeled ligand.[8][9][10][11][12][13]
Materials:
-
Recombinant His-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Europium (Eu3+) chelate-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20, 0.1% BSA
-
Test compounds in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds to a 4x final concentration in Assay Buffer.
-
Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate.
-
Prepare a master mix containing His-BRD4-BD1 and the biotinylated histone peptide in Assay Buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection mix containing the Eu3+-anti-His antibody and Streptavidin-APC in Assay Buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate for an additional 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Eu3+) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Protocol 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the disruption of the BRD4-BD1/histone interaction by an inhibitor.[7][14][15][16][17]
Materials:
-
GST-tagged BRD4-BD1 protein
-
Biotinylated acetylated histone H4 peptide
-
Glutathione-coated Donor beads
-
Streptavidin-coated Acceptor beads
-
AlphaLISA Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
Test compounds in DMSO
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in AlphaLISA Buffer.
-
Add 2.5 µL of the compound solution to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the biotinylated histone peptide to each well.
-
Add 5 µL of a solution containing GST-BRD4-BD1 to initiate the binding reaction.
-
Incubate the plate for 30 minutes at room temperature with gentle shaking.
-
Under low-light conditions, add a suspension of Glutathione Donor beads and Streptavidin Acceptor beads to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaLISA signal against the compound concentration to determine the IC50 value.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the BRD4-BD1 protein, providing thermodynamic parameters of the interaction (Kd, ΔH, ΔS).[18][19][20]
Materials:
-
Purified BRD4-BD1 protein
-
Test compound
-
ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the BRD4-BD1 protein against the ITC buffer.
-
Dissolve the test compound in the same ITC buffer. Degas both the protein and compound solutions.
-
Load the BRD4-BD1 protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the compound into the protein solution.
-
Record the heat changes after each injection.
-
Integrate the raw data to obtain the heat per injection and plot it against the molar ratio of the ligand to the protein.
-
Fit the binding isotherm to a suitable model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualizations
Signaling Pathway
Caption: BRD4-mediated gene transcription pathway and the mechanism of this compound inhibitors.
Experimental Workflow
Caption: Workflow for the discovery and validation of novel this compound inhibitors.
References
- 1. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyronaridine as a Bromodomain-Containing Protein 4- N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4:DCAF11 TR-FRET assay [bio-protocol.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selectscience.net [selectscience.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
Application of dBRD4-BD1 Inhibitors in Cancer Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription.[1][2][3] It recognizes acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers.[1][4] BRD4 is particularly important for the expression of oncogenes such as c-MYC, making it a prime therapeutic target in various cancers.[1][5][6] Inhibitors targeting the first bromodomain of BRD4 (BD1) have shown significant promise in preclinical and clinical studies for the treatment of hematological malignancies and solid tumors.[2][7][8]
These application notes provide an overview of the use of selective inhibitors of the first bromodomain of BRD4 (dBRD4-BD1) in cancer cell line models, including quantitative data on their activity and detailed protocols for key experimental assays.
Mechanism of Action
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, contains two tandem bromodomains, BD1 and BD2.[1] These domains bind to acetylated lysine residues on chromatin, a key step in transcriptional activation.[4] By binding to acetylated histones, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including many involved in cell proliferation and survival.[1]
This compound inhibitors are small molecules that competitively bind to the acetyl-lysine binding pocket of the first bromodomain of BRD4, preventing its association with chromatin.[2] This leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[1][5]
Below is a diagram illustrating the signaling pathway of BRD4 and the mechanism of its inhibition.
Caption: BRD4 signaling pathway and inhibitor action.
Quantitative Data of this compound Inhibitors in Cancer Cell Lines
The following tables summarize the in vitro activity of various this compound selective and pan-BET inhibitors in different cancer cell line models.
Table 1: Inhibitory Activity (IC50) of Selected BRD4 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| JQ1 | NUT Midline Carcinoma | Ty82 | <100 | [6] |
| JQ1 | Multiple Myeloma | MM.1S | ~110 | [9] |
| JQ1 | Acute Myeloid Leukemia | MV4-11 | ~100 | [7] |
| I-BET-762 | Gastric Cancer | SNU-638 | >10,000 | [6] |
| I-BET-762 | Gastric Cancer | MKN-45 | ~5,000 | [6] |
| AZD5153 | Hematologic Malignancies | MV4-11 | 5.4 | [7] |
| Compound 35 | Acute Myeloid Leukemia | MV4-11 | 26 | [7] |
| Compound 35 | Acute Myeloid Leukemia | MOLM-13 | 53 | [7] |
| Compound 83 | Melanoma | A375 | 70 | [7] |
| Compound 84 | Prostate Cancer | C4-2B | 3,230 | [7] |
| Compound 84 | Prostate Cancer | LNCaP | 4,510 | [7] |
| Compound 84 | Prostate Cancer | 22Rv1 | 3,890 | [7] |
Table 2: Binding Affinity (Kd or Ki) of Inhibitors to BRD4-BD1
| Inhibitor | Assay | Binding Affinity (nM) | Reference |
| JQ1 | ITC | Kd = 50 | [7] |
| Compound 73 | Biochemical | Ki = 38 | [7] |
| Compound 74 | Biochemical | Ki = 15 | [7] |
| DW34 (4.13) | Biochemical | Kd = 6.4 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (WST-1 Assay)
This protocol is used to assess the cytotoxic effects of this compound inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SNU-638, MKN-45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound inhibitor stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the this compound inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for a cell viability assay.
Western Blotting for c-MYC Downregulation
This protocol is used to confirm the on-target effect of this compound inhibitors by assessing the protein levels of the downstream target c-MYC.[6]
Materials:
-
Cancer cell lines (e.g., Ty82)
-
Complete growth medium
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
BRD4-BD1 Inhibition Assay (AlphaScreen)
This biochemical assay measures the ability of a compound to inhibit the interaction between BRD4-BD1 and an acetylated histone peptide.[6][10]
Materials:
-
GST-tagged BRD4-BD1 protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated donor beads
-
Anti-GST acceptor beads
-
Assay buffer
-
This compound inhibitor
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Add the this compound inhibitor at various concentrations to the wells of a 384-well plate.
-
Add the GST-tagged BRD4-BD1 protein and the biotinylated acetylated histone H4 peptide to the wells.
-
Incubate the mixture for 30 minutes at room temperature to allow for binding.
-
Add the anti-GST acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the streptavidin-coated donor beads and incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will decrease in the presence of an inhibitor that disrupts the BRD4-histone interaction. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for an AlphaScreen assay.
Conclusion
This compound inhibitors represent a promising class of anti-cancer agents with a well-defined mechanism of action. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in cancer cell line models to investigate their therapeutic potential and further elucidate the role of BRD4 in cancer biology. Careful experimental design and execution are crucial for obtaining reliable and reproducible results.
References
- 1. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pyronaridine as a Bromodomain-Containing Protein 4- N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of BRD4 as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Investigating dBRD4-BD1 in Inflammatory Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the first bromodomain of BRD4 (dBRD4-BD1) in inflammatory disease animal models. This document includes a summary of quantitative data for selective this compound inhibitors, detailed experimental protocols for key in vivo and in vitro assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical epigenetic reader and a key regulator of inflammatory gene expression.[1][2][3] BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4][5] The selective inhibition of the first bromodomain (BD1) of BRD4 has shown significant therapeutic potential in preclinical models of various inflammatory diseases by disrupting the recruitment of key transcription factors like NF-κB.[2][4][6] This document outlines the application of selective this compound inhibitors in relevant animal models and provides protocols for their evaluation.
Data Presentation: In Vitro and In Vivo Activity of Selective this compound Inhibitors
The following tables summarize the quantitative data for several selective this compound inhibitors, providing a comparative view of their potency and efficacy in various inflammatory models.
Table 1: In Vitro Potency and Selectivity of this compound Inhibitors
| Compound | BRD4-BD1 IC50 (nM) | Selectivity vs. BRD4-BD2 | Cell-Based Assay | Cell-Based IC50 (nM) | Reference |
| ZL0590 (52) | 90 | ~10-fold | IL-6 suppression (THP-1 cells) | 13 | [1][5] |
| ZL0580 | 163 | 11-fold | HIV Suppression | - | [7] |
| I-BET282E | - | Excellent | - | - | [7] |
| GSK789 | - | >1000-fold | Anti-inflammatory activity | - | [7] |
| Compound 15 | 15 | - | IL-6 suppression (THP-1 cells) | 13 | [5] |
| ZL0454 | - | 16- to 57-fold vs BRD2 | - | - | [1] |
Table 2: In Vivo Efficacy of this compound Inhibitors in Inflammatory Disease Animal Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| ZL0590 (52) | Poly(I:C)-induced acute airway inflammation (murine) | Oral administration | Reduction in neutrophilic inflammation | [1] |
| ZL0516 | DSS-induced colitis (murine) | Oral administration (preventive & therapeutic) | Significant blockage of colitis, suppression of colonic inflammation | [8] |
| ZL0516 | Oxazolone-induced colitis (murine) | Therapeutic | Effective suppression of colonic inflammation | [8] |
| ZL0516 | T cell transfer-induced colitis (murine) | Therapeutic | Effective suppression of colonic inflammation | [8] |
| ZL0454 | IBD animal models (unspecified) | - | Normalization of tissue architecture, reduced inflammatory score, decreased TNFα, IL-6, IL-17A | [2] |
| I-BET282E | Collagen-induced arthritis | - | In vivo efficacy demonstrated | [7] |
| JQ1 (pan-BET inhibitor) | Atherosclerosis (murine) | - | Attenuated disease progression | [9] |
| Compound 5i | Arsenical-induced cutaneous inflammation | - | Significant decrease in inflammatory transcripts (Nlrp3, Nfe2l2, Il6) | [3] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound inhibition mitigates inflammation is through the suppression of the NF-κB signaling pathway. BRD4 is a crucial coactivator for NF-κB, which regulates the expression of numerous pro-inflammatory cytokines and chemokines.[2][4] Upon inflammatory stimuli, the p65 subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4.[4] This interaction is critical for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target inflammatory genes.[4] Selective this compound inhibitors disrupt this interaction, thereby preventing the expression of key inflammatory mediators.
Caption: this compound's role in the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and represent standard practices in the field.
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate the efficacy of therapeutic agents.
Experimental Workflow:
Caption: Workflow for DSS-induced colitis model.
Protocol:
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis: Provide mice with drinking water containing 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 consecutive days.
-
Treatment:
-
Preventive model: Start treatment with the this compound inhibitor (e.g., ZL0516) or vehicle control via oral gavage one day before DSS administration and continue daily throughout the experiment.[10][8]
-
Therapeutic model: Start treatment after the onset of clinical signs of colitis (e.g., day 3-5 of DSS administration).[10][8]
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
On day 7-10, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for:
-
Histological analysis: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine analysis: Homogenize a portion of the colon to measure the expression of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) by qPCR or ELISA.
-
-
In Vivo Model: Poly(I:C)-Induced Acute Airway Inflammation in Mice
This model mimics viral-induced airway inflammation and is useful for evaluating anti-inflammatory compounds targeting this pathway.
Protocol:
-
Animals: Use 8-10 week old BALB/c mice.
-
Induction of Inflammation: Administer polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA, intranasally to anesthetized mice.
-
Treatment: Administer the this compound inhibitor (e.g., ZL0590) or vehicle control orally at a specified time before or after Poly(I:C) challenge.[1] A positive control group, such as a known anti-inflammatory agent, can also be included.[1]
-
Endpoint Analysis (24-72 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect airway inflammatory cells. Perform total and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Lung Histology: Perfuse the lungs and fix them in 10% buffered formalin. Embed in paraffin, section, and stain with H&E to assess peribronchial and perivascular inflammation.
-
Lung Cytokine Levels: Homogenize lung tissue to measure the levels of inflammatory cytokines and chemokines by ELISA or qPCR.
-
In Vitro Assay: LPS- or TNFα-Stimulated Cytokine Release in Macrophages
This cellular assay is used to determine the direct anti-inflammatory effect of this compound inhibitors on immune cells.
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of the this compound inhibitor or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or TNFα (e.g., 10 ng/mL) for 4-24 hours.
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as TNFα and IL-6, using ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA levels of inflammatory genes.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.
-
Conclusion
The selective inhibition of this compound represents a promising therapeutic strategy for a range of inflammatory diseases. The data and protocols presented here provide a framework for researchers to investigate the role of this compound in various preclinical animal models. The detailed experimental workflows and the visualization of the underlying signaling pathways offer a clear guide for designing and executing studies aimed at evaluating novel this compound inhibitors. Future research should continue to explore the therapeutic potential of these inhibitors in chronic inflammatory conditions and further elucidate the specific functions of BD1 in different immune cell types.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Brd4 is on the move during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally Bioavailable BRD4 BD1 Inhibitor ZL0516 Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify dBRD4-BD1 Genetic Dependencies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to identify genetic dependencies associated with the degradation of the first bromodomain (BD1) of BRD4 using a selective degrader, dBRD4-BD1.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in transcriptional regulation.[1][2][3] The two tandem bromodomains of BRD4, BD1 and BD2, recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[2][4] Dysregulation of BRD4 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[1][5]
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a powerful approach to eliminate target proteins rather than just inhibiting them. A selective degrader targeting the first bromodomain of BRD4 (this compound) provides a tool to dissect the specific functions of this domain. By coupling the use of this compound with a genome-wide CRISPR-Cas9 loss-of-function screen, researchers can identify genes and pathways that become essential for cell survival when BRD4-BD1 is degraded. These "genetic dependencies" can reveal novel therapeutic targets for combination therapies.
This document outlines the principles, experimental protocols, and data analysis workflows for conducting a CRISPR-Cas9 screen to uncover this compound genetic dependencies.
Signaling Pathways and Rationale
BRD4 functions as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to promoter and enhancer regions of genes, including many oncogenes like MYC.[2][4] This recruitment leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. The BD1 domain of BRD4 is crucial for its chromatin localization and transcriptional activity. The rationale for a this compound CRISPR screen is to identify genes whose loss sensitizes cancer cells to this compound treatment, a concept known as synthetic lethality.
Experimental Workflow
The overall workflow for a CRISPR-Cas9 screen to identify this compound genetic dependencies involves several key steps, from library transduction to data analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound degrader and hypothetical results from a CRISPR-Cas9 screen.
Table 1: this compound Degrader Performance
This table presents the degradation potency and maximal degradation of this compound against BRD4, as well as its effect on BRD2 and BRD3. Data is based on published findings.[6]
| Parameter | BRD4 | BRD2 | BRD3 |
| DC50 (nM) | 280 | Not Observed | Not Observed |
| Dmax (%) | 77 | Upregulated | Upregulated |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Hypothetical Top 10 Genetic Dependencies (Sensitizers) for this compound
This table presents hypothetical results from a CRISPR screen, identifying genes whose knockout sensitizes cells to this compound. The scores are representative of what might be expected from such a screen.
| Gene | Description | MAGeCK Score (p-value) |
| WDR4 | WD repeat-containing protein 4 | 1.2 x 10-8 |
| MYC | MYC Proto-Oncogene | 3.5 x 10-7 |
| GATA1 | GATA Binding Protein 1 | 8.1 x 10-7 |
| PIM1 | Pim-1 Proto-Oncogene, Serine/Threonine Kinase | 1.5 x 10-6 |
| CDK9 | Cyclin Dependent Kinase 9 | 4.2 x 10-6 |
| ELL | Elongation Factor For RNA Polymerase II | 9.8 x 10-6 |
| BRD2 | Bromodomain Containing 2 | 1.1 x 10-5 |
| TRIM24 | Tripartite Motif Containing 24 | 2.3 x 10-5 |
| MED1 | Mediator Complex Subunit 1 | 5.6 x 10-5 |
| E2F1 | E2F Transcription Factor 1 | 8.9 x 10-5 |
Table 3: Hypothetical Top 10 Resistance Genes for this compound
This table presents hypothetical genes whose knockout confers resistance to this compound.
| Gene | Description | MAGeCK Score (p-value) |
| CRBN | Cereblon | 2.1 x 10-9 |
| CUL4A | Cullin 4A | 5.8 x 10-8 |
| RBX1 | Ring-Box 1, E3 Ubiquitin Ligase | 1.4 x 10-7 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 3.9 x 10-7 |
| UBA3 | Ubiquitin Like Modifier Activating Enzyme 3 | 7.2 x 10-7 |
| UBE2M | Ubiquitin Conjugating Enzyme E2 M | 1.6 x 10-6 |
| KEAP1 | Kelch Like ECH Associated Protein 1 | 4.5 x 10-6 |
| NFE2L2 | NFE2 Like BZIP Transcription Factor 2 (NRF2) | 9.1 x 10-6 |
| SLC7A11 | Solute Carrier Family 7 Member 11 | 1.8 x 10-5 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 3.2 x 10-5 |
Experimental Protocols
Protocol 1: Lentiviral sgRNA Library Transduction
Objective: To generate a population of Cas9-expressing cells with a genome-wide knockout library.
Materials:
-
Cas9-expressing cancer cell line of interest (e.g., MV4;11, a leukemia cell line known to be sensitive to BET inhibitors)
-
GeCKO v2.0 or similar genome-wide lentiviral sgRNA library
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter through a 0.45 µm filter.
-
Transduction: a. Plate the Cas9-expressing cancer cells at an appropriate density. b. Transduce the cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency. c. A non-transduced control and a high-titer infection for determining transduction efficiency should be included.
-
Selection: 24-48 hours post-transduction, begin selection with puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
-
Expansion: Expand the surviving cells for 7-10 days to allow for gene knockout to occur. Maintain a cell number that preserves the library representation (at least 500 cells per sgRNA).
Protocol 2: CRISPR-Cas9 Screen with this compound
Objective: To identify genes that, when knocked out, alter the sensitivity of cells to this compound.
Materials:
-
Transduced cell population from Protocol 1
-
This compound degrader (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Cell counting equipment
Procedure:
-
T0 Sample Collection: Collect a sample of the transduced cell population before treatment. This will serve as the baseline for sgRNA representation.
-
Cell Plating: Plate the transduced cells into two groups: a treatment group and a vehicle control group. Ensure sufficient replicates for each condition.
-
Treatment: a. Treat the treatment group with this compound at a pre-determined concentration (e.g., the IC50 or a concentration that induces significant but not complete cell death). b. Treat the control group with an equivalent volume of DMSO.
-
Incubation and Passaging: Culture the cells for 14-21 days. Passage the cells as needed, maintaining a sufficient number of cells to preserve library complexity. Replenish the this compound or DMSO at each passage.
-
Cell Harvesting: At the end of the screen, harvest the cells from both the treatment and control groups.
Protocol 3: Data Analysis using MAGeCK
Objective: To identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the control.
Materials:
-
Harvested cell pellets from Protocol 2
-
Genomic DNA extraction kit
-
PCR primers to amplify the sgRNA cassettes
-
Next-generation sequencing (NGS) platform
-
MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) software
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treatment cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing: Sequence the amplified sgRNA libraries using an NGS platform.
-
Data Processing: a. Demultiplex the sequencing reads. b. Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification with MAGeCK: a. Use the mageck count command to generate a read count table. b. Use the mageck test command to compare the treatment and control samples. This will identify genes with significant enrichment or depletion of their corresponding sgRNAs. c. Analyze the output files to identify top sensitizing (depleted sgRNAs) and resistance (enriched sgRNAs) hits based on p-values and false discovery rates.
Protocol 4: Hit Validation by Competition Assay
Objective: To validate the top hits from the primary screen using individual sgRNAs.
Materials:
-
Cas9-expressing cancer cell line
-
Lentiviral vectors expressing individual sgRNAs for hit genes and non-targeting controls
-
This compound degrader
-
Flow cytometer
Procedure:
-
Individual Knockout Cell Lines: Generate cell lines with individual knockout of the top hit genes by transducing Cas9-expressing cells with lentivirus carrying a single sgRNA.
-
Competition Assay: a. Mix the individual knockout cells (expressing a fluorescent marker like GFP) with wild-type cells (non-fluorescent) at a 1:1 ratio. b. Culture the mixed population in the presence of this compound or DMSO. c. Monitor the percentage of GFP-positive cells over time using flow cytometry.
-
Analysis: A decrease in the percentage of GFP-positive cells in the this compound treated condition compared to the DMSO control indicates that the gene knockout sensitizes cells to the degrader. An increase indicates resistance.
Conclusion
The combination of a selective this compound degrader and CRISPR-Cas9 screening is a powerful approach to elucidate the specific cellular dependencies on the first bromodomain of BRD4. The protocols and data presented here provide a framework for researchers to design and execute such screens, leading to the identification of novel therapeutic targets and a deeper understanding of BRD4 biology in cancer. The validation of screen hits is a critical step to confirm the biological relevance of the findings and to prioritize targets for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Expression and Purification of Recombinant Human BRD4-BD1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key epigenetic readers involved in chromatin remodeling and transcriptional regulation. BRD4 plays a crucial role in various cellular processes, including cell cycle progression and the transcription of oncogenes, making it a significant target for therapeutic intervention in cancer and inflammatory diseases. The protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. This document provides detailed protocols for the expression and purification of the first bromodomain of human BRD4 (dBRD4-BD1) in an Escherichia coli expression system.
Data Presentation
Table 1: Summary of Recombinant Human BRD4-BD1 Protein Characteristics
| Parameter | Value | Reference |
| Amino Acid Residues | 49-170 | [1] |
| Molecular Weight (Calculated) | ~15.5 kDa (with N-terminal His-tag) | [1] |
| Expression System | E. coli | [1][2] |
| Purity | ≥90% | [1] |
| Affinity Tag | N-terminal His-tag | [1] |
Table 2: Typical Buffer Compositions for Purification and Storage
| Buffer Type | Composition | Reference |
| Lysis Buffer | 20 mM MES pH 5.5, 20 mM imidazole, 100 mM NaCl | [3] |
| Wash Buffer | 50 mM HEPES, 300 mM NaCl, 5% glycerol, 0.5 mM TCEP, 20 mM imidazole, pH 8.0 | [4] |
| Elution Buffer | 20 mM MES pH 5.5, 500 mM imidazole, 100 mM NaCl | [3] |
| Storage Buffer | 40 mM Tris-HCl pH 8.0, 110 mM NaCl, 2.2 mM KCl, 20% glycerol | [1][5] |
Experimental Protocols
Gene Cloning and Expression Vector Construction
The cDNA encoding the first bromodomain of human BRD4 (BRD4-BD1), corresponding to amino acids 49-170, can be amplified by PCR.[1] The amplified fragment is then cloned into a bacterial expression vector, such as a modified pET28b vector (pHis), which allows for the expression of the recombinant protein with an N-terminal hexa-histidine (6xHis) tag.[2] The construct should be verified by DNA sequencing.
Expression of Recombinant this compound in E. coli
This protocol is adapted from methodologies for expressing His-tagged bromodomains in E. coli.[3][4]
Materials:
-
pHis-dBRD4-BD1 expression plasmid[2]
-
E. coli BL21 (DE3) competent cells
-
Luria-Bertani (LB) medium
-
Kanamycin (50 µg/mL)[2]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the pHis-dBRD4-BD1 plasmid into chemically competent E. coli BL21 (DE3) cells and plate on LB agar containing 50 µg/mL kanamycin.
-
Incubate the plates overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing 50 µg/mL kanamycin with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.7-0.8.[3]
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]
-
Continue to incubate the culture at 18°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.[6]
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant this compound
This protocol utilizes nickel-affinity chromatography followed by gel filtration chromatography to achieve high purity.[7]
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer (see Table 2)
-
Wash Buffer (see Table 2)
-
Elution Buffer (see Table 2)
-
Storage Buffer (see Table 2)
-
Lysozyme, DNase I
-
Protease inhibitor cocktail
-
Ni-NTA affinity resin
-
Gel filtration column (e.g., Superdex 75)
Procedure:
A. Cell Lysis:
-
Thaw the cell pellet on ice and resuspend in 30-40 mL of ice-cold Lysis Buffer supplemented with lysozyme, DNase I, and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris.[3]
-
Collect the supernatant containing the soluble His-tagged this compound.
B. Nickel-Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified protein.
C. (Optional) His-tag Cleavage:
-
If the expression vector contains a TEV protease cleavage site, the His-tag can be removed by incubation with TEV protease overnight at 4°C during dialysis against a suitable buffer. The cleaved tag and protease can then be removed by a second passage over the Ni-NTA column.
D. Gel Filtration Chromatography (Size Exclusion):
-
Concentrate the pooled fractions from the nickel-affinity step.
-
Equilibrate a gel filtration column (e.g., HiLoad 16/60 Superdex 75) with Storage Buffer.[3]
-
Load the concentrated protein onto the column.
-
Elute the protein with Storage Buffer. This compound should elute as a single peak.[3]
-
Collect fractions and analyze for purity by SDS-PAGE.
-
Pool the purest fractions, determine the protein concentration, and store at -80°C. For long-term storage, aliquot the protein to avoid multiple freeze-thaw cycles.[1][8]
Visualizations
Signaling Pathway and Function
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to specific gene promoters. This leads to the expression of target genes, including those involved in cell proliferation and inflammation.
Caption: Role of BRD4 in transcriptional activation.
Experimental Workflow
The overall process for producing recombinant this compound involves several key stages, from obtaining the expression vector to purifying the final protein product.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. addgene.org [addgene.org]
- 3. Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. rbmb.net [rbmb.net]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Testing dBRD4-BD1 Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro and in vivo models used to assess the therapeutic efficacy of selective inhibitors targeting the first bromodomain (BD1) of Bromodomain-containing protein 4 (dBRD4-BD1).
Introduction
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating gene expression by recognizing acetylated lysine residues on histones and transcription factors.[1][2] Its involvement in the transcription of key oncogenes, such as c-MYC, and pro-inflammatory genes makes it a prime therapeutic target in oncology and inflammatory diseases.[1][2] BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, which are thought to have distinct functions.[3][4] Developing inhibitors selective for BRD4-BD1 may offer a more targeted therapeutic approach with potentially reduced toxicity compared to pan-BET inhibitors.[5][6] These notes detail the standard biochemical, cellular, and animal models for evaluating the potency and efficacy of this compound inhibitors.
BRD4 Signaling Pathway Overview
BRD4 acts as a scaffold, recruiting transcriptional machinery to specific gene promoters and enhancers.[1] A key mechanism involves its regulation of the c-MYC oncogene. BRD4 is also implicated in other signaling pathways, such as the Jagged1/Notch1 pathway, which is critical for the dissemination of triple-negative breast cancer.[7][8][9] Inhibition of BRD4 disrupts these interactions, leading to the downregulation of target genes and subsequent anti-proliferative and anti-inflammatory effects.[10]
Caption: BRD4-mediated transcription and inhibitor action.
Part 1: In Vitro Models for Efficacy Testing
In vitro assays are fundamental for the initial screening and characterization of this compound inhibitors. They can be broadly categorized into biochemical assays, which measure direct target engagement, and cell-based assays, which assess the compound's effect on cellular functions.
Biochemical Assays
Biochemical assays quantify the direct interaction between an inhibitor and the BRD4-BD1 protein. They are crucial for determining binding affinity (Kd) and inhibitory potency (IC50).
The AlphaScreen assay is a bead-based proximity assay used to measure the displacement of a biotinylated histone peptide from a GST-tagged BRD4 protein.[11] When the protein and peptide are in close proximity, excitation of the Donor bead leads to a luminescent signal from the Acceptor bead. A competitive inhibitor will disrupt this interaction, causing a loss of signal.[11]
Caption: Principle of the AlphaScreen assay for this compound inhibitors.
TR-FRET assays measure the proximity between a donor fluorophore (e.g., Terbium-labeled anti-tag antibody) and an acceptor fluorophore (e.g., dye-labeled ligand).[12][13] Inhibition of the BRD4-ligand interaction separates the donor and acceptor, leading to a decrease in the FRET signal.[14] This format is robust and suitable for high-throughput screening.[15]
Table 1: Summary of Biochemical Assay Data for BRD4 Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Reference |
|---|---|---|---|---|
| (+)-JQ1 | AlphaScreen | BRD4(1) | IC50 = 77 nM | [10] |
| (+)-JQ1 | ITC | BRD4(1) | Kd = 50 nM | [10] |
| ZL0516 (45) | TR-FRET | BRD4-BD1 | IC50 = 67-84 nM | [5][16] |
| ZL0590 (52) | TR-FRET | BRD4-BD1 | IC50 = 90 nM | [17] |
| I-BET469 (4.11) | Biochemical | BRD4-BD1 | - | [5] |
| DC-BD-03 | AlphaScreen | BRD4(1) | IC50 = 2.01 µM | [18] |
| Compound 3u | Biochemical | BRD4-BD1 | IC50 = 0.56 µM | [4] |
| Compound 83 | TR-FRET | BRD4(1) | IC50 = 70 nM | [10] |
| Compound 13 | Biochemical | BRD4-BD1 | IC50 = 26 nM | [3] |
| Compound 14 | Biochemical | BRD4-BD1 | IC50 = 17 nM |[3] |
Cell-Based Assays
Cell-based assays are essential for confirming that an inhibitor's biochemical potency translates into a functional effect in a biological context.
These assays measure the overall health and growth of cells following treatment with an inhibitor.[19][20] They are used to determine the concentration at which an inhibitor reduces cell viability by 50% (GI50 or IC50). Common methods include:
-
Tetrazolium Reduction Assays (MTT, XTT): Measure metabolic activity as an indicator of cell viability.[20][21]
-
ATP-Based Luminescence Assays: Quantify ATP levels, which correlate with the number of viable cells.[21]
-
Dye Exclusion Assays (Trypan Blue): Distinguish between live and dead cells based on membrane integrity.[21]
Caption: General workflow for a cell viability assay.
Table 2: Summary of Cell-Based Assay Data for BRD4 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|---|
| NHWD-870 | Multiple | Proliferation | More potent than OTX-015 | [22] |
| Compound 13 | Raji | MYC Expression | IC50 = 140 nM | [3] |
| Compound 14 | MV4-11 | MYC Expression | IC50 = 32 nM | [3] |
| Compounds 41/42 | C4-2B | Colony Formation | Significant inhibition at 0.5 µM | [10] |
| Compound 3u | A375 | Anti-proliferation | - |[4] |
Part 2: In Vivo Models for Efficacy Testing
In vivo models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and potential toxicity of this compound inhibitors in a whole-organism setting.[6][23]
Xenograft Models
Xenograft models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice.[24][25] These models are widely used for initial efficacy studies.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting tumor tissue directly from a patient into an immunocompromised mouse.[26][27] These models better recapitulate the heterogeneity and microenvironment of human tumors, making them more predictive of clinical outcomes.[28][29][30]
Caption: Workflow for an in vivo xenograft efficacy study.
Table 3: Summary of In Vivo Efficacy Data for BRD4 Inhibitors
| Compound | Model Type | Dose & Schedule | Outcome | Reference |
|---|---|---|---|---|
| (+)-JQ1 | NUT Midline Carcinoma Xenograft | 50 mg/kg/day | Tumor regression | [10] |
| Compound 19 | MV4-11 Xenograft | 30 mg/kg BID (Oral) | 80% Tumor Growth Inhibition (TGI) | [10] |
| Compound 41 | C4-2B Xenograft | 50 mg/kg, 5x/week (IP) | 70% TGI | [10] |
| Compound 83 | A375 Melanoma Xenograft | 100 mg/kg/day | 40% reduction in tumor volume | [10] |
| A10 | Ty82 Xenograft | 100 mpk/day (Oral) | Effective tumor growth inhibition | [24] |
| CFT-2718 | SCLC PDX Model | 1.8 mg/kg QW | Greater efficacy than dinaciclib | [31] |
| NHWD-870 | 9 Xenograft/Syngeneic Models | - | Tumor shrinkage or significant suppression |[22] |
Appendix: Detailed Experimental Protocols
Protocol 1: AlphaScreen Assay for this compound Inhibition
This protocol is adapted from established methods for measuring competitive binding to BRD4.[11]
Materials:
-
Recombinant His-tagged or GST-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His or Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS
-
Test inhibitor compounds
-
Low-volume 384-well microplates (e.g., ProxiPlateTM-384 Plus)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature. Dilute proteins, peptides, and beads in Assay Buffer to desired working concentrations.
-
Compound Plating: Prepare a serial dilution of the test inhibitor (e.g., 12-point, 1:3 dilution). Transfer 2-4 µL of the diluted compound to the 384-well plate. Include positive (no inhibitor) and negative (no protein) controls.
-
Protein Addition: Add 4 µL of diluted BRD4-BD1 protein to each well. Incubate for 15-30 minutes at room temperature.
-
Peptide Addition: Add 4 µL of the biotinylated histone peptide.
-
Bead Addition: Prepare a mixture of Donor and Acceptor beads in Assay Buffer. Add 4 µL of the bead mixture to all wells. Protect the plate from light from this point forward.
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Method)
This protocol provides a general method for assessing the effect of inhibitors on cancer cell proliferation.[19][20]
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HeLa)
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer or microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Detection: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: Mouse Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating inhibitor efficacy in a subcutaneous xenograft model.[10][24][25]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest, suspended in PBS or Matrigel
-
Test inhibitor compound
-
Vehicle solution for control group
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation.
-
Group Randomization: Once tumors reach an average volume of 100-200 mm³ (Volume = 0.5 x Length x Width²), randomize the mice into treatment and vehicle control groups (n=6-10 mice per group).
-
Treatment Administration: Administer the test inhibitor and vehicle according to the planned dose and schedule (e.g., 50 mg/kg, daily by oral gavage).
-
Efficacy Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: Continue treatment for a pre-defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Analyze body weight data to assess toxicity. Statistical analysis (e.g., ANOVA) should be performed to determine significance.[25]
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition. [vivo.weill.cornell.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oaepublish.com [oaepublish.com]
- 28. td2inc.com [td2inc.com]
- 29. Patient-derived tumour xenografts as models for oncology drug development [en-cancer.fr]
- 30. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 31. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of dBRD4-BD1 in Complex with Inhibitors
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals engaged in the structural analysis of the first bromodomain of human bromodomain-containing protein 4 (dBRD4-BD1) in complex with small molecule inhibitors. The following sections detail the methodologies for protein expression, purification, crystallization, and X-ray diffraction data collection, along with representative data.
Experimental Protocols
This protocol outlines the expression of this compound in Escherichia coli and subsequent purification to obtain protein suitable for crystallographic studies. The domain boundaries for the construct can vary, but a common construct encompasses residues 42-168 of the canonical human BRD4 protein.[1]
1.1. Cloning and Expression Vector Construction:
-
The cDNA sequence encoding the desired this compound construct (e.g., residues 42-168) is cloned into a prokaryotic expression vector, such as pProEx-HTb, which allows for the expression of an N-terminal 6x-His-tagged fusion protein.[1][2]
-
All constructs should be verified by DNA sequencing before proceeding to protein expression.[2]
1.2. Protein Expression:
-
Transform the expression plasmid into an appropriate E. coli strain, such as BL21(DE3).[2]
-
Grow the cells at 30°C in a suitable growth medium (e.g., LB broth) supplemented with the appropriate antibiotic.[2]
-
Induce protein expression at an OD600 of 0.6-1.0 with 0.3 mM isopropyl-β-D-1-thiogalactopyranoside (IPTG).[2]
-
Continue cell growth for an additional 3 hours post-induction.[2]
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
1.3. Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol) and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.[2]
-
Wash the column extensively with the lysis buffer containing 20 mM imidazole to remove non-specifically bound proteins.[3]
-
Elute the His-tagged this compound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).[3]
-
Optional Tag Cleavage: To remove the His-tag, incubate the eluted protein with a sequence-specific protease, such as TEV protease, at 4°C for 12 hours.[2] A second Ni-NTA step can be performed to remove the cleaved tag and the His-tagged protease.[3]
-
Further purify the protein using size-exclusion chromatography (gel filtration) with a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, and 5 mM β-mercaptoethanol.[2]
-
Assess the purity of the protein by SDS-PAGE; it should be >95% pure.[1][4]
-
Concentrate the purified protein to a final concentration of 5-15 mg/mL for crystallization trials.[2]
-
Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.[2]
This protocol describes the setup of crystallization experiments for this compound with a bound inhibitor using the hanging drop vapor diffusion method.
-
Complex Formation: Pre-incubate the purified this compound protein (at a concentration of approximately 10 mg/mL) with the inhibitor at a molar ratio that ensures saturation (e.g., 2 mM inhibitor concentration if the protein concentration is lower).[5] The incubation should be carried out on ice for at least 10 minutes.[5]
-
Crystallization Setup:
-
Use the hanging drop vapor diffusion method at 20°C.[5]
-
Mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution on a siliconized cover slide.
-
Invert the cover slide and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.
-
-
Screening and Optimization:
-
Initial screening can be performed using commercially available crystallization screens.
-
A successful crystallization condition for a this compound-inhibitor complex has been reported as 100 mM HEPES pH 7.5, and 15% (w/v) PEG 3350.[5]
-
-
Crystal Growth: Orthorhombic crystals typically grow within 3 days.[5]
This protocol covers the steps from crystal harvesting to structure refinement.
-
Cryoprotection: Before flash-cooling in liquid nitrogen, soak the crystals in a cryoprotectant solution. This solution is often the reservoir solution supplemented with a cryoprotecting agent. For example, a solution of 100 mM HEPES and 30% (w/v) PEG 3350 can be used.[5]
-
X-ray Diffraction Data Collection:
-
Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source, such as the Advanced Photon Source (APS).[5]
-
-
Data Processing:
-
Structure Determination and Refinement:
Data Presentation
The following tables summarize quantitative data from crystallographic studies of this compound in complex with various inhibitors.
Table 1: Crystallization Conditions for this compound-Inhibitor Complexes
| Component | Concentration/Value | Reference |
| Protein Concentration | 5-15 mg/mL | [2] |
| Inhibitor Concentration | ~2 mM (pre-incubation) | [5] |
| Method | Hanging Drop Vapor Diffusion | [5] |
| Temperature | 20°C | [5] |
| Reservoir Solution | 100 mM HEPES pH 7.5, 15% (w/v) PEG 3350 | [5] |
Table 2: Representative X-ray Data Collection and Refinement Statistics
| Parameter | Value (PDB: 8GPZ) | Value (PDB: 8B98) | Reference |
| Data Collection | |||
| Resolution (Å) | 1.53 | 1.50 | [6][7] |
| Space Group | P212121 | Not Specified | [2] |
| Unit Cell (a, b, c in Å) | 34.0, 47.4, 78.0 | Not Specified | [2] |
| Refinement | |||
| Rwork | 0.186 | 0.177 | [6][7] |
| Rfree | 0.212 | 0.200 | [6][7] |
Note: The space group and unit cell parameters provided are for an apo structure of BD1, as specific values for the inhibitor complexes were not detailed in all cited sources.
Visualizations
The following diagrams illustrate the key workflows in the X-ray crystallography of this compound.
Caption: Experimental workflow for this compound crystallography.
Caption: Logical flow of structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
Application Notes and Protocols for Molecular Dynamics Simulations of dBRD4-BD1 Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing molecular dynamics (MD) simulations for studying the binding of ligands to the first bromodomain of dBRD4 (dBRD4-BD1). This document includes detailed protocols for setting up, running, and analyzing MD simulations, as well as quantitative data on known inhibitors and methodologies for experimental validation.
Introduction to this compound and Ligand Binding
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation.[1] Its N-terminal region contains two highly conserved bromodomains, BD1 and BD2. The first bromodomain, this compound, is a well-validated therapeutic target for various diseases, including cancer and inflammation.[2] Molecular dynamics simulations offer a powerful computational microscope to investigate the dynamic interactions between this compound and potential small molecule inhibitors at an atomic level, providing insights into binding mechanisms, residence times, and the structural basis for inhibitor potency and selectivity.
Quantitative Data on this compound Inhibitors
The following tables summarize binding affinity data and calculated binding free energies for a selection of known this compound inhibitors. This data can be used as a reference for validating simulation protocols and for comparing the performance of novel compounds.
Table 1: Experimental Binding Affinities of this compound Inhibitors
| Compound | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| JQ1 | TR-FRET | 77 | - | [3] |
| iBRD4-BD1 | AlphaScreen | 12 | - | [4] |
| Compound 20 | - | 17 | - | |
| Compound 13 | AlphaScreen | 26 | - | [3] |
| Compound 52 | TR-FRET | 90 | - | |
| Compound 53 | TR-FRET | 93 | - | [5] |
| Compound 3 | AlphaScreen | 92-112 | - | [3] |
| ZL0454 | - | - | - | Not Specified |
| SF2523 | - | - | - | Not Specified |
| BI2536 | AlphaScreen | 25 | - | [3] |
Table 2: Calculated Binding Free Energies of this compound Inhibitors using MM-GBSA
| Compound | ΔG_binding (kcal/mol) | Reference |
| A potent quinoline derivative | -9.495 to -8.002 (G-scores) | [6] |
| Two novel inhibitors | -54.53 | [7] |
| 82Y | Lower than 8NS and 837 for BD1 | [8] |
| 837 | Lower than 8NS for BD1 | [8] |
| 88M | Higher selectivity for BRD4 over BRD2 | [9] |
Protocols
Molecular Dynamics Simulation Protocol using GROMACS
This protocol outlines the key steps for setting up and running a molecular dynamics simulation of a this compound-ligand complex using the GROMACS software package.
3.1.1. Experimental Workflow for MD Simulation
MD Simulation Workflow
3.1.2. Detailed Steps:
-
System Preparation:
-
Obtain Structures: Download the crystal structure of this compound, preferably in complex with a known ligand, from the Protein Data Bank (PDB). If a co-crystal structure is unavailable, molecular docking can be used to predict the binding pose of the ligand.
-
Prepare Protein: Clean the PDB file by removing water molecules, co-factors, and any other heteroatoms not relevant to the simulation. Use tools like pdb2gmx in GROMACS to add hydrogens and generate the protein topology. The CHARMM36m or AMBER force fields are commonly used for proteins.[10]
-
Prepare Ligand: Generate the ligand topology and parameters. Tools like the CGenFF server for CHARMM or Antechamber for AMBER (GAFF2) are recommended.[10]
-
Combine and Solvate: Combine the protein and ligand coordinate files. Create a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge) and fill it with a chosen water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Simulation:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.
-
NVT Equilibration: Equilibrate the system at a constant volume and temperature (e.g., 300 K) for a short period (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to relax around the solute.
-
NPT Equilibration: Continue equilibration at constant pressure (e.g., 1 bar) and temperature (e.g., 300 K) for a longer period (e.g., 5-10 ns), gradually releasing the position restraints on the protein backbone and then all atoms.
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100-500 ns or longer) to observe the desired molecular events and ensure convergence of properties.
-
-
Analysis:
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the system (RMSD of protein and ligand), identify flexible regions (RMSF), and characterize protein-ligand interactions (hydrogen bonds, hydrophobic contacts).
-
Binding Free Energy Calculation: Use methods like MM-PBSA or MM-GBSA to estimate the binding free energy of the ligand to this compound. This allows for a quantitative comparison of different inhibitors.[6][8]
-
Experimental Binding Assay Protocol: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring binding affinity in a high-throughput format.
3.2.1. TR-FRET Assay Workflow
TR-FRET Assay Workflow
3.2.2. Detailed Steps:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute recombinant His-tagged this compound and a biotinylated tracer ligand (e.g., a known inhibitor or acetylated histone peptide) to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor compounds.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound protein.
-
Add the serially diluted inhibitor compounds.
-
Add the biotinylated tracer ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the detection reagents: a Europium-labeled anti-His antibody (donor) and streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dBRD4 Signaling Pathway
BRD4 plays a central role in gene transcription and is implicated in various cancer-related signaling pathways. Understanding these pathways can provide context for the functional consequences of inhibiting this compound.
Simplified BRD4 Signaling Pathway in Cancer
BRD4 recognizes acetylated lysines on histones and transcription factors, which are established by histone acetyltransferases (HATs).[1] This binding event leads to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex.[11] P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation of target genes.[11] In cancer, many of these target genes are oncogenes like c-Myc and Jagged1, which drive cell cycle progression, proliferation, and metastasis.[12][13] Inhibitors targeting this compound disrupt the initial recognition of acetylated lysines, thereby preventing the downstream signaling cascade and suppressing oncogenic gene expression.
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of novel ligand targeting bromodomain-containing protein 4 (BRD4) for cancer drug discovery: complete pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding selectivity of inhibitors toward the first over the second bromodomain of BRD4: theoretical insights from free energy calculations and multiple short molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing binding selectivity of inhibitors toward bromodomain-containing proteins 2 and 4 using multiple short molecular dynamics simulations and free energy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming dBRD4-BD1 Inhibitor Resistance in Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to dBRD4-BD1 inhibitors in their cancer research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows intrinsic resistance to this compound inhibitors. What are the potential underlying mechanisms?
A1: Intrinsic resistance to this compound inhibitors can arise from several factors:
-
High BRD4 Expression: Elevated levels of the BRD4 protein can effectively titrate the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[1][2]
-
Alternative Signaling Pathways: Pre-existing activation of compensatory signaling pathways can bypass the effects of BRD4 inhibition. For instance, in non-small cell lung cancer (NSCLC), the activation of the BCL6/mTOR pathway has been implicated in resistance.[3] Similarly, increased WNT/β-catenin signaling has been observed as a resistance mechanism in leukemia cells.[4]
-
Somatic Mutations: In certain cancers like castration-resistant prostate cancer (CRPC), mutations in genes such as SPOP can lead to BRD4 upregulation and inherent resistance.[3]
Q2: My cancer cell line initially responded to a this compound inhibitor but has now developed acquired resistance. What are the common mechanisms?
A2: Acquired resistance often involves the cancer cells adapting to the inhibitor's presence. Common mechanisms include:
-
Bromodomain-Independent BRD4 Recruitment: In triple-negative breast cancer (TNBC), resistant cells can maintain BRD4-dependent transcription without relying on its bromodomains. This is often mediated by hyperphosphorylation of BRD4, which strengthens its interaction with the Mediator complex subunit MED1.[5] This hyperphosphorylation can be a result of decreased activity of the phosphatase PP2A.[5]
-
Upregulation of Efflux Pumps: While not the most common mechanism for this class of inhibitors, increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Activation of Survival Pathways: Resistant cells may upregulate pro-survival proteins like BCL-xL, making them less susceptible to apoptosis induced by BRD4 inhibition.[5]
-
Alternative Splicing: Changes in pre-mRNA splicing patterns can lead to the expression of protein isoforms that promote resistance. BRD4 itself has been shown to regulate alternative splicing, and its inhibition can alter the splicing of genes involved in cell cycle regulation.[6][7][8][9][10]
Q3: How can I experimentally determine if my resistant cells are utilizing a bromodomain-independent mechanism of BRD4 recruitment?
A3: You can investigate this through a combination of techniques:
-
Co-Immunoprecipitation (Co-IP): Perform Co-IP of BRD4 followed by Western blotting for MED1 in both sensitive and resistant cell lines, with and without inhibitor treatment. In resistant cells, the BRD4-MED1 interaction will likely persist even in the presence of the inhibitor.[5]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): Conduct BRD4 ChIP-seq in sensitive and resistant cells. In resistant cells, BRD4 may remain bound to chromatin at key gene loci despite inhibitor treatment.[5]
-
Western Blot for Phosphorylated BRD4: Assess the phosphorylation status of BRD4. Increased phosphorylation of BRD4 is associated with enhanced MED1 interaction and bromodomain-independent function.[5]
Q4: What are the current strategies to overcome this compound inhibitor resistance?
A4: Several strategies are being explored to combat resistance:
-
Combination Therapies: Combining this compound inhibitors with other targeted agents can be effective. Examples include co-treatment with:
-
Targeted Protein Degradation: Utilizing Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of BRD4 can be more effective than simple inhibition, especially in cases of high BRD4 expression.[1][2][11]
-
Bivalent Inhibitors: These molecules are designed to bind to both bromodomains (BD1 and BD2) of BRD4 simultaneously, potentially leading to a more sustained inhibition of its transcriptional activity.[12]
-
RNA Therapeutics: For resistance mechanisms involving specific RNA-binding proteins like IGF2BP2, RNA-based therapeutics such as circular RNA (circRNA) can be designed to repress their function.[3]
-
Genetic Depletion of BRD4: While not a direct therapeutic strategy in humans, experimentally reducing BRD4 levels can sensitize resistant cells to inhibitors, highlighting the continued dependence on BRD4.[1][2]
Troubleshooting Guides
Troubleshooting Western Blots for Phosphorylated BRD4
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for p-BRD4 | Phosphatase activity during sample preparation. | Always work on ice and use pre-chilled buffers. Add a fresh cocktail of phosphatase and protease inhibitors to your lysis buffer. |
| Low abundance of p-BRD4. | Consider immunoprecipitating total BRD4 first and then probing for the phosphorylated form to enrich your sample. Use a highly sensitive chemiluminescent substrate. | |
| Incorrect antibody dilution. | Optimize the antibody concentration through a titration experiment. | |
| High background | Milk used as a blocking agent. | Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. |
| Non-specific antibody binding. | Increase the number and duration of washes. Optimize the primary and secondary antibody concentrations. | |
| Contaminated buffers. | Use freshly prepared buffers, especially the wash buffer (TBST). | |
| Multiple non-specific bands | Protein degradation. | Ensure adequate protease and phosphatase inhibitors are used during lysis. Use fresh lysates.[13] |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[13] |
Troubleshooting Co-Immunoprecipitation of BRD4 and MED1
| Problem | Possible Cause | Recommended Solution |
| No pull-down of interacting protein (MED1) | Weak or transient interaction. | Consider in-vivo cross-linking with formaldehyde before cell lysis to stabilize the protein complex. |
| Harsh lysis or wash conditions. | Use a gentler lysis buffer (e.g., with lower salt concentration or milder detergent). Optimize the number and stringency of washes.[14] | |
| Incorrect antibody for IP. | Use an antibody that is validated for immunoprecipitation and recognizes the native conformation of BRD4.[14] | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes and/or the salt concentration in the wash buffer.[14] |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[14] | |
| Co-elution of antibody heavy and light chains | Elution method. | Use a cross-linking agent to covalently attach the antibody to the beads before incubation with the lysate. Elute with a low pH buffer. |
Quantitative Data Summary
Table 1: IC50 Values of BET Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Inhibitor | Sensitive IC50 (nM) | Resistant IC50 (nM) | Cancer Type |
| SUM159 | JQ1 | ~50 | >10,000 | Triple-Negative Breast Cancer |
| NMC | (+)-JQ1 | 4 | >10,000 for (-)-JQ1 | NUT Midline Carcinoma |
| LNCaP | iBET | ~100 | >5,000 | Prostate Cancer |
| LNCaP | dBET-1 | ~10 | ~50 | Prostate Cancer |
| MV4-11 | Compound 35 | 26 | Not Reported | Acute Myeloid Leukemia |
Note: IC50 values are approximate and can vary between experiments. The data presented is a compilation from multiple sources for illustrative purposes.[15][16][17]
Experimental Protocols
Key Experimental Methodologies
-
Rapid Immunoprecipitation Mass spectrometry of Endogenous proteins (RIME): A technique to identify protein-protein interactions on chromatin. It involves formaldehyde cross-linking, immunoprecipitation of the target protein (e.g., BRD4), on-bead digestion of proteins, and identification of interacting partners by mass spectrometry.[3][5][7][8][18]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): Used to identify the genomic regions where a protein of interest (e.g., BRD4) is bound. This involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein-DNA complexes, reversing the cross-links, and sequencing the associated DNA.[5][19][20][21][22]
-
BH3 Profiling: A functional assay to measure the apoptotic priming of cells. It involves permeabilizing cells and exposing their mitochondria to a panel of BH3 peptides. The release of cytochrome c is then measured to determine the cell's proximity to the apoptotic threshold.[1][6][9][10][23]
-
Alternative Splicing Analysis: Typically involves RNA-sequencing of sensitive and resistant cells to identify global changes in splicing patterns. Candidate alternative splicing events are then validated by RT-PCR or qRT-PCR using primers that can distinguish between different isoforms.[2][4][11][12][24]
Visualizations
Caption: Signaling pathway in a this compound inhibitor-sensitive cancer cell.
Caption: Bromodomain-independent resistance mechanism in cancer cells.
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. Video: Using RNA-sequencing to Detect Novel Splice Variants Related to Drug Resistance in In Vitro Cancer Models [app.jove.com]
- 3. search.library.berkeley.edu [search.library.berkeley.edu]
- 4. Using RNA-sequencing to Detect Novel Splice Variants Related to Drug Resistance in In Vitro Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid immunoprecipitation mass spectrometry of endogenous proteins (RIME) for analysis of chromatin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.dana-farber.org [labs.dana-farber.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid immunoprecipitation mass spectrometry of endogenous protein (RIME) to identify chromatin-interactome in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 22. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Navigating the Specificity Challenge: A Technical Guide to Minimizing Off-Target Effects of dBRD4-BD1 Small Molecule Inhibitors
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and mitigating off-target effects of dBRD4-BD1 small molecule inhibitors. In the quest for potent and specific therapeutics targeting the first bromodomain (BD1) of BRD4, achieving selectivity remains a critical hurdle due to the highly conserved nature of the acetyl-lysine (KAc) binding pocket among bromodomain-containing proteins. This guide offers practical solutions, detailed experimental protocols, and frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows activity against other BET family members (BRD2, BRD3). Why is this happening and how can I improve selectivity?
A1: This is a common challenge due to the high sequence and structural homology within the acetyl-lysine binding pocket of BET family bromodomains.[1][2] To improve selectivity, consider the following strategies:
-
Structure-Guided Medicinal Chemistry: Exploit subtle differences in the amino acid residues surrounding the KAc pocket. For instance, targeting non-conserved residues or inducing conformational changes upon binding can enhance selectivity.[3][4] The development of inhibitors that bind to unique sites, distinct from the canonical KAc pocket, has also been reported as a successful strategy.[2][5]
-
Targeting the WPF Shelf: Modifications to the inhibitor scaffold that enhance interactions with the Trp-Pro-Phe (WPF) shelf can improve binding affinity and selectivity.[6]
-
Bivalent Inhibitors: Designing inhibitors that simultaneously engage both bromodomains (BD1 and BD2) of BRD4 can increase affinity and specificity for BRD4 over other BET proteins.[1][6]
-
PROTACs (Proteolysis Targeting Chimeras): Instead of just inhibiting, you can selectively degrade the BRD4 protein. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target.[7][8] This approach can achieve high selectivity for BRD4.[7][9]
Q2: I'm observing significant cellular toxicity that doesn't correlate with the on-target inhibition of BRD4-BD1. What could be the cause?
A2: Off-target effects are a likely cause of this toxicity. These can arise from:
-
Inhibition of other Bromodomains: Your compound might be inhibiting other bromodomain-containing proteins outside the BET family, such as CREBBP, which can lead to unintended biological consequences.[3]
-
Dual-Target Inhibition: Some small molecules can inhibit unrelated targets, such as kinases, in addition to their intended bromodomain target.[10]
-
Pan-BET Inhibition: Even within the BET family, inhibiting BRD2 and BRD3 alongside BRD4 can lead to dose-limiting toxicities.[1][11]
To troubleshoot this, it is crucial to perform comprehensive selectivity profiling against a panel of bromodomains and other relevant protein families (e.g., kinases).
Q3: What are the essential assays to characterize the selectivity of my this compound inhibitor?
A3: A multi-tiered approach is recommended:
-
Biochemical Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the binding affinity of your inhibitor to isolated bromodomains.[12] It is a robust method for determining IC50 values against a panel of bromodomains to assess selectivity.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this bead-based assay quantifies the displacement of a biotinylated, acetylated histone peptide from the bromodomain by the inhibitor.[13][14]
-
-
Cellular Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context. The binding of an inhibitor stabilizes the target protein, leading to a higher melting temperature.[8]
-
Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to demonstrate that the inhibitor displaces BRD4 from chromatin in live cells.[13]
-
Western Blotting: For PROTACs, western blotting is essential to demonstrate the degradation of the target protein (BRD4) and to assess its selectivity over other proteins like BRD2 and BRD3.[7]
-
Gene Expression Analysis (qRT-PCR): Measuring the expression of known BRD4 target genes, such as c-MYC, can confirm on-target activity in cells.[6][13]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Selectivity (High activity against BRD2/BRD3/other bromodomains) | Inhibitor primarily interacts with the highly conserved KAc binding pocket. | - Perform co-crystallography to understand the binding mode and guide structure-based design to exploit non-conserved residues.[2][5]- Synthesize and test analogs with modifications aimed at increasing interactions with less conserved regions. |
| Low Cellular Potency Despite High Biochemical Affinity | - Poor cell permeability.- Efflux by cellular transporters.- Rapid metabolism. | - Evaluate the physicochemical properties of the inhibitor (e.g., logP, solubility).- Perform cell-based assays like CETSA to confirm target engagement in cells.[8]- Conduct pharmacokinetic studies to assess metabolic stability.[6] |
| Toxicity Observed in Cell-Based Assays | Off-target effects on other proteins or pathways. | - Profile the inhibitor against a broad panel of bromodomains and kinases.[6][10]- Compare the phenotype with that of known pan-BET inhibitors and more selective compounds.- Consider developing a PROTAC to achieve higher selectivity through targeted degradation.[7][9] |
| Inconsistent Results in Biochemical Assays (TR-FRET, AlphaScreen) | - Assay interference by the compound (e.g., fluorescence quenching).- Incorrect buffer conditions or reagent concentrations. | - Run control experiments to check for compound interference.- Optimize assay conditions, including DMSO concentration, as it can disrupt bromodomain-ligand interactions.[15]- Ensure high-purity proteins and reagents are used. |
| PROTAC Fails to Degrade BRD4 | - Inefficient ternary complex formation (BRD4-PROTAC-E3 ligase).- Linker length or composition is suboptimal.- The chosen E3 ligase is not expressed or active in the cell line. | - Use biophysical techniques like TR-FRET to confirm ternary complex formation.[8]- Synthesize a library of PROTACs with different linkers.- Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model.[7] |
Quantitative Data Summary
The following tables summarize the binding affinities and cellular activities of representative this compound inhibitors and degraders.
Table 1: Binding Affinities (IC50/Kd in nM) of Selected BRD4-BD1 Selective Inhibitors
| Compound | BRD4 BD1 | BRD4 BD2 | BRD2 BD1 | BRD3 BD1 | Selectivity Fold (BRD2/3 vs BRD4 BD1) | Reference |
| ZL0590 (52) | 90 | >1000 | >1000 | >1000 | >11 | [2] |
| DW34 (4.13) | 6.4 | - | - | - | 9-33 over other BET BrDs | [16] |
| Compound 28 | 27 | 32 | 770-1800 | 2200 | 30-60 (vs BRD2) | [12] |
| Compound 35 | - | - | - | - | 30-60 (vs BRD2) | [12] |
| iBRD4-BD1 | 12 | - | - | - | 23-6200 intra-BET | [8] |
Table 2: Activity of BRD4-Selective PROTAC Degraders
| Compound | Target | DC50 (nM) | Selectivity | Reference |
| MZ1 | BRD4 | <100 | Preferential for BRD4 over BRD2/3 | [7] |
| This compound | BRD4 | 280 | Selective for BRD4 | [8] |
| BD-7148 | BRD4 | <1 | ≥1000-fold over BRD2/3 | [9] |
| BD-9136 | BRD4 | <1 | ≥1000-fold over BRD2/3 | [9] |
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To determine the IC50 value of an inhibitor for a specific bromodomain.
-
Principle: The assay measures the proximity between a GST-tagged bromodomain bound to a terbium-labeled anti-GST antibody (donor) and a biotinylated, acetylated histone peptide bound to streptavidin-d2 (acceptor). Inhibition of this interaction leads to a decrease in the FRET signal.
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a 384-well plate, add the inhibitor, the GST-tagged BRD4-BD1 protein, and the biotinylated histone H4 peptide.
-
Incubate for 30 minutes at room temperature.
-
Add the TR-FRET donor (anti-GST-Tb) and acceptor (streptavidin-d2) reagents.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and plot against the inhibitor concentration to determine the IC50.
-
2. Western Blotting for PROTAC-Mediated Degradation
-
Objective: To quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of BRD4-BD1 targeting: inhibition vs. degradation.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving dBRD4-BD1 Inhibitor Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of selective inhibitors for the first bromodomain of BRD4 (dBRD4-BD1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between BRD4-BD1 and BRD4-BD2 that can be exploited to achieve inhibitor selectivity?
A1: The primary structural differences that can be leveraged for designing selective BRD4-BD1 inhibitors lie within the acetyl-lysine binding pocket. While the overall fold of the two bromodomains is highly conserved, key residue variations at the entrance of the binding pocket are critical for achieving selectivity.[1][2]
The most significant difference is the "Asp/His switch," where Aspartic acid 144 (Asp144) in BRD4-BD1 is replaced by Histidine 437 (His437) in BRD4-BD2.[1][3] This substitution alters the electrostatic potential and steric landscape of the binding site. Selective BD1 inhibitors can be designed to form favorable interactions, such as hydrogen bonds or salt bridges, with Asp144, which would be sterically and/or electrostatically disfavored by the bulkier and basic His437 in BD2.[3][4]
Additionally, other non-conserved residues in the ZA and BC loops surrounding the binding pocket can be targeted to enhance selectivity.[2] The displacement of structured water molecules within the binding pocket, which differ between BD1 and BD2, has also been identified as a viable strategy for achieving selectivity.[5]
Q2: My current inhibitor shows poor selectivity between BRD4-BD1 and BD2. What are some initial strategies to improve BD1 selectivity?
A2: If your inhibitor lacks selectivity, a structure-guided approach is recommended. If a co-crystal structure of your inhibitor with either bromodomain is available, analyze the binding mode to identify potential modification sites.
A primary strategy is to introduce moieties that can interact favorably with Asp144 in BD1.[3][4] Consider incorporating basic functional groups that can form a salt bridge with the acidic Asp144. This interaction would likely be repulsive with the basic His437 in BD2, thereby enhancing BD1 selectivity.
Another approach is to exploit steric differences. The His437 in BD2 is bulkier than Asp144 in BD1. Introducing larger substituents on your inhibitor that can be accommodated by the BD1 binding pocket but would clash with His437 in BD2 can improve selectivity.[3]
Furthermore, consider modifications that can displace conserved water molecules in the BD1 binding pocket. Molecular dynamics simulations can be employed to identify these water molecules and guide the design of inhibitor modifications.[5]
Q3: What are the common off-target effects of BRD4 inhibitors, and how can developing a BD1-selective inhibitor help mitigate them?
A3: Pan-BET inhibitors, which target both BD1 and BD2 of all BET family members (BRD2, BRD3, BRD4, and BRDT), can lead to a range of off-target effects and toxicities, including thrombocytopenia and gastrointestinal issues, which have been observed in clinical trials.[6] This is due to the broad inhibition of multiple bromodomains that have distinct biological functions.
Developing BD1-selective inhibitors can help mitigate these off-target effects by focusing on the specific functions of BRD4-BD1. For instance, BD1 is thought to be primarily responsible for anchoring BRD4 to chromatin, while BD2 may be more involved in protein-protein interactions.[7] By selectively targeting BD1, it may be possible to achieve the desired therapeutic effect, such as the downregulation of oncogenes like c-Myc, while avoiding the adverse effects associated with inhibiting BD2 and other BET family members.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in my TR-FRET or AlphaScreen selectivity assays.
Possible Causes and Solutions:
-
Reagent Quality and Consistency:
-
Protein Integrity: Ensure the purity and proper folding of your recombinant BRD4-BD1 and BRD4-BD2 proteins. Run an SDS-PAGE or use other quality control methods to check for degradation or aggregation.
-
Ligand/Tracer Stability: Fluorescently labeled ligands or peptides can degrade over time. Aliquot and store them properly, protected from light.
-
-
Assay Conditions:
-
DMSO Concentration: High concentrations of DMSO can interfere with binding. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.
-
Incubation Times: Use consistent incubation times for all steps of the assay as recommended by the manufacturer or established during assay optimization.
-
-
Instrument Settings:
-
Plate Reader Settings: Verify that the excitation and emission wavelengths, as well as the delay and integration times for TR-FRET, are correctly set for the specific fluorophores being used.
-
Problem 2: My inhibitor shows good biochemical selectivity but lacks cellular activity or selectivity.
Possible Causes and Solutions:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability. Consider optimizing the physicochemical properties of the compound, such as lipophilicity and polar surface area, to improve cell penetration.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell. This can be tested using efflux pump inhibitors in your cellular assays.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized within the cell. Investigate the metabolic stability of your compound using liver microsomes or other in vitro metabolism assays.
-
Off-Target Engagement in Cells: In the complex cellular environment, your inhibitor might engage with other proteins, leading to a different selectivity profile. A cellular thermal shift assay (CETSA) can be used to confirm target engagement in cells.
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of various this compound inhibitors.
Table 1: IC50 Values and Selectivity of Representative BRD4-BD1 Selective Inhibitors
| Compound | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | Selectivity (BD2/BD1) | Assay Method | Reference |
| ZL0590 (52) | 90 | >1000 | >11 | TR-FRET | [10] |
| Compound 3u | 560 | >100,000 | >178 | Not Specified | [11] |
| GSK778 | <100 | >3000 | >30-140 | Not Specified | [3] |
| LT052 | 88 | >12144 | 138 | AlphaScreen | [3] |
| Compound 26 | 15 (Kd) | >7500 (Kd) | >500 | ITC | [9] |
| Compound 30 | 18 (Kd) | >9000 (Kd) | >500 | ITC | [9] |
Table 2: Comparative IC50 Values of Pan-BET and Domain-Selective Inhibitors
| Compound | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | BRD2-BD1 IC50 (nM) | BRD2-BD2 IC50 (nM) | Reference |
| (+)-JQ1 | 27 | 32 | Not Reported | Not Reported | [12] |
| RVX-208 | >10000 | 770 | Not Reported | Not Reported | [12] |
| Compound 28 | 27 | 32 | 770 | 1800 | [12] |
| Compound 35 | 27 | 32 | 2200 | 2500 | [12] |
| ABBV-744 | 2006 | 4 | Not Reported | Not Reported | [6] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is a general guideline for a competitive binding TR-FRET assay to determine the IC50 of an inhibitor for BRD4-BD1.
Materials:
-
Recombinant His-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
Terbium-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test inhibitors and a positive control (e.g., JQ1)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include wells for positive control (no inhibitor) and negative control (no protein).
-
Add the His-tagged BRD4-BD1 protein to all wells except the negative control.
-
Add the biotinylated histone peptide to all wells.
-
Add the Terbium-conjugated anti-His antibody to all wells.
-
Add the Streptavidin-conjugated acceptor to all wells.
-
Incubate the plate at room temperature for the optimized time (e.g., 60-120 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.
AlphaScreen Assay
This protocol provides a general workflow for an AlphaScreen assay to measure inhibitor binding to BRD4-BD1.
Materials:
-
Recombinant His-tagged BRD4-BD1 protein
-
Biotinylated ligand (e.g., biotinylated JQ1 or acetylated histone peptide)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test inhibitors and a positive control
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the His-tagged BRD4-BD1 protein to the wells.
-
Add the biotinylated ligand to the wells.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaScreen signal against the inhibitor concentration to calculate the IC50.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).
Materials:
-
Purified BRD4-BD1 protein
-
Test inhibitor
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
ITC instrument
Procedure:
-
Dialyze the protein extensively against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer. Mismatched buffers can cause large heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
The raw data will show heat pulses for each injection. Integrate these peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizations
Caption: BRD4 signaling pathway in transcription and inflammation.
Caption: Workflow for structure-based design of selective inhibitors.
References
- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
challenges and solutions in the development of dBRD4-BD1 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dBRD4-BD1 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for designing a this compound PROTAC?
A1: The rational design of a this compound PROTAC begins with three core components: a high-affinity ligand for the first bromodomain (BD1) of BRD4, a ligand for an E3 ubiquitin ligase (commonly CRBN or VHL), and a chemical linker to connect them.[1][2] Key considerations include the selectivity of the BRD4-BD1 binder to minimize off-target effects on other BET family members like BRD2 and BRD3.[3][4] The choice of E3 ligase recruiter is also crucial, as different ligases can alter the degradation profile and efficacy of the PROTAC.[2]
Q2: How does the linker composition and length impact this compound PROTAC activity?
A2: The linker is a critical determinant of PROTAC efficacy and is not merely a passive spacer.[5][6] Its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (BRD4-BD1:PROTAC:E3 ligase).[1][5] An optimal linker facilitates favorable protein-protein interactions between BRD4 and the E3 ligase. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long might lead to unproductive binding or increased off-target effects.[1][6] The composition, such as the inclusion of polyethylene glycol (PEG) or alkyl chains, affects physicochemical properties like solubility and cell permeability.[2][]
Q3: What is the "hook effect" in the context of this compound PROTACs?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the concentration of the PROTAC above an optimal level leads to a decrease in target protein degradation.[4][8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:BRD4-BD1 or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation.[8] This underscores the importance of a careful dose-response analysis in cellular assays.
Q4: How can I mitigate off-target effects with my this compound PROTAC?
A4: Off-target effects can arise from the BRD4-BD1 binder, the E3 ligase ligand, or the PROTAC molecule as a whole. Using a highly selective BRD4-BD1 inhibitor as the warhead is a primary strategy.[4] Additionally, the choice of E3 ligase can influence the selectivity profile. For pomalidomide-based PROTACs, which recruit CRBN, off-target degradation of zinc-finger proteins can be a concern.[9][10] Modifying the pomalidomide moiety, for instance at the C5 position, can reduce these off-target effects.[9] Global proteomics analysis is essential to identify and characterize the overall selectivity of a PROTAC.[11]
Troubleshooting Guides
Problem 1: Low or No Degradation of BRD4
| Possible Cause | Troubleshooting Step |
| Poor Ternary Complex Formation | 1. Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal linker that promotes stable ternary complex formation.[1][5] 2. Confirm Binary Binding: Verify that the warhead and E3 ligase ligand of the PROTAC retain high binding affinity to BRD4-BD1 and the E3 ligase, respectively, using assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). 3. Assess Ternary Complex Formation Directly: Utilize biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA to directly measure the formation of the BRD4-BD1:PROTAC:E3 ligase complex.[3][12] |
| Suboptimal Physicochemical Properties | 1. Improve Solubility and Permeability: Modify the linker or ligands to enhance solubility and cell permeability.[] This can involve incorporating more hydrophilic moieties. 2. Measure Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching and engaging with BRD4 inside the cell.[4] |
| Inefficient Ubiquitination | 1. Switch E3 Ligase: If using a CRBN-based PROTAC, consider designing a VHL-based counterpart, or vice versa. The cellular expression levels and ubiquitination efficiency of different E3 ligases can vary between cell lines.[2] 2. Confirm Proteasome-Dependent Degradation: Treat cells with a proteasome inhibitor (e.g., MG-132) prior to PROTAC treatment. A rescue of BRD4 degradation confirms that the observed protein loss is via the ubiquitin-proteasome system.[4] |
Problem 2: Lack of Selectivity for BRD4 over other BETs (BRD2, BRD3)
| Possible Cause | Troubleshooting Step |
| Non-selective BRD4-BD1 Binder | 1. Use a More Selective Warhead: Start with a BRD4-BD1 inhibitor that has demonstrated high selectivity over other BET family bromodomains.[4] 2. Structural Biology: Obtain a crystal structure of your PROTAC in a ternary complex with BRD4-BD1 and the E3 ligase to guide structure-based design for improved selectivity. |
| Linker-Induced Interactions | 1. Modify Linker Attachment Point: Altering the point at which the linker is attached to the BRD4-BD1 binder can change the orientation of the recruited E3 ligase and influence selectivity.[6] 2. Vary Linker Rigidity: A more rigid linker may restrict the conformations the PROTAC can adopt, potentially favoring binding to BRD4 over other BETs. |
Quantitative Data Summary
The following table summarizes key performance metrics for selected this compound PROTACs.
| PROTAC | Warhead (Target) | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| dBET1 | JQ1 (BETs) | Thalidomide (CRBN) | ~4 nM | >95% | MV4;11 | Science, 2015, 348, 1376[13] |
| ARV-825 | OTX015 (BETs) | Pomalidomide (CRBN) | <1 nM | >98% | RS4;11 | Cancer Cell, 2015, 28, 55 |
| MZ1 | JQ1 (BETs) | VHL Ligand | ~25 nM | >90% | HeLa | Nat Chem Biol, 2017, 13, 769 |
| This compound | iBRD4-BD1 (BRD4-BD1) | Thalidomide (CRBN) | 280 nM | 77% | HEK293T | J Med Chem, 2020, 63, 16, 8785[4] |
| QCA570 | QCA-276 (BRD4) | Pomalidomide (CRBN) | 8.3 pM | >90% | MV4-11 | Front Pharmacol, 2023, 14, 1186358[14] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
-
Reagents:
-
Purified recombinant BRD4-BD1 protein (e.g., His-tagged).
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN).
-
Terbium-conjugated anti-His antibody (donor).
-
Fluorescein-labeled E3 ligase ligand or a fluorescently tagged antibody against a component of the E3 ligase complex (acceptor).
-
This compound PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the BRD4-BD1 protein, the E3 ligase complex, and the PROTAC dilutions.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor fluorophores.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a ternary complex formation curve.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for low BRD4 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kisacoresearch.com [kisacoresearch.com]
- 14. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing dBRD4-BD1 Biochemical and Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with dBRD4-BD1 biochemical and cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Biochemical Assays (AlphaScreen & TR-FRET)
Q1: My AlphaScreen signal is low or absent. What are the common causes?
A1: Low or no signal in an AlphaScreen assay can be attributed to several factors:
-
Reagent Stability: Ensure that BRD4 (BD1) protein has not undergone multiple freeze-thaw cycles, as it is highly sensitive to this.[1] It is recommended to aliquot the protein into single-use vials after the first thaw.[1]
-
Assay Buffer Composition: The presence of certain substances can interfere with the AlphaScreen signal.
-
DMSO Concentration: Keep the final DMSO concentration low (ideally below 0.5%), as higher concentrations can disrupt the interaction between the bromodomain and its ligand.[2]
-
Culture Medium: Avoid using RPMI 1640 medium in your assay buffer, as it contains biotin and iron which can reduce the signal.[1][2] MEM medium is a suitable alternative as it lacks these components.[1][2]
-
Quenchers: Potent singlet oxygen quenchers like sodium azide (NaN₃) and certain metal ions (Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺) should be avoided.[1][2]
-
Dyes: Dyes that absorb light in the 520-620 nm range, such as Trypan Blue, will interfere with signal detection.[1][2]
-
-
Incorrect Reagent Concentrations: It is crucial to optimize the concentrations of the protein, probe, and beads. A titration experiment in a matrix format is recommended to determine the optimal concentrations.[3]
Q2: I'm observing a "hook effect" in my assay. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the assay signal decreases at very high concentrations of the analyte (e.g., your test compound or degrader). This is often observed in proximity-based assays like AlphaScreen and TR-FRET.[4][5]
-
Cause: In the context of PROTACs, the hook effect occurs when high concentrations of the degrader lead to the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the productive ternary complex (BRD4-PROTAC-E3 ligase), thus reducing the proximity-based signal.[4][5]
-
Mitigation: To address the hook effect, perform a full dose-response curve with a wide range of concentrations. This will help you identify the optimal concentration for maximal signal or degradation before the hook effect becomes prominent.[4][5]
Q3: My TR-FRET assay for ternary complex formation shows a low signal amplitude. Is this expected?
Q4: How can I confirm that my degrader is working through the intended ubiquitin-proteasome pathway?
A4: To verify the mechanism of action, you can perform competition experiments. Co-treatment with inhibitors of the proteasome (e.g., MG-132) or neddylation (e.g., MLN4924) should rescue the degradation of BRD4, confirming its dependence on the ubiquitin-proteasome system.[5]
Cellular Assays
Q5: I'm not observing the expected downregulation of cMyc with my this compound degrader.
A5: The effect of this compound on cMyc levels can be concentration-dependent. It has been observed that this compound may not downregulate cMyc until near-maximal BRD4 degradation is achieved.[4][5] This is a key difference compared to pan-BET inhibitors, which might have a more direct and potent effect on cMyc expression.[4][5]
Q6: I see an unexpected upregulation of BRD2 and BRD3 after treating cells with a this compound selective degrader. Is this a sign of an off-target effect?
A6: Not necessarily. The upregulation of BRD2 and BRD3 has been reported as a consequence of selective BRD4 degradation.[4][5] This is thought to be a cellular feedback response that is not observed with pan-BET degraders because those molecules likely occupy the bromodomains of BRD2 and BRD3, dampening this compensatory mechanism.[4][5]
Q7: How can I confirm target engagement of my compound in a cellular context?
A7: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate target engagement.[4] This assay measures the thermal stabilization of the target protein (BRD4) upon ligand binding. An increase in the melting temperature of BRD4 in a dose-dependent manner indicates that your compound is binding to it within the cell.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various assays.
Table 1: Inhibitor and Degrader Potency
| Compound | Assay Type | Target | Value | Reference |
| iBRD4-BD1 | IC50 | BRD4-BD1 | 12 nM | [4][5] |
| This compound | DC50 | BRD4 | 280 nM | [4][5] |
| This compound | Dmax | BRD4 | 77% | [4][5] |
| JQ1 | KD | BRD4-BD1 | 50 nM | [6] |
| JQ1 | KD | BRD4-BD2 | 90 nM | [6] |
Table 2: BET Bromodomain Selectivity (AlphaScreen IC50 Values)
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | Reference |
| iBRD4-BD1 | 280 nM | 7.1 µM | 1.0 µM | 75 µM | 12 nM | 16 µM | [5] |
Experimental Protocols
Protocol 1: Competitive AlphaScreen Assay
This protocol is adapted for measuring the inhibition of BRD4-BD1 binding to an acetylated histone peptide.
-
Master Mixture Preparation: Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer 1, the BET Bromodomain Ligand (biotinylated substrate), and water.[1]
-
Protein Preparation: Thaw His-tagged or GST-tagged BRD4-BD1 on ice. To avoid repeated freeze-thaw cycles, aliquot the protein into single-use tubes and store at -80°C.[1] Dilute the BRD4-BD1 protein to the desired concentration (e.g., 1.6 ng/µl) in 1x BRD Homogeneous Assay Buffer 1.[1]
-
Assay Plate Setup:
-
Inhibitor Addition: Add 2.5 µl of the test inhibitor solution to the "Test Inhibitor" wells. Add 2.5 µl of inhibitor buffer (without the inhibitor) to the "Positive Control," "Substrate Control," and "Blank" wells.[1]
-
Protein Addition: Add the diluted BRD4-BD1 protein to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Incubate the plate for 30 minutes with slow shaking.[1]
-
Bead Addition: Add the AlphaScreen Acceptor beads, followed by the Donor beads according to the manufacturer's protocol.
-
Signal Reading: Read the Alpha-counts on a compatible plate reader in the 520-620 nm emission range.[1]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol is for detecting the formation of a BRD4-BD1 / PROTAC / E3 Ligase (e.g., CRBN) ternary complex.
-
Reagent Preparation:
-
Assay Plate Setup (384-well low-volume):
-
Dispense the this compound dilutions or DMSO (vehicle control) into the wells.
-
Add a mixture of the donor-labeled antibody and the corresponding tagged protein (e.g., Tb-anti-GST and GST-CRBN).
-
Incubate for a defined period (e.g., 30 minutes).[7]
-
-
Second Protein Addition: Add a mixture of the acceptor-labeled antibody and its corresponding tagged protein (e.g., AF488-anti-His and His-BRD4-BD1).[7]
-
Incubation and Reading: Incubate the plate in the dark. Measure the TR-FRET signal at various time points (e.g., every 30 minutes for up to 300 minutes) to monitor complex formation.[7]
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the maximal FRET signal and observe any potential hook effect.[4]
Visualizations
Caption: Competitive AlphaScreen assay workflow.
Caption: TR-FRET assay for ternary complex formation.
Caption: Mechanism of action for this compound PROTAC.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility and bioavailability of dBRD4-BD1 compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with dBRD4-BD1 (degrader of Bromodomain-containing protein 4, Bromodomain 1) compounds. It focuses on addressing the common challenges of poor solubility and bioavailability encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in my this compound compound, and how can I improve it?
A: Poor solubility is a frequent challenge with this compound compounds, which, like many Proteolysis Targeting Chimeras (PROTACs), are often large molecules that fall into the "beyond Rule of 5" chemical space.[1][2] Key causes include high molecular weight, high lipophilicity leading to "grease-ball" characteristics, and strong crystal lattice energy in "brick-dust" molecules.[3]
Initial Troubleshooting Steps:
-
Solvent Selection: While DMSO is common, its concentration should be minimized in assays as it can disrupt BRD-ligand interactions.[4][5] Consider alternative organic co-solvents like methanol or DMF, or specialized solvents like polyethylene glycol (PEG), which may improve solubility without compromising protein stability.[6]
-
pH Adjustment: For compounds with ionizable groups, modifying the buffer pH can significantly enhance solubility.[7][8] A pH/solubility profile can determine the optimal range for your specific molecule.
-
Temperature Control: Aggregation can sometimes be minimized by working at lower temperatures, although this can also negatively affect the solubility of some compounds.[9]
For more persistent issues, advanced formulation strategies are necessary. These include reducing the compound's particle size or using specialized delivery systems as detailed in the tables below.[7][10]
Q2: My this compound compound shows low in vivo efficacy, likely due to poor oral bioavailability. What formulation strategies should I consider?
A: Low oral bioavailability is a direct consequence of poor solubility and/or low cell permeability.[1][11] To improve this, several formulation strategies can be employed to enhance the dissolution rate and absorption of your compound.[7][10] These techniques present the drug to the gastrointestinal tract in a more readily absorbable form.
-
Lipid-Based Formulations: These are effective for lipophilic drugs. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the gut, enhancing solubilization and absorption.[10][12]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous state, which has higher solubility than the crystalline form.[3][10]
-
Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanosizing) scale dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[7][10][12]
It's also been noted that the solubility and in vivo exposure of some PROTACs can be improved when administered with food, suggesting that testing in biorelevant media like FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid) is crucial.[1][13]
Q3: I am observing a "hook effect" in my BRD4 degradation assays. What does this mean, and how do I manage it?
A: The hook effect is a phenomenon common to PROTACs where the degradation efficiency decreases at high compound concentrations.[14][15] This occurs because at excessive concentrations, the this compound compound is more likely to form binary complexes (this compound + BRD4 or this compound + E3 Ligase) rather than the productive ternary complex (BRD4 + this compound + E3 Ligase) required for degradation.[14][15][16]
Addressing the Hook Effect:
-
Titration: The most crucial step is to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation (the "sweet spot") and the concentration at which the hook effect begins.
-
Assay Interpretation: The presence of a hook effect is strong evidence of a ternary complex-mediated mechanism. Assays like NanoBRET may show a more pronounced hook effect than Western blotting.[15] When reporting data, ensure the full concentration range is shown to properly characterize the compound's activity profile.
Q4: How can I confirm that my compound's activity is due to selective BRD4-BD1 engagement and proteasomal degradation?
A: Confirming the mechanism of action is critical. This involves a series of control experiments to validate each step of the degradation pathway.
-
BD1 Selectivity: Perform competition experiments. Co-treatment of cells with your this compound compound and a selective, non-degrading BD1 inhibitor (iBRD4-BD1) should rescue BRD4 from degradation. In contrast, a BD2-selective inhibitor should have no effect.[14][15]
-
Proteasome Dependence: Co-treat cells with your compound and a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924), which blocks E3 ligase activity. If degradation is prevented, it confirms the pathway proceeds via the ubiquitin-proteasome system.[14][15]
-
Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your compound directly binds to and stabilizes BRD4 within the cell.[17]
Troubleshooting Guides & Data Tables
Guide: Systematic Solubility Assessment Workflow
This guide provides a structured approach to identifying and solving solubility problems during in vitro experiments.
Caption: Workflow for troubleshooting compound solubility.
Table 1: Summary of Formulation Strategies to Enhance Bioavailability
| Strategy | Mechanism | Advantages | Disadvantages | Primary Application |
| Particle Size Reduction | Increases surface area for faster dissolution.[7][10] | Broadly applicable, established manufacturing techniques (milling, homogenization).[3] | May not be sufficient for extremely insoluble ("brick-dust") compounds; risk of particle agglomeration.[3] | Improving dissolution rate of BCS Class II compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, increasing apparent solubility.[3][12] | Significant solubility enhancement; can create supersaturated solutions in vivo.[12] | Amorphous form is physically unstable and can recrystallize over time; requires careful polymer selection. | Overcoming high lattice energy of crystalline compounds. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which facilitates absorption through lymphatic pathways.[7][12] | Enhances both solubility and permeability for lipophilic drugs; can reduce food effect.[7] | Potential for drug precipitation upon digestion; excipient choice is critical. | BCS Class II and IV compounds with high lipophilicity. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with cyclodextrin, where the hydrophobic drug resides in the core and the hydrophilic exterior improves solubility.[10][12] | Rapidly increases aqueous solubility; can be used in liquid and solid dosage forms.[10] | Limited by drug size and stoichiometry of complexation; potential for renal toxicity at high cyclodextrin concentrations.[12] | Creating aqueous formulations for poorly soluble drugs. |
Table 2: Typical Parameters for Key this compound In Vitro Assays
| Assay | Purpose | Typical Compound Concentration Range | Key Controls | Typical Readout |
| Western Blot | Quantify BRD4 protein degradation.[15] | 1 nM - 10 µM (to observe hook effect) | Vehicle (DMSO), Proteasome Inhibitor (e.g., MG-132), non-degrading BD1 inhibitor.[14][15] | BRD4 protein band intensity, normalized to a loading control (e.g., Actin, GAPDH). |
| TR-FRET | Measure ternary complex formation.[14][15] | 0.1 nM - 5 µM | Monovalent ligands (iBRD4-BD1, E3 ligand binder alone); no-protein controls.[15] | FRET ratio (e.g., 665 nm / 620 nm emission). |
| NanoBRET | Real-time monitoring of BRD4 degradation in live cells.[15] | 10 pM - 10 µM | Vehicle (DMSO), iBRD4-BD1 to rescue degradation.[15] | Normalized luminescence ratio. |
| AlphaScreen | Measure binding affinity to BRD4-BD1.[17] | 0.1 nM - 30 µM | No-protein control; known high-affinity binder (e.g., JQ1). | Luminescence signal (counts per second). |
Experimental Protocols & Visualizations
Protocol: Western Blot for Quantifying BRD4 Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in culture media. A wide concentration range (e.g., 1 nM to 10 µM) is recommended to capture the full degradation profile and any potential hook effect.[14]
-
Include control wells: vehicle (e.g., 0.1% DMSO), and co-treatment with a proteasome inhibitor (e.g., 10 µM MG-132) to confirm proteasome-dependent degradation.[14]
-
Aspirate old media and add media containing the compounds/controls. Incubate for a predetermined time (e.g., 8-18 hours).[15][18]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To confirm equal loading, probe the same membrane with an antibody for a loading control protein (e.g., β-actin).
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the corresponding loading control signal.
-
Diagram: Mechanism of Action for this compound
Caption: this compound mediated protein degradation pathway.
Diagram: Simplified BRD4 Signaling Network
Caption: BRD4's role in transcription and other key pathways.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. westbioscience.com [westbioscience.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
addressing the hook effect in dBRD4-BD1 TR-FRET assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during dBRD4-BD1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, with a specific focus on identifying and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in a this compound TR-FRET assay?
A1: The hook effect, also known as the prozone effect, is an experimental artifact that can occur in "sandwich" immunoassays and other bimolecular interaction assays like TR-FRET.[1] In the context of a this compound TR-FRET assay, it manifests as a paradoxical decrease in the TR-FRET signal at very high concentrations of the this compound degrader molecule.[2][3] Instead of a continued increase or a plateau in the signal with increasing degrader concentration, the signal unexpectedly drops, creating a "hook" or bell shape on a dose-response curve.[4]
Q2: What causes the hook effect in this specific assay?
A2: The hook effect in a this compound TR-FRET assay arises from an excess of the this compound degrader, which disrupts the formation of the productive ternary complex (BRD4-BD1, this compound, and CRBN) that the assay is designed to detect.[2][3] At optimal concentrations, this compound facilitates the bringing together of the donor fluorophore-labeled BRD4-BD1 and the acceptor fluorophore-labeled CRBN, resulting in a high TR-FRET signal. However, at excessively high concentrations, the degrader saturates both BRD4-BD1 and CRBN binding sites independently. This leads to the formation of binary complexes (this compound with BRD4-BD1, and this compound with CRBN) rather than the required ternary complex, preventing the donor and acceptor fluorophores from coming into close proximity and thus reducing the TR-FRET signal.[5]
Q3: Is the hook effect an indication of a failed experiment?
A3: Not necessarily. In fact, the presence of a hook effect in this compound TR-FRET assays is often considered evidence of successful ternary complex formation at lower concentrations.[2][3] It indicates that the degrader is effectively binding to both target proteins. The key is to identify the optimal concentration range for the assay, which lies on the upward-sloping portion of the dose-response curve before the hook effect occurs.[4]
Q4: At what concentration of this compound can I expect to see the hook effect?
A4: The exact concentration at which the hook effect appears can vary depending on the specific assay conditions, including the concentrations of BRD4-BD1 and CRBN proteins and the specific antibodies used. However, published data suggests that for this compound, the degradation of BRD4 was diminished at concentrations above 5 µM due to the hook effect disfavoring the formation of the productive ternary complex.[2][3] In some biophysical assays, a hook effect for similar degraders has been observed at high concentrations.[3] It is crucial to perform a full dose-response curve to determine the hook point in your specific experimental setup.
Troubleshooting Guide
Issue: Unexpectedly low TR-FRET signal at high degrader concentrations.
Possible Cause: You are likely observing the hook effect.
Solutions:
-
Perform a Serial Dilution: The most straightforward way to confirm and overcome the hook effect is to perform a wide serial dilution of your this compound degrader.[1][6] This will allow you to identify the optimal concentration range that produces a maximal TR-FRET signal before the signal begins to decrease.
-
Re-evaluate Your Dose-Response Curve: Ensure your dose-response curve covers a broad range of concentrations, from very low to very high. This will help you to fully characterize the binding behavior, including the point at which the hook effect begins. The optimal concentration for your assay will be at the peak of the curve.[4]
-
Optimize Protein Concentrations: The concentration of your donor (e.g., GST-BRD4-BD1) and acceptor (e.g., His-CRBN) proteins can influence the onset of the hook effect. A stepwise approach to optimize the concentrations of all binding partners is recommended.[7][8] You may need to adjust the protein concentrations to shift the hook point to a higher degrader concentration.
Quantitative Data Summary
The following table summarizes key quantitative data related to the this compound degrader and the hook effect observed in relevant assays.
| Parameter | Value | Context | Reference |
| This compound DC50 | 280 nM | Concentration for 50% degradation of BRD4. | [2][3] |
| Hook Effect Onset | > 5 µM | Concentration at which BRD4 degradation diminishes due to the hook effect. | [2][3] |
| Maximal FRET Signal | Low nanomolar concentrations | Suggests effective chemically induced dimerization of BRD4-BD1 and CRBN. | [2] |
Experimental Protocols
General Protocol for this compound TR-FRET Ternary Complex Formation Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions. It is based on methodologies described for similar PROTAC TR-FRET assays.[7][8]
Materials:
-
GST-tagged BRD4-BD1 (GST-BRD4-BD1)
-
His-tagged CRBN (His-CRBN)
-
This compound degrader
-
Tb-anti-GST antibody (donor)
-
AF488-anti-His antibody (acceptor)
-
Assay Buffer (e.g., 3x BRD TR-FRET Assay Buffer 1, diluted to 1x)
-
384-well low-volume white plates
Procedure:
-
Reagent Preparation:
-
Prepare a 1x assay buffer by diluting a 3x stock with distilled water.
-
Prepare serial dilutions of the this compound degrader in 1x assay buffer. It is crucial to include a wide range of concentrations to identify the hook effect (e.g., from picomolar to high micromolar).
-
Prepare a mixture of GST-BRD4-BD1 and His-CRBN in 1x assay buffer at their optimized concentrations.
-
Prepare a mixture of Tb-anti-GST and AF488-anti-His antibodies in 1x assay buffer at their optimized concentrations.
-
-
Assay Assembly:
-
Add a small volume (e.g., 5 µL) of the this compound serial dilutions to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the protein mixture (GST-BRD4-BD1 and His-CRBN) to each well.
-
Add an equal volume (e.g., 5 µL) of the antibody mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light. Incubation time should be optimized for signal stability.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Measure the emission at two wavelengths: the donor emission (e.g., 620 nm for Terbium) and the acceptor emission (e.g., 665 nm for AF488).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log of the this compound concentration.
-
Analyze the resulting dose-response curve to identify the optimal concentration range and the onset of the hook effect.
-
Visualizations
Caption: Mechanism of the hook effect in this compound TR-FRET assays.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. Hook effect | PPTX [slideshare.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
refining protocols for consistent results in dBRD4-BD1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their dBRD4-BD1 experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a structured format.
Issue 1: Inconsistent or Low Signal in AlphaScreen/TR-FRET Assays
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentrations of this compound, BRD4-BD1 protein, and the E3 ligase complex (e.g., CRBN) to determine the optimal stoichiometric ratio for ternary complex formation.[1] |
| "Hook Effect" at High this compound Concentrations | This is an excess of the bivalent molecule, leading to the formation of binary complexes instead of the desired ternary complex, which reduces the assay signal.[2][3] Perform a full dose-response curve to identify the optimal concentration range and avoid the hook effect. If necessary, use a lower concentration of this compound. |
| Protein Aggregation | Aggregation of this compound or protein components at high concentrations can lead to artifacts.[3] Visually inspect solutions for turbidity. Test different buffer conditions (e.g., pH, salt concentration, detergents) to improve protein solubility. |
| Incorrect Buffer Composition | Ensure the assay buffer does not contain components that interfere with the assay chemistry, such as potent singlet oxygen quenchers (e.g., sodium azide) or certain metal ions for AlphaScreen.[1] |
| Photobleaching of Donor Beads (AlphaScreen) | Protect donor beads from light during all handling and incubation steps.[1] |
| Incorrect Plate Reader Settings | Verify that the plate reader is configured with the correct excitation and emission wavelengths and appropriate delay and read times for TR-FRET or AlphaScreen.[4] |
Issue 2: High Variability in Cellular Thermal Shift Assay (CETSA) Results
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Optimize the lysis buffer and procedure to ensure complete release of cellular proteins. |
| Inefficient Separation of Precipitated Proteins | Ensure complete separation of soluble and aggregated protein fractions after the heat challenge. This can be optimized by adjusting centrifugation speed and duration.[5] |
| Variability in Heating | Use a PCR cycler with a heated lid to ensure uniform and accurate temperature application across all samples.[6] |
| Protein Degradation | Work quickly and on ice during sample preparation to minimize proteolytic degradation. Consider adding protease inhibitors to the lysis buffer. |
| Uneven Cell Seeding | Ensure homogenous cell seeding in multi-well plates to have consistent protein levels across samples. |
Issue 3: Artifacts or Poor Data Quality in Isothermal Titration Calorimetry (ITC)
| Potential Cause | Recommended Solution |
| Buffer Mismatch | Ensure that the this compound and BRD4-BD1 protein are in identical buffer solutions to minimize large heats of dilution that can mask the binding signal.[7][8] |
| Air Bubbles in the Cell or Syringe | Carefully degas all solutions and be meticulous when loading the sample cell and injection syringe to avoid air bubbles, which cause sharp spikes in the data.[7] |
| Incorrect Concentrations | Accurately determine the concentrations of both the titrant and the sample in the cell. Inaccurate concentrations will lead to incorrect stoichiometry and binding affinity calculations. |
| Protein Instability/Aggregation | Run a control titration of the titrant into buffer to check for any heat of dilution or aggregation of the this compound. If the protein in the cell is unstable, this can lead to a drifting baseline. |
| Precipitation During Titration | Visually inspect the sample after the experiment for any signs of precipitation. Precipitation will generate large, erratic heat signals. |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it in my this compound experiments?
The "hook effect" is a phenomenon observed in bivalent binder assays, such as those with this compound, where at high concentrations of the degrader, the signal (e.g., TR-FRET or AlphaScreen) decreases.[2][3] This occurs because the excess this compound saturates both the BRD4-BD1 protein and the E3 ligase separately, forming binary complexes instead of the productive ternary complex required for signal generation. To avoid this, it is crucial to perform a full dose-response curve for this compound to determine the optimal concentration range that promotes ternary complex formation before the onset of the hook effect.[2][3]
Q2: How can I confirm that this compound is selectively degrading BRD4 via the BD1 domain?
Several experiments can confirm the selectivity of this compound:
-
Competition experiments: Co-treatment with a selective BRD4-BD1 inhibitor should rescue BRD4 degradation, while a BD2-selective inhibitor should not.[3]
-
Western blotting: Assess the degradation of BRD4, BRD2, and BRD3. Selective degraders like this compound should primarily reduce BRD4 levels.[3]
-
TR-FRET with isolated domains: Demonstrate the formation of a ternary complex with BRD4-BD1 and not with BRD4-BD2.[3]
Q3: My this compound shows low efficacy in cellular degradation assays. What could be the reason?
Low degradation efficacy can stem from several factors:
-
Poor cell permeability: The chemical properties of this compound might limit its ability to cross the cell membrane.
-
Low ternary complex stability: The formed ternary complex might be too transient to allow for efficient ubiquitination.
-
Inefficient ubiquitination: The geometry of the ternary complex may not be optimal for the E3 ligase to ubiquitinate BRD4.
-
Proteasome inhibition: Ensure that the proteasome is fully functional in your cellular system. Co-treatment with a proteasome inhibitor like MG132 should rescue BRD4 degradation, confirming a proteasome-dependent mechanism.[3]
Q4: What are the key differences between endpoint assays like Western Blot and kinetic assays like NanoBRET for measuring degradation?
Western blotting is an endpoint assay that provides a snapshot of protein levels at a specific time point. It is robust and widely used for confirming degradation.[3] In contrast, NanoBRET is a real-time, live-cell assay that allows for the kinetic monitoring of protein degradation.[3] This can provide valuable information on the rate of degradation (half-life) and the dynamics of the degradation process.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Binding and Ternary Complex Formation
| Assay | Parameter | Value | Reference |
| AlphaScreen | BRD4-BD1 IC₅₀ | 12 nM (for iBRD4-BD1) | [3] |
| Isothermal Titration Calorimetry (ITC) | BRD4-BD1 Kd | 45.6 nM (for iBRD4-BD1) | [3] |
| TR-FRET | Maximal FRET Signal (this compound) | 4.6 nM | [3] |
Table 2: Cellular Degradation Performance of this compound
| Cell Line | Parameter | Value | Reference |
| MM.1S | DC₅₀ | 280 nM | [3] |
| MM.1S | Dₘₐₓ | 77% | [3] |
| MM.1S (NanoBRET) | Maximal Degradation | 0.2 µM | [3] |
Experimental Protocols
Protocol 1: TR-FRET Ternary Complex Formation Assay
This protocol is adapted from established methods to assess the formation of the BRD4-BD1:this compound:CRBN ternary complex.[3]
Materials:
-
His-tagged BRD4-BD1
-
GST-tagged CRBN
-
This compound
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Fluorescein-conjugated anti-GST antibody (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add His-BRD4-BD1, GST-CRBN, and the this compound dilutions.
-
Add the Tb-anti-His and Fluorescein-anti-GST antibodies.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm this compound engagement with BRD4 in a cellular context.[5][6]
Materials:
-
Cells of interest (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis Buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents or other protein detection system
Procedure:
-
Treat cells with this compound or DMSO for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing or with a specific lysis buffer.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD4 in each sample by Western blot or another quantitative protein detection method.
Visualizations
References
- 1. revvity.com [revvity.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
Technical Support Center: Managing Pan-BET Inhibitor Toxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with pan-BET inhibitors in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with pan-BET inhibitors in preclinical models?
A1: The most frequently reported dose-limiting toxicities are hematological, primarily thrombocytopenia (low platelet count), and gastrointestinal (GI) issues.[1][2][3][4][5] Other observed toxicities include anemia, neutropenia, fatigue, decreased appetite, and diarrhea.[6] In some models, reversible epidermal hyperplasia, alopecia, and depletion of intestinal stem cells have also been noted.[1]
Q2: What is the underlying mechanism of pan-BET inhibitor-induced thrombocytopenia?
A2: Pan-BET inhibitors can induce thrombocytopenia by downregulating the transcription factor GATA1 and its downstream target genes, such as NFE2 and PF4.[7][8] These genes are crucial for megakaryopoiesis, the process of platelet production.[7][8] Inhibition of BET proteins impairs the maturation of megakaryocytes, leading to a decrease in platelet counts.[7]
Q3: Are the toxicities associated with pan-BET inhibitors reversible?
A3: Yes, many of the observed toxicities, including thrombocytopenia and intestinal stem cell depletion, have been shown to be reversible upon cessation of treatment in preclinical models.[1]
Q4: What are on-target versus off-target toxicities of pan-BET inhibitors?
A4: On-target toxicities are adverse effects that result from the inhibition of the intended target (BET proteins) in normal tissues. Off-target toxicities are due to the inhibitor binding to other unintended molecules. For pan-BET inhibitors, thrombocytopenia and gastrointestinal issues are generally considered on-target toxicities.[9]
Q5: Are there biomarkers that can be used to monitor pan-BET inhibitor toxicity?
A5: Yes, the downregulation of genes like NFE2 and PF4 in blood samples can serve as early predictive biomarkers for thrombocytopenia.[7][8] Monitoring the expression of HEXIM1 can be used to confirm target engagement of the BET inhibitor.[8]
Troubleshooting Guides
Guide 1: Investigating and Managing Thrombocytopenia
This guide provides a systematic approach to assessing and troubleshooting thrombocytopenia in preclinical models treated with pan-BET inhibitors.
1.1. Initial Observation: Reduced Platelet Counts
If you observe a significant decrease in platelet counts in your experimental animals, follow these steps to confirm and investigate the finding.
Experimental Protocol: Platelet Count Monitoring
-
Objective: To quantify circulating platelet levels.
-
Methodology:
-
Collect whole blood from animals (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
Perform a complete blood count (CBC) using an automated hematology analyzer.
-
Alternatively, perform manual platelet counts using a hemocytometer.
-
-
Troubleshooting:
-
Issue: Inconsistent platelet counts.
-
Possible Cause: Platelet clumping.
-
Solution: Ensure proper mixing of blood with the anticoagulant. Process samples promptly after collection.
-
-
Issue: Low sample volume leading to inaccurate results.
-
Possible Cause: Difficulty in blood collection.
-
Solution: Use appropriate collection techniques for the animal model and ensure sufficient volume for the analyzer.
-
-
1.2. Deeper Investigation: Assessing Megakaryopoiesis
To understand the mechanism behind the low platelet counts, assess the megakaryocyte population in the bone marrow.
Experimental Protocol: Flow Cytometry for Megakaryocyte Progenitors
-
Objective: To quantify megakaryocyte progenitor (MKp) and megakaryocyte-erythrocyte progenitor (MEP) populations in the bone marrow.
-
Methodology:
-
Isolate bone marrow cells from the femurs and tibias of the mice.
-
Perform red blood cell lysis.
-
Stain cells with a cocktail of fluorescently labeled antibodies. A recommended panel includes:
-
Lineage markers (Lin): Biotinylated antibodies against CD3e, CD11b, B220, Gr-1, and Ter-119, followed by streptavidin-conjugated fluorophore.
-
Stem/Progenitor markers: c-Kit (CD117), Sca-1.
-
Megakaryocyte/Erythroid markers: CD150, CD9, CD16/32, CD41.[4]
-
-
Acquire data on a flow cytometer.
-
Gate on Lin-Sca-1-c-Kit+ cells, and then further delineate MEPs (CD150+CD9dim) and MKps (CD150+CD9bright).[4]
-
-
Troubleshooting:
-
Issue: Poor resolution of cell populations.
-
Possible Cause: Inadequate antibody titration or compensation settings.
-
Solution: Titrate each antibody to determine the optimal concentration. Use single-stain controls for proper compensation setup.
-
-
Issue: High cell death affecting results.
-
Possible Cause: Harsh cell isolation procedure.
-
Solution: Keep cells on ice throughout the procedure and use a viability dye to exclude dead cells from the analysis.
-
-
DOT Diagram: Gating Strategy for Megakaryocyte Progenitors
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. OMIP‐059: Identification of Mouse Hematopoietic Stem and Progenitor Cells with Simultaneous Detection of CD45.1/2 and Controllable Green Fluorescent Protein Expression by a Single Staining Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Analysis of the Mouse Hematopoietic Hierarchy Using Spectral Cytometry: From Stem Cell Subsets to Early Progenitor Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Mouse Megakaryocyte Progenitors [jove.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. academic.oup.com [academic.oup.com]
- 7. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of dBRD4-BD1 Targeted Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dBRD4-BD1 targeted therapies. The information is designed to address common challenges related to cell permeability and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for this compound targeted therapies, especially PROTACs?
A1: Many this compound targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs), are large molecules that fall outside the typical chemical space of orally bioavailable drugs.[1][2] Their high molecular weight (often >900 Da) and numerous hydrogen bond donors and acceptors contribute to low passive membrane permeability.[1] This makes it difficult for the therapeutic to reach its intracellular target, BRD4, in sufficient concentrations to be effective.
Q2: What are the common methods to assess the cell permeability of my this compound degrader?
A2: Several assays are available to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput and cost-effective method to measure passive membrane permeability.[1][3]
-
Caco-2 Permeability Assay: This cell-based assay assesses both passive permeability and the potential for active efflux by transporters.[4][5]
-
VHL-NanoLuc Fusion Assay: A label-free method to assess cellular permeability, though results can be influenced by VHL binding affinity.[1]
-
Chloroalkane Penetration Assay: Another technique for assessing the cell permeability of bivalent chemical degraders.[4]
-
Cellular Thermal Shift Assay (CETSA): While primarily a target engagement assay, it can indirectly indicate that the compound has entered the cell and is binding to BRD4.[6]
Q3: My this compound degrader shows good in vitro binding but poor cellular activity. What could be the issue?
A3: A discrepancy between in vitro binding and cellular activity often points to poor cell permeability or rapid efflux from the cell. The large size and polarity of many degraders can prevent them from efficiently crossing the cell membrane.[1] Additionally, your compound may be a substrate for efflux pumps, which actively remove it from the cytoplasm.[5] It is also possible that the compound is unstable in the cellular environment or that the ternary complex required for degradation is not forming effectively in a cellular context.
Q4: What is the "hook effect" and how does it relate to this compound degraders?
A4: The "hook effect" is observed when the degradation of the target protein decreases at high concentrations of the degrader.[6][7] This occurs because at very high concentrations, the degrader forms binary complexes with either the BRD4-BD1 target or the E3 ligase, rather than the productive ternary complex (BRD4-Degrader-E3 Ligase) required for degradation. This can lead to a bell-shaped dose-response curve.
Troubleshooting Guides
Issue 1: Low Cellular Potency (High DC50 Value)
| Potential Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Assess Permeability: Use PAMPA to get a baseline measurement of passive permeability.[1] 2. Optimize Physicochemical Properties: Modify the linker or non-binding parts of the molecule to reduce the number of hydrogen bond donors and acceptors or to increase lipophilicity.[1] Consider strategies like incorporating "chameleonic" features that mask polarity in nonpolar environments. |
| Active Efflux | 1. Run Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio.[4] 2. Co-dose with Efflux Pump Inhibitors: If efflux is suspected, test the degrader's activity in the presence of known efflux pump inhibitors. |
| Inefficient Ternary Complex Formation | 1. Optimize Linker: The length and composition of the linker are critical for productive ternary complex formation.[3] Synthesize a library of degraders with varying linker lengths and compositions to identify the optimal geometry. 2. TR-FRET Assay: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm ternary complex formation in a biochemical setting.[7] |
| Compound Instability | 1. Assess Metabolic Stability: Evaluate the stability of the compound in cell lysates or with liver microsomes. 2. Structural Modification: If instability is an issue, modify metabolically labile sites. For example, amide-to-ester substitutions might improve permeability but could be more prone to hydrolysis.[1] |
Issue 2: Unexpected Upregulation of BRD2/3
| Potential Cause | Troubleshooting Steps |
| Compensatory Cellular Feedback | 1. Confirm with Western Blot: Verify the upregulation of BRD2 and BRD3 protein levels at various time points and concentrations of your this compound degrader.[6][7] 2. Use a Pan-BET Degrader as a Control: Compare the effects of your selective this compound degrader to a pan-BET degrader. Pan-BET degraders are less likely to cause this compensatory upregulation as they target BRD2 and BRD3 for degradation as well.[6] 3. Functional Assays: Investigate the functional consequences of BRD2/3 upregulation on downstream signaling pathways, such as c-Myc expression.[7] |
Quantitative Data Summary
| Compound | Target | Assay | Value | Reference |
| iBRD4-BD1 | BRD4-BD1 | Alphascreen IC50 | 12 nM | [6] |
| This compound | BRD4 | Cellular Degradation DC50 | 280 nM | [6][7] |
| VH032-based PROTACs | VHL | PAMPA Permeability (Pe) | < 0.6 x 10-6 cm/s | [1] |
| Cereblon PROTAC 14 | AR | Caco-2 Permeability (A2B) | 1.7 x 10-6 cm s-1 | [4] |
| Cereblon PROTAC 14 | AR | Caco-2 Permeability (B2A) | 14.1 x 10-6 cm s-1 | [4] |
| Compound 3u | BRD4-BD1 | IC50 | 0.56 µM | [8] |
| Compound 3u | BRD4-BD2 | IC50 | >100 µM | [8] |
| Compound 20 | Brd4(1) | IC50 | 17 nM | [9] |
| Compound 20 | c-Myc in MV4-11 cells | IC50 | 32 nM | [9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a known concentration.
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate is placed on top of the acceptor plate.
-
The test compounds are added to the donor wells of the filter plate.
-
The entire "sandwich" is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
-
Analysis: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability Coefficient (Pe): The Pe value is calculated using a formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at an appropriate density.
-
Treat the cells with various concentrations of the this compound degrader for a set period (e.g., 8, 12, or 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. The DC50 value is the concentration of the degrader that results in a 50% reduction in the BRD4 protein level.[3]
-
Visualizations
Caption: Experimental workflow for developing and characterizing this compound degraders.
Caption: Mechanism of action for this compound targeted protein degradation.
Caption: Troubleshooting logic for low cellular potency of this compound degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Acquired Resistance to dBRD4-BD1 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dBRD4-BD1 inhibitors and degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to BET inhibitors that could be relevant for this compound selective inhibition?
Acquired resistance to pan-BET inhibitors has been attributed to several mechanisms, which may also be relevant to this compound selective inhibitors. These include:
-
Upregulation of other BET family members: Selective degradation of BRD4 through its BD1 domain has been observed to cause a compensatory upregulation of BRD2 and BRD3 proteins.[1] This could potentially allow the cells to bypass their dependency on BRD4.
-
Activation of bypass signaling pathways: Activation of pro-survival signaling pathways, such as the Wnt/β-catenin pathway, can mediate resistance to BET inhibitors.[2][3] This can lead to the restoration of key oncogenic gene expression, like MYC, independent of BRD4.[2]
-
Bromodomain-independent recruitment of BRD4: Cancer cells can develop resistance where BRD4 remains essential for transcription and cell proliferation but in a manner that is independent of its bromodomains. This can involve interactions with other proteins, such as MED1 of the Mediator complex.[4][5]
-
Alterations in the tumor microenvironment: Factors secreted by stromal cells in the tumor microenvironment can contribute to resistance.
-
Changes in alternative splicing: Inhibition or degradation of BRD4 can alter patterns of alternative splicing, which may contribute to a resistant phenotype.[6][7]
Q2: My cells have become resistant to my this compound degrader. How can I confirm the mechanism of resistance?
To investigate the mechanism of resistance in your cell line, we recommend a multi-pronged approach:
-
Western Blot Analysis: Check for changes in the protein levels of BRD2, BRD3, and key components of potential bypass pathways (e.g., β-catenin for the Wnt pathway).
-
Co-immunoprecipitation (Co-IP): Investigate if there is an increased interaction between BRD4 and other proteins like MED1 in your resistant cells.
-
RNA-sequencing: Compare the transcriptomes of your sensitive and resistant cell lines to identify upregulated signaling pathways or changes in alternative splicing patterns.
-
Functional Assays: Use inhibitors of suspected bypass pathways (e.g., Wnt pathway inhibitors) in combination with your this compound degrader to see if sensitivity is restored.
Q3: Are there any strategies to overcome or prevent the development of resistance to this compound inhibition?
Yes, several strategies are being explored to combat resistance:
-
Combination Therapy: Combining this compound inhibitors with drugs that target potential escape pathways is a promising approach. Examples include combining with:
-
Wnt/β-catenin pathway inhibitors.
-
Inhibitors of other epigenetic regulators.
-
Inhibitors of key signaling kinases.
-
-
Next-Generation Degraders: Developing bivalent degraders that can simultaneously target BRD4 and another critical protein could prevent the emergence of resistance.
-
Sequential Dosing: A therapeutic strategy involving the sequential administration of a this compound inhibitor and another agent could be more effective than concurrent administration in some contexts.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound degrader over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of BRD2/BRD3 | Perform Western blot for BRD2 and BRD3 on lysates from sensitive and resistant cells. | Increased levels of BRD2 and/or BRD3 in resistant cells. |
| Treat resistant cells with siRNAs targeting BRD2 and BRD3 in combination with the this compound degrader. | Restoration of sensitivity to the this compound degrader. | |
| Activation of a bypass pathway (e.g., Wnt) | Perform Western blot for active β-catenin. | Increased levels of active β-catenin in resistant cells. |
| Treat resistant cells with a Wnt pathway inhibitor (e.g., a tankyrase inhibitor) in combination with the this compound degrader. | Synergistic cell killing or restored sensitivity. | |
| Bromodomain-independent BRD4 function | Perform Co-IP of BRD4 and MED1 in sensitive and resistant cells, with and without the this compound degrader. | Persistent interaction between BRD4 and MED1 in resistant cells even in the presence of the degrader. |
Problem 2: No induction of apoptosis in cells treated with this compound degrader.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line is cytostatic, not cytotoxic, to BRD4 degradation | Perform a cell cycle analysis by flow cytometry. | Cell cycle arrest (e.g., in G1 phase) without a significant increase in the sub-G1 population. |
| Combine the this compound degrader with an agent that induces apoptosis through a different mechanism. | Synergistic induction of apoptosis. | |
| Upregulation of anti-apoptotic proteins | Perform a proteomic analysis or Western blot for key anti-apoptotic proteins (e.g., Bcl-2 family members). | Increased levels of anti-apoptotic proteins in treated cells. |
| Combine the this compound degrader with a Bcl-2 inhibitor (e.g., venetoclax). | Enhanced apoptosis. |
Quantitative Data Summary
Table 1: Potency of a this compound Degrader in Sensitive vs. Resistant Cells
| Cell Line | Compound | DC50 (nM) | Dmax (%) |
| Sensitive | This compound | 280 | 77 |
| Resistant | This compound | > 5000 | < 20 |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation. Data is hypothetical and for illustrative purposes, based on typical shifts seen in resistance.[1]
Table 2: Effect of Combination Therapy on Resistant Cell Viability
| Treatment | Resistant Cell Line Viability (% of control) |
| This compound (1 µM) | 85% |
| Wnt Inhibitor (e.g., XAV-939, 5 µM) | 90% |
| This compound (1 µM) + Wnt Inhibitor (5 µM) | 35% |
Data is hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Western Blot for Compensatory Upregulation of BRD2/BRD3
-
Cell Lysis: Lyse sensitive and resistant cells (treated with this compound degrader for 24-48 hours) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and run at 150V for 1-1.5 hours.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is crucial for confirming that a this compound degrader can form a ternary complex between BRD4-BD1 and the E3 ligase.[8][9][10]
-
Reagents:
-
GST-tagged BRD4-BD1
-
His-tagged E3 ligase (e.g., CRBN)
-
Tb-anti-GST antibody (donor)
-
AF488-anti-His antibody (acceptor)
-
This compound degrader
-
-
Assay Setup:
-
In a 384-well plate, add GST-BRD4-BD1 (e.g., 2 nM final concentration).
-
Add the this compound degrader at various concentrations.
-
Add His-CRBN (e.g., 8 nM final concentration).
-
Add Tb-anti-GST (e.g., 2 nM) and AF488-anti-His (e.g., 4 nM).
-
-
Incubation: Incubate the plate for 180 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm and 520 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm/490 nm) and plot against the degrader concentration. A bell-shaped curve indicates ternary complex formation.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of executioner caspases to quantify apoptosis.[11][12][13][14][15]
-
Cell Plating: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treatment: Treat cells with the this compound degrader, alone or in combination with another agent, for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a cell viability assay like CellTiter-Glo®).
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound degraders.
Caption: Strategies to overcome acquired resistance to this compound degraders.
Caption: Experimental workflow for investigating and overcoming resistance.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer [dspace.mit.edu]
- 5. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain Protein 4 Contributes to the Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of dBRD4-BD1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of dBRD4-BD1 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a this compound degrader?
A1: this compound degraders are heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs). They function by inducing proximity between the target protein, Bromodomain-containing protein 4 (BRD4), and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1] This approach leverages the cell's natural protein disposal machinery to eliminate the target protein rather than just inhibiting its function.[1]
Q2: Why is targeting BRD4's first bromodomain (BD1) a promising strategy?
A2: Targeting BRD4 is a key therapeutic strategy in oncology and inflammation.[2][3] Designing degraders with high selectivity for BRD4, specifically through its BD1 domain, offers a significant advantage. It allows for the study of BRD4-specific biology without the confounding effects of inhibiting other BET family members (BRD2, BRD3).[1][3] This selectivity can potentially reduce off-target toxicities, such as thrombocytopenia, which have been attributed to pan-BET inhibition.[1]
Q3: What is the "hook effect" and how does it impact degrader experiments?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where efficacy decreases at high concentrations.[1][2] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (degrader-BRD4 or degrader-E3 ligase) rather than the productive ternary complex (BRD4-degrader-E3 ligase) required for degradation.[1] This is an important consideration for dose-response studies, as the highest concentration may not produce the greatest degradation.
Q4: How do this compound degraders differ from traditional pan-BET inhibitors?
A4: Traditional pan-BET inhibitors block the function of all BET family proteins (BRD2, BRD3, BRD4). In contrast, a selective this compound degrader, such as the first-generation molecule this compound, specifically targets BRD4 for destruction.[1][2] An interesting consequence observed with this compound is the upregulation of BRD2 and BRD3 protein levels, a compensatory effect not seen with pan-BET inhibitors that would obscure this biological feedback.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound degraders.
Issue 1: My degrader shows good in vitro potency (low DC50) but poor in vivo efficacy.
This is a common challenge in drug development. The discrepancy can arise from several factors related to the degrader's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Poor aqueous solubility can limit absorption. Consider formulation strategies such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions.
-
Permeability: Low permeability across intestinal membranes can reduce oral bioavailability. Evaluate permeability using in vitro models like Caco-2 or PAMPA assays.
-
-
Conduct In Vivo Pharmacokinetic Studies:
-
Administer the degrader to an animal model (e.g., mice) and measure plasma concentrations over time.[4] This will determine key PK parameters like Cmax (maximum concentration), clearance, and half-life.
-
A high clearance rate or short half-life may prevent the degrader from reaching and sustaining the necessary concentration at the tumor site.[4]
-
-
Investigate Metabolic Stability:
-
Incubate the degrader with liver microsomes or hepatocytes to assess its metabolic stability.[5] Rapid metabolism is a common cause of high clearance.
-
If instability is identified, medicinal chemistry efforts can be directed at modifying the metabolically liable sites on the molecule.
-
-
Evaluate Plasma Protein Binding:
-
High plasma protein binding can limit the amount of free drug available to engage the target.[4] The BRD4 degrader CFT-2718, for example, was found to be 99.1% bound in mouse plasma.[4] While high, its potent activity still allowed for efficacy. It is the unbound drug concentration that drives the pharmacological effect.
-
Logical Flow for Troubleshooting Poor In Vivo Efficacy
Caption: Troubleshooting logic for poor in vivo efficacy.
Issue 2: The degrader is not forming a stable ternary complex.
The formation of a productive BRD4-degrader-E3 ligase ternary complex is essential for degradation.[1]
Troubleshooting Steps:
-
Optimize the Linker: The length, composition, and attachment points of the linker are critical.
-
Systematically vary the linker length (e.g., using different length PEG linkers) and composition.
-
Linker optimization is a key strategy anticipated to improve the activity of first-generation degraders.[1]
-
-
Confirm Target Engagement of Both Ends:
-
Ensure the warhead is binding to BRD4-BD1 and the E3-recruiting moiety is binding to the E3 ligase independently. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
Use a Ternary Complex Assay:
-
Employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to directly measure ternary complex formation.[1] This assay can confirm if the degrader is successfully bridging the two proteins.
-
Quantitative Data Summary
Table 1: In Vitro Profile of a First-Generation this compound Degrader
| Compound | Target | IC50 (Binding Affinity) | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line | Citation |
|---|---|---|---|---|---|---|
| iBRD4-BD1 | BRD4-BD1 | 12 nM | N/A | N/A | N/A | [2][3] |
| this compound | BRD4 | N/A | 280 nM | 77% | MM.1S |[1][2] |
Table 2: Pharmacokinetic Parameters of BRD4 Degrader CFT-2718
| Parameter | Value | Units | Species | Dosing | Citation |
|---|---|---|---|---|---|
| Cmax | 30,087 | ng/mL | Mouse (CD-1) | 3 mg/kg (single dose) | [4] |
| Clearance | 41.8 | mL/min/kg | Mouse (CD-1) | 3 mg/kg (single dose) | [4] |
| Plasma Protein Binding | 99.1 | % | Mouse | N/A |[4] |
Key Experimental Protocols
1. TR-FRET Assay for Ternary Complex Formation
-
Objective: To quantify the formation of the BRD4-degrader-CRBN ternary complex.
-
Principle: This assay measures the proximity of two proteins. A fluorescent donor (e.g., on an anti-tag antibody for BRD4) and an acceptor (e.g., on an anti-tag antibody for CRBN) are used. When the degrader brings the proteins together, FRET occurs, generating a signal.
-
Methodology:
-
Recombinantly express and purify His-tagged BRD4 bromodomains and GST-tagged CRBN.[1]
-
In a microplate, incubate the two proteins with varying concentrations of the degrader molecule.
-
Add FRET donor- and acceptor-labeled antibodies specific to the protein tags (e.g., anti-His-donor and anti-GST-acceptor).
-
Incubate to allow for complex formation and antibody binding.
-
Read the plate on a suitable plate reader to measure the TR-FRET signal. A bell-shaped curve is expected, demonstrating the hook effect.[1]
-
2. Western Blot for Protein Degradation
-
Objective: To visually confirm and quantify the reduction in cellular BRD4 protein levels.
-
Methodology:
-
Culture cells (e.g., MM.1S multiple myeloma cells) to an appropriate density.
-
Treat cells with a dose-response of the this compound degrader for a set time (e.g., 18-24 hours).
-
Harvest the cells, lyse them to extract total protein, and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for BRD4. Also probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and image the blot. The intensity of the BRD4 band relative to the loading control indicates the extent of degradation.
-
3. NanoBRET™ Assay for Cellular Degradation
-
Objective: To measure target engagement and degradation in living cells in real-time.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (BRD4) is fused to a NanoLuc® luciferase, and a fluorescent ligand or a HaloTag®-fused interacting protein (like CRBN) is used.
-
Methodology:
-
Transfect cells to express a full-length BRD4-NanoLuc fusion protein and a HaloTag-CRBN fusion protein.[1]
-
Add the HaloTag-specific fluorescent ligand.
-
Treat the cells with the degrader.
-
Add the NanoLuc substrate.
-
Measure the BRET signal. A loss of signal indicates that the BRD4-NanoLuc protein has been degraded.[1]
-
Experimental Workflow for Degrader Optimization
Caption: A typical workflow for this compound degrader optimization.
Signaling Pathway
PROTAC-Mediated Degradation of BRD4-BD1
Caption: Mechanism of this compound mediated protein degradation.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Design for dBRD4-BD1-Targeting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing PROTACs targeting the first bromodomain (BD1) of BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a dBRD4-BD1 PROTAC?
The optimal linker length is highly dependent on the specific warhead and E3 ligase ligand being used.[1][2][3] While there is no single "best" length, studies have shown that both very short and very long linkers can be detrimental to ternary complex formation and subsequent degradation.[4] It is crucial to synthesize and test a library of PROTACs with varying linker lengths to empirically determine the optimal length for your specific system.[1] Some studies suggest that for certain BRD4-targeting PROTACs, increasing the linker length can facilitate the formation of the ternary complex and improve degradation efficiency.[2][3]
Q2: How does linker composition affect my this compound PROTAC's performance?
Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.[1][4] Commonly used linkers include alkyl chains and polyethylene glycol (PEG) units.[1][4] While alkyl linkers are synthetically accessible, they can be hydrophobic, potentially leading to poor aqueous solubility.[3] Introducing polar groups or employing more rigid and functionalized linkers can enhance solubility, cell permeability, and overall efficacy.[1][2][3][4] For instance, replacing an alkyl chain with a pyridyl group of similar length has been shown to improve the solubility and pharmacokinetics of a PROTAC targeting the androgen receptor.[2][3]
Q3: My PROTAC shows good binding to BRD4-BD1 and the E3 ligase in binary assays, but I don't see any degradation. What could be the problem?
This is a common issue in PROTAC development and can arise from several factors:
-
Inefficient Ternary Complex Formation: Even with strong binary affinities, the linker may not be optimal for inducing a stable and productive ternary complex (BRD4-BD1:PROTAC:E3 ligase).[5][6] The geometry and flexibility of the linker are critical for productive ternary complex formation.[7]
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its target.[6][8]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target and the E3 ligase separately, which inhibits the formation of the productive ternary complex.[7][9] This leads to a bell-shaped dose-response curve where degradation is observed at intermediate concentrations but is reduced at higher concentrations.[9]
Q4: How can I assess the formation of the ternary complex in cells?
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful live-cell assay to monitor ternary complex formation.[5][6][10] In this assay, one of the proteins (e.g., BRD4) is fused to a NanoLuc® luciferase, and the other (e.g., the E3 ligase) is labeled with a fluorescent tag.[6] PROTAC-induced proximity of the two proteins results in an increase in BRET signal.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low BRD4 degradation observed in Western Blot | 1. Suboptimal Linker: The linker length or composition may not be conducive to stable ternary complex formation.[1][4]2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target.[6][8]3. Incorrect PROTAC Concentration: The concentration used might be too high (leading to the hook effect) or too low.[7][9]4. Insufficient Incubation Time: The treatment time may not be long enough to observe degradation. | 1. Synthesize a Linker Library: Create and test a series of PROTACs with varying linker lengths and compositions.[1]2. Assess Cell Permeability: Use a NanoBRET™ target engagement assay in both live and permeabilized cells to determine the intracellular availability of your PROTAC.[6][8]3. Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to identify the optimal degradation concentration and observe any potential hook effect.[9]4. Conduct a Time-Course Experiment: Treat cells for different durations (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.[11] |
| High variability in degradation results between experiments | 1. Inconsistent Cell Health or Density: Variations in cell culture conditions can affect experimental outcomes.2. Reagent Instability: The PROTAC or other reagents may be degrading over time.3. Inconsistent Western Blot Transfer or Antibody Performance: Technical variability in the Western blot procedure. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.2. Proper Reagent Storage and Handling: Store PROTACs and other critical reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.3. Optimize Western Blot Protocol: Ensure complete and even transfer, and validate the specificity and optimal dilution of your primary and secondary antibodies. Use a reliable loading control.[12][13] |
| Bell-shaped curve in dose-response, but low maximal degradation (Dmax) | 1. Weak Ternary Complex Cooperativity: The PROTAC may not be inducing strong positive cooperativity in the ternary complex, limiting the extent of degradation.[14]2. Rapid PROTAC Metabolism: The PROTAC may be quickly metabolized by the cells. | 1. Modify Linker to Enhance Cooperativity: Alter the linker design to promote favorable protein-protein interactions within the ternary complex.[14]2. Assess PROTAC Stability: Evaluate the metabolic stability of your PROTAC using in vitro assays. |
Quantitative Data Summary
Table 1: Linker Length and Composition Effects on this compound PROTAC Activity
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | JQ1 | VHL Ligand | PEG | 12 | ~24 | >90 | [15] |
| ARV-825 | OTX015 | CRBN Ligand | PEG/Alkyl | ~16 | <1 | >95 | [15] |
| dBET1 | JQ1 | CRBN Ligand | PEG/Alkyl | ~13 | ~4 | >98 | [15] |
| QCA570 | JQ1 Analog | CRBN Ligand | Rigid Ethynyl | Not Specified | ~0.032 (RS4;11 cells) | Not Specified | [15] |
| PROTAC-1 | H-PGDS Ligand | VHL Ligand | Alkyl | Not Specified | 0.094 | Not Specified | [7] |
| PROTAC-2 | H-PGDS Ligand | VHL Ligand | Alkyl with Methylene | Not Specified | 0.22 | Not Specified | [7] |
| PROTAC-3 | H-PGDS Ligand | VHL Ligand | Spirocyclic | Not Specified | 0.15 | Not Specified | [7] |
Note: DC50 and Dmax values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest.[12]
-
PROTAC Treatment: The following day, treat the cells with a range of concentrations of your this compound PROTAC or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 8, 16, or 24 hours).[11][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., α-Tubulin, GAPDH) to ensure equal protein loading.[11][12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.[12][13]
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control.[12]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-BRD4 (BD1) and HaloTag®-E3 ligase (e.g., VHL or CRBN).[16]
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well white assay plate.[16][17]
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Addition: Add serial dilutions of your this compound PROTAC to the wells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission at 460 nm and the acceptor emission at >600 nm using a plate reader equipped with the appropriate filters.[17]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC Mechanism of Action for this compound Degradation.
Caption: Troubleshooting Workflow for this compound PROTAC Optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. selvita.com [selvita.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. promega.com [promega.com]
Technical Support Center: Recombinant dBRD4-BD1 Expression & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly protein aggregation, during the expression and purification of recombinant dBRD4-BD1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for this compound?
A1: Escherichia coli (E. coli) is the most commonly used and recommended expression system for producing recombinant this compound.[1][2][3][4][5] Strains such as BL21(DE3) are often employed for this purpose.[4]
Q2: My this compound is expressed, but it's insoluble and forms inclusion bodies. What should I do?
A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli.[6] Here are several strategies to improve the solubility of this compound:
-
Lower the induction temperature: Reducing the temperature to 18-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[5][6]
-
Reduce inducer concentration: Lowering the concentration of IPTG (e.g., to 0.1-0.5 mM) can decrease the rate of protein expression, which may enhance solubility.[5][6]
-
Use a different E. coli strain: Consider using strains engineered to enhance soluble protein expression, such as those that co-express chaperones.
-
Optimize lysis buffer: The composition of your lysis buffer is critical. See the recommended lysis buffers in the "Experimental Protocols" section below.
Q3: What are the optimal buffer conditions for purifying and storing this compound to prevent aggregation?
A3: The optimal buffer conditions for this compound purification and storage are crucial for maintaining its stability and preventing aggregation. Based on commercially available recombinant BRD4-BD1 and published protocols, a buffer containing a buffering agent (Tris-HCl), a salt (NaCl or KCl), and a stabilizing agent like glycerol is recommended. The pH should generally be maintained around 8.0. For long-term storage, it is advisable to aliquot the protein and store it at -80°C. Avoid repeated freeze-thaw cycles.[1][2][3][7]
Troubleshooting Guide: Protein Aggregation
Protein aggregation can occur at various stages of recombinant protein production, from expression to storage.[8] This guide provides a systematic approach to troubleshooting this compound aggregation.
Table 1: Summary of Buffer Compositions for Recombinant BRD4-BD1
| Tag | Buffer Component | Concentration | pH | Reference |
| His-tag | Tris-HCl | 40 mM | 8.0 | [3] |
| NaCl | 110 mM | [3] | ||
| KCl | 2.2 mM | [3] | ||
| Imidazole | 1.28 µM | [3] | ||
| Glycerol | 20% | [3] | ||
| GST-tag | Tris-HCl | 40 mM | 8.0 | [2] |
| NaCl | 110 mM | [2] | ||
| KCl | 2.2 mM | [2] | ||
| Glycerol | 20% | [2] | ||
| His-tag (BD1+BD2) | Tris-HCl | 45 mM | 8.0 | [1] |
| NaCl | 124 mM | [1] | ||
| KCl | 2.4 mM | [1] | ||
| Glycerol | 10% | [1] | ||
| GST-tag (BD1+BD2) | Tris-HCl | 40 mM | 8.0 | [7] |
| NaCl | 110 mM | [7] | ||
| KCl | 2.2 mM | [7] | ||
| Tween-20 | 0.04% | [7] | ||
| DTT | 3 mM | [7] | ||
| Glycerol | 20% | [7] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound aggregation.
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
This protocol is adapted from general procedures for recombinant protein expression in E. coli.
-
Transformation:
-
Transform the expression vector containing the this compound gene (e.g., pHis-BRD4 BD1) into a suitable E. coli expression strain (e.g., BL21(DE3)).[9]
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., Kanamycin, 50 µg/mL) and incubate overnight at 37°C.[9]
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]
-
Continue to incubate at 18°C for 16-20 hours with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification of His-tagged this compound
This protocol provides a general guideline for the purification of His-tagged this compound using immobilized metal affinity chromatography (IMAC).
-
Cell Lysis:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM HEPES, pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM TCEP, and protease inhibitors).[10]
-
Lyse the cells by sonication or using a microfluidizer on ice.[10]
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
-
IMAC Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM HEPES, pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 0.5 mM TCEP).
-
Elute the protein with Elution Buffer (50 mM HEPES, pH 7.5, 500 mM NaCl, 5% glycerol, 250-500 mM imidazole, 0.5 mM TCEP).
-
-
Size Exclusion Chromatography (Optional but Recommended):
-
For higher purity and to remove aggregates, further purify the eluted protein by size exclusion chromatography (gel filtration).
-
Equilibrate the column with a suitable storage buffer (e.g., 40 mM Tris-HCl, pH 8.0, 110 mM NaCl, 2.2 mM KCl, 20% glycerol).[2][3]
-
Load the concentrated protein from the IMAC step and collect the fractions corresponding to monomeric this compound.
-
-
Protein Concentration and Storage:
Logical Relationship of Troubleshooting Steps
Caption: Logical relationships in troubleshooting protein aggregation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - CZ [thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Efficacy of dBRD4-BD1 Inhibitors in Xenograft Models: A Comparative Guide
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are significant targets in cancer therapy.[1] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1][2] While pan-BET inhibitors, which target both bromodomains, have demonstrated anti-tumor activity, their clinical utility has been hampered by toxicity.[3][4] This has spurred the development of inhibitors selective for the first bromodomain (BD1), as research suggests that BD1 is primarily responsible for maintaining oncogenic gene expression programs.[5][6] Selective BD1 inhibition appears to phenocopy the anti-cancer effects of pan-BET inhibitors, potentially offering a wider therapeutic window.[5]
This guide provides an objective comparison of the in vivo efficacy of dBRD4-BD1 selective inhibitors against pan-BET inhibitors in various xenograft models, supported by experimental data and detailed protocols.
Mechanism of Action: BRD4 Inhibition
BRD4 acts as an epigenetic reader, binding to acetylated histones at enhancers and promoters. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes like MYC.[7] BET inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin and thereby preventing this cascade, leading to the downregulation of oncogenic transcripts, cell cycle arrest, and apoptosis.[2][8]
Comparative In Vivo Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of selected pan-BET and domain-selective inhibitors in various cancer xenograft models.
| Inhibitor | Type | Cancer Model | Cell Line / PDX | Dosing Regimen | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| JQ1 | Pan-BET | Pancreatic Ductal Adenocarcinoma | Patient-Derived Xenografts (PDAC) | 50 mg/kg, IP, daily | Significant tumor growth suppression in all 5 models (P<0.05). | [7] |
| OTX015 | Pan-BET | Glioblastoma | U87MG Xenograft | N/A | Significantly increased survival in GBM mice. | [9] |
| iBET-BD1 (GSK778) | BD1-Selective | Acute Myeloid Leukemia | Primary Human AML Cells | N/A | Reduced clonogenic capacity of AML cells, phenocopying pan-BET inhibitors. | [5] |
| A10 | Pan-BET (Novel Scaffold) | NUT Midline Carcinoma | Ty82 Xenograft | 100 mg/kg, PO, daily | Effectively inhibited tumor growth over 28 days. | [10] |
| ABBV-744 | BD2-Selective | Prostate Cancer | Prostate Tumor Xenografts | 4.7 mg/kg | Remarkably suppressed tumor growth with minimal toxicity. | [11] |
| NHWD-870 | Pan-BET | Solid Tumors & Hematological Malignancies | 9 Xenograft/Syngeneic Models | N/A | Strong tumor growth suppression or regression. More potent than several clinical-stage inhibitors. | [12] |
| AZD5153 | Bivalent Pan-BET | Acute Myeloid Leukemia | MV4-11 Xenograft | 1 mg/kg, PO, daily | 72% TGI. | [13] |
| dBET-3 | BET Degrader | Castration-Resistant Prostate Cancer | VCaP Xenograft | 5 mg/kg | Significant tumor growth inhibition. | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing in vivo efficacy studies. Below is a generalized protocol for xenograft-based validation of this compound inhibitors, compiled from standard practices.[15]
Cell Lines and Culture
-
Cell Lines: Human cancer cell lines relevant to the inhibitor's proposed target indication are used (e.g., MV4-11 for AML, Ty82 for NUT midline carcinoma, VCaP for prostate cancer).[10][13][14]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO₂.
Xenograft Model Establishment
-
Animals: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID) aged 6-8 weeks are used to prevent graft rejection.
-
Implantation: A suspension of 1-10 million cancer cells in a sterile medium (e.g., PBS), often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.[14] For patient-derived xenograft (PDX) models, fresh tumor tissue from patients is directly implanted into the mice.[7][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[10]
Drug Administration and Dosing
-
Vehicle: The inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).
-
Administration: The drug is administered via a clinically relevant route, typically oral gavage (PO) or intraperitoneal (IP) injection.
-
Dosing Schedule: Animals are randomized into vehicle control and treatment groups. Dosing is performed according to a predetermined schedule (e.g., daily, twice daily) for a specified duration (e.g., 21-28 days).[10] Animal body weight is monitored regularly as an indicator of toxicity.
Efficacy Evaluation
-
Tumor Measurement: Tumor dimensions (length and width) are measured using calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).
General Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the efficacy of a novel inhibitor.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. BRD4: An emerging prospective therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 12. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of BRD4-Targeted Therapeutics: A Comparative Guide to dBRD4-BD1 Inhibitors and Degraders
For researchers, scientists, and drug development professionals, the targeting of Bromodomain-containing protein 4 (BRD4) has emerged as a promising strategy in oncology and other therapeutic areas. BRD4, a key epigenetic reader, plays a pivotal role in regulating the transcription of critical oncogenes such as c-Myc.[1][2][3] Two principal strategies have been developed to counteract its function: inhibition of its acetyl-lysine binding bromodomains and targeted degradation of the entire protein. This guide provides an in-depth comparison of dBRD4-BD1 inhibitors and this compound degraders, offering insights into their mechanisms, therapeutic potential, and the experimental methodologies used for their evaluation.
Executive Summary
This compound inhibitors are small molecules that competitively bind to the first bromodomain (BD1) of BRD4, preventing its interaction with acetylated histones and thereby disrupting downstream gene transcription.[4][5] In contrast, this compound degraders, often developed as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that recruit an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This fundamental difference in their mechanism of action results in distinct pharmacological profiles. While inhibitors offer a transient and occupancy-driven mode of action, degraders can induce a more profound and durable biological effect through the complete removal of the target protein.[6][7]
Mechanism of Action: Inhibition vs. Degradation
This compound inhibitors function by occupying the acetyl-lysine binding pocket of the BD1 domain, effectively blocking the "reading" of epigenetic marks. This prevents the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, leading to the downregulation of target genes like c-Myc.[1][8]
This compound degraders, on the other hand, co-opt the cell's natural protein disposal system. A PROTAC molecule simultaneously binds to BRD4 (via a ligand targeting BD1) and an E3 ligase (e.g., Cereblon or VHL). This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for destruction by the proteasome.[6][7] This event-driven mechanism means a single degrader molecule can catalytically induce the degradation of multiple BRD4 proteins.[6]
BRD4 Signaling Pathway in Transcription
BRD4 plays a crucial role in gene transcription, particularly of genes regulated by super-enhancers, such as the oncogene c-Myc. BRD4 binds to acetylated histones at these regulatory regions and recruits P-TEFb, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation.
Quantitative Comparison of this compound Inhibitors and Degraders
The following tables summarize key quantitative data for representative this compound inhibitors and degraders based on published preclinical studies.
Table 1: In Vitro Potency of this compound Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| iBRD4-BD1 | BRD4-BD1 | AlphaScreen | 12 | [8] |
| ZL0590 (52) | BRD4-BD1 | - | 90 | [2] |
| Compound 3u | BRD4-BD1 | - | 560 | |
| I-BET151 | BRD4(1) | - | - | [9] |
| JQ1 | BRD4(1) | TR-FRET | 77 | [8] |
Table 2: In Vitro Potency and Efficacy of this compound Degraders
| Compound | Target | E3 Ligase | Assay | DC50 (nM) | Dmax (%) | Reference |
| This compound | BRD4 | CRBN | Western Blot | 280 | 77 | [6] |
| MZ1 | BRD4 | VHL | - | - | - | [10] |
| dBET1 | BETs | CRBN | Western Blot | - | - | [11] |
| dBET6 | BETs | CRBN | Western Blot | - | - | [12] |
| ARV-771 | BETs | VHL | - | - | - | [13] |
| BD-7148 | BRD4 | CRBN | Western Blot | 1-5.6 | >95 | [1] |
| BD-9136 | BRD4 | CRBN | Western Blot | 0.1-4.7 | >90 | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
A variety of in vitro and cellular assays are employed to characterize and compare this compound inhibitors and degraders.
Binding and Target Engagement Assays
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the binding affinity of inhibitors to the BRD4 bromodomain.[9][14][15][16][17] A biotinylated histone peptide and a GST-tagged BRD4 protein are bound to streptavidin-donor and anti-GST-acceptor beads, respectively. When in proximity, laser excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors that disrupt the BRD4-histone interaction will reduce the signal.[14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are used to measure both binary binding of inhibitors and the formation of the ternary complex (BRD4-PROTAC-E3 ligase).[18][19][20][21][22] In a ternary complex assay, BRD4 and the E3 ligase are tagged with a donor and an acceptor fluorophore. The formation of the ternary complex in the presence of a degrader brings the fluorophores into proximity, resulting in a FRET signal.[18]
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to confirm target engagement in a cellular context.[23][24][25][26][27] The principle is that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.
Degradation Assays
-
Western Blotting: This is a standard method to quantify the reduction in total protein levels following treatment with a degrader.[11][12][28][29][30] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BRD4 and a loading control (e.g., GAPDH or actin).
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This live-cell assay can be used to monitor both target engagement and protein degradation in real-time.[13][31][32][33][34] For degradation, BRD4 is endogenously tagged with a NanoLuc® luciferase. A decrease in the luminescent signal over time indicates degradation of the fusion protein.
Therapeutic Potential and Future Directions
Both this compound inhibitors and degraders have demonstrated significant therapeutic potential in preclinical models of various cancers.[12][35] However, degraders may offer several advantages. Their catalytic mode of action can lead to a more sustained and profound downstream effect compared to the stoichiometric and often transient effect of inhibitors.[6] Furthermore, by removing the entire protein, degraders can eliminate both the scaffolding and enzymatic functions of BRD4, potentially leading to a more comprehensive biological response and overcoming some mechanisms of inhibitor resistance.[36]
The selectivity of degraders for BRD4 over other BET family members (BRD2, BRD3) is a critical aspect of their design and can be influenced by both the BRD4-binding warhead and the linker used to connect it to the E3 ligase ligand.[1] Achieving high selectivity is crucial to minimize potential off-target effects.
The development of this compound targeted therapies is a rapidly advancing field. While inhibitors have progressed further in clinical trials, the unique pharmacological properties of degraders position them as a highly promising next-generation therapeutic modality. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of both inhibitors and degraders, as well as exploring their efficacy in a wider range of diseases.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD4:DCAF11 TR-FRET assay [bio-protocol.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pelagobio.com [pelagobio.com]
- 24. CETSA [cetsa.org]
- 25. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. reactionbiology.com [reactionbiology.com]
- 32. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]
- 33. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 34. selvita.com [selvita.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity Profiling of dBRD4-BD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective inhibitors and degraders for specific bromodomains is a critical goal in epigenetic drug discovery. Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins and a major therapeutic target in cancer and inflammatory diseases.[1][2][3] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins to regulate gene transcription.[2][4][5] While structurally similar, these two domains exhibit distinct functional roles. BD1 is primarily required for steady-state gene expression, making it a key target in cancer, whereas BD2 is more involved in the induction of inflammatory genes.[6] This functional divergence underscores the need for domain-selective probes to dissect their specific biological functions and to develop therapeutics with improved efficacy and reduced off-target effects.
This guide provides a comparative overview of the selectivity of degraders targeting the first bromodomain of BRD4 (dBRD4-BD1) against other bromodomains, supported by experimental data and detailed methodologies.
The Challenge of BET Bromodomain Selectivity
Achieving selectivity among BET family members (BRD2, BRD3, BRD4, and BRDT) is notoriously difficult. The acetyl-lysine binding pockets of the eight bromodomains (two for each protein) are highly conserved.[7][8] For instance, the BD1 domains of different BET proteins show high sequence similarity (e.g., BRD4-BD1 is 80% similar to BRD2-BD1), which is greater than the similarity between the two domains within the same protein (BRD4-BD1 is 49% similar to BRD4-BD2).[8] Consequently, first-generation BET inhibitors like (+)-JQ1 are "pan-BET inhibitors," binding to all eight domains with similar affinity.[1][9] The development of degraders using these pan-inhibitor warheads results in the degradation of all BET proteins, complicating the interpretation of BRD4-specific functions.
The strategy of using a highly selective BRD4-BD1 inhibitor as the warhead for a Proteolysis-Targeting Chimera (PROTAC) allows for the targeted degradation of BRD4, providing a clearer understanding of its unique biological role.[10]
Data Presentation: Comparative Selectivity Profiles
The selectivity of this compound originates from its parent inhibitor, iBRD4-BD1. The following tables summarize the binding affinity of iBRD4-BD1 and the degradation potency of the resulting PROTAC, this compound.
Table 1: Comparative Binding Affinity (IC50) of the BRD4-BD1 Selective Inhibitor (iBRD4-BD1) Across BET Bromodomains
| Compound | Target Bromodomain | IC50 (nM) | Selectivity over BRD4-BD1 (Fold) | Data Source |
| iBRD4-BD1 | BRD4-BD1 | 12 | 1 | [10] |
| BRD2-BD1 | 280 | 23 | [10] | |
| BRD3-BD1 | 1100 | 92 | [10] | |
| BRDT-BD1 | 74000 | 6167 | [10] | |
| BRD2-BD2 | >100000 | >8333 | [10] | |
| BRD3-BD2 | >100000 | >8333 | [10] | |
| BRD4-BD2 | >100000 | >8333 | [10] | |
| BRDT-BD2 | >100000 | >8333 | [10] | |
| (+)-JQ1 (Pan-BET Inhibitor) | BRD4-BD1 | 77 | - | [2] |
| BRD4-BD2 | 33 | - | [2] |
This table highlights the remarkable selectivity of the iBRD4-BD1 warhead for BRD4-BD1, with at least 23-fold selectivity against other BD1 domains and over 8000-fold against all BD2 domains within the BET family.
Table 2: Degradation Profile of this compound in Cellular Assays
| Compound | Target Protein | DC50 (nM) | Effect on Other BET Proteins | Data Source |
| This compound | BRD4 | 280 | Upregulation of BRD2 and BRD3 | [10] |
This table shows that this compound selectively degrades BRD4. Notably, this targeted degradation leads to an upregulation of BRD2 and BRD3 protein levels, a compensatory effect not observed with pan-BET degraders that eliminate all three proteins.[10]
Experimental Protocols
The quantitative data presented above are derived from established biophysical and cellular assays. Below are the detailed methodologies for key experiments used in selectivity profiling.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure biomolecular interactions with high sensitivity. It is frequently used to determine the IC50 values of inhibitors.
-
Principle: The assay involves two types of beads: a Donor bead and an Acceptor bead. In the context of bromodomain binding, a biotinylated histone peptide is bound to a streptavidin-coated Donor bead, and a GST-tagged bromodomain protein is bound to an anti-GST antibody-coated Acceptor bead. When the bromodomain binds to the histone peptide, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor will disrupt the bromodomain-histone interaction, separating the beads and reducing the signal.
-
Protocol Outline:
-
A constant concentration of GST-tagged BRD4-BD1 and biotinylated H4 peptide are incubated together.
-
The test inhibitor (e.g., iBRD4-BD1) is added in a serial dilution format.
-
Streptavidin-Donor beads and anti-GST Acceptor beads are added to the mixture.
-
The plate is incubated in the dark to allow for binding equilibration.
-
The signal is read on an AlphaScreen-capable plate reader.
-
The IC50 value is calculated by plotting the signal against the inhibitor concentration. This process is repeated for other bromodomains to determine selectivity.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to monitor molecular interactions in real-time. It is another common method for determining binding affinities and inhibitor potency.
-
Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled molecule (a tracer, such as a fluorescently-tagged pan-BET inhibitor like Fl-JQ1) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger protein (the bromodomain), its tumbling rate slows down significantly, leading to a high polarization value. A competitive inhibitor will displace the fluorescent tracer from the bromodomain's binding pocket, causing the tracer to tumble freely again and resulting in a decrease in fluorescence polarization.
-
Protocol Outline:
-
A fixed concentration of the target bromodomain protein is incubated with a fixed concentration of a fluorescent tracer.
-
The test inhibitor is added across a range of concentrations.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
IC50 values are determined by plotting the change in polarization against the inhibitor concentration.
-
Western Blot for Protein Degradation
To confirm that a PROTAC like this compound induces the degradation of its target protein, Western blotting is the standard method.
-
Principle: This technique uses antibodies to detect specific proteins in a complex mixture. Cells are treated with the degrader, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin). A secondary antibody that binds to the primary antibody and is conjugated to an enzyme or fluorophore is then added to visualize the protein bands.
-
Protocol Outline:
-
Culture cells (e.g., MM.1S multiple myeloma cells) are treated with varying concentrations of this compound for a set period (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein for each sample are loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against BRD4, BRD2, BRD3, and a loading control.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the degree of protein degradation (DC50).
-
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the selectivity profiling of this compound.
Caption: Workflow for this compound Selectivity Profiling.
Caption: Mechanism of Action for this compound Degrader.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Confirming dBRD4-BD1 Target Engagement in Animal Models: A Comparative Guide to CETSA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement in a physiological setting is a cornerstone of successful drug development. For epigenetic targets like the first bromodomain of BRD4 (BRD4-BD1), confirming that a therapeutic molecule reaches and binds its intended target in animal models is critical for correlating pharmacokinetic and pharmacodynamic (PK/PD) relationships and de-risking clinical progression. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method for assessing in vivo target engagement. This guide provides a comprehensive comparison of CETSA with alternative technologies for confirming dBRD4-BD1 target engagement in animal models, supported by experimental protocols and data interpretation guidelines.
Comparison of Target Engagement Methodologies for this compound
Choosing the appropriate target engagement assay depends on various factors, including the availability of reagents, throughput requirements, and the specific questions being addressed. Below is a comparative summary of key technologies.
| Method | Principle | This compound Application | In Vivo Feasibility | Advantages | Disadvantages |
| CETSA (Cellular Thermal Shift Assay) | Ligand binding alters the thermal stability of the target protein. | Well-suited. BRD4 stabilization upon inhibitor binding has been demonstrated in cellular assays.[1] | High. Has been successfully applied to various tissues in animal models, including spleen and brain.[2][3] | Label-free, applicable to native proteins in any tissue, reflects physiological engagement.[4][5] | Lower throughput for traditional Western blot readout, requires specific antibodies, may not work for all targets if ligand binding does not induce a thermal shift.[6] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Feasible. Requires generation of a NanoLuc-BRD4 fusion protein. Has been used for BRD4 target engagement in cells.[7][8][9] | Moderate. Requires generation of transgenic animal models expressing the NanoLuc-fusion protein. | High-throughput, quantitative, real-time measurements in live cells.[6] | Requires genetic modification of the target protein and a specific fluorescent tracer, which may alter protein function and pharmacology.[6] |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolytic degradation. | Potentially applicable. | Moderate. Can be applied to tissue lysates. | Label-free, does not require heating. | Requires careful optimization of protease conditions, may not be suitable for all proteins. |
| Thermal Proteome Profiling (TPP/MS-CETSA) | Mass spectrometry-based readout of CETSA, allowing for proteome-wide analysis of thermal stability changes. | Highly suitable for selectivity profiling against other bromodomains and off-targets. | High. Can be performed on tissue samples from treated animals.[9] | Unbiased, proteome-wide selectivity information, can identify off-targets.[10] | Technically complex, lower throughput than plate-based assays, requires sophisticated mass spectrometry equipment and expertise. |
Experimental Protocols
In Vivo CETSA Protocol for this compound Target Engagement in Mouse Models (Adapted from RIPK1 Protocol)
This protocol is adapted from a validated in vivo CETSA procedure for another target, RIPK1, and provides a framework for assessing this compound engagement in tissues.[2][3][11] Optimization of heating temperatures and antibody concentrations will be required for BRD4.
1. Animal Dosing and Tissue Collection: a. Administer the this compound inhibitor or vehicle to mice (e.g., C57BL/6) via the desired route (e.g., oral gavage). b. At the designated time point post-dose, euthanize the animals according to approved ethical protocols. c. Perfuse with ice-cold PBS to remove blood from tissues. d. Immediately collect tissues of interest (e.g., tumor, spleen, brain) and place them on ice.
2. Sample Preparation and Heating: a. Divide each tissue sample into smaller, equal-sized pieces. b. Place tissue pieces into individual PCR tubes containing 100 µL of ice-cold PBS supplemented with protease and phosphatase inhibitors. c. Heat the tubes at a range of temperatures (e.g., 4°C, 48°C, 50°C, 52°C, 54°C, 56°C) for 3-8 minutes in a thermal cycler, followed by a 3-minute incubation at 4°C.
3. Lysis and Fractionation: a. For soft tissues like spleen, add 100 µL of lysis buffer (e.g., RIPA buffer with inhibitors) and homogenize using a bead beater. b. For harder tissues like brain, snap-freeze the heated samples in liquid nitrogen before homogenization.[2][3] c. Perform three freeze-thaw cycles (liquid nitrogen and 37°C water bath) to ensure complete cell lysis. d. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
4. Protein Quantification and Analysis: a. Carefully collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). b. Normalize all samples to the same protein concentration with lysis buffer. c. Denature the samples by adding Laemmli buffer and boiling for 5-10 minutes. d. Analyze the samples by SDS-PAGE and Western blotting using a validated primary antibody specific for BRD4. e. Detect the signal using an appropriate secondary antibody and imaging system. f. Quantify the band intensities and plot the percentage of soluble BRD4 relative to the 4°C control for each temperature point to generate CETSA curves. A rightward shift in the curve for the drug-treated group indicates target stabilization.
Isothermal Dose-Response (ITDR) CETSA in Cells
This protocol can be used to determine the cellular potency of a compound in stabilizing BRD4.
1. Cell Treatment: a. Seed cells (e.g., a human cancer cell line like HeLa or a hematological line like MM.1S) in appropriate culture vessels and grow to ~80% confluency. b. Treat the cells with a range of concentrations of the this compound inhibitor or vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Heating: a. Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors. b. Aliquot the cell suspensions into PCR tubes. c. Heat all samples at a single, optimized temperature (determined from a melt curve experiment, e.g., 52°C) for 3 minutes, leaving one set of vehicle-treated cells at room temperature as a control.
3. Lysis, Fractionation, and Analysis: a. Follow steps 3 and 4 from the In Vivo CETSA Protocol to lyse the cells, separate the soluble fraction, and analyze by Western blot for BRD4. b. Plot the soluble BRD4 signal as a function of drug concentration to generate a dose-response curve and calculate the EC50 for target engagement.
Visualizations
BRD4 Signaling Pathway
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes and pro-inflammatory genes.[12][13][14][15]
Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to promote transcription of target genes like MYC.
In Vivo CETSA Experimental Workflow
The workflow for an in vivo CETSA experiment involves several key steps from animal treatment to data analysis.
Caption: Workflow for confirming in vivo target engagement using CETSA from animal dosing to data analysis.
Logical Comparison of Target Engagement Assays
The choice of assay involves a trade-off between physiological relevance and technical complexity.
Caption: Decision logic for selecting an in vivo this compound target engagement assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of dBRD4-BD1 and pan-BET Inhibitor Efficacy: A Guide for Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that regulate gene transcription.[1] They play a crucial role by recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to promoters and enhancers.[2] This function is particularly critical for the expression of key oncogenes, such as MYC, which are often driven by super-enhancers.[3] Consequently, BET proteins have emerged as prominent targets for cancer therapy.
First-generation pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of all BET family members, have shown promise in preclinical models and early clinical trials.[4][5] However, their utility has been hampered by dose-limiting toxicities and moderate clinical efficacy as monotherapies.[5][6] This has spurred the development of more selective agents, including those that specifically target the first bromodomain of BRD4 (dBRD4-BD1), with the hypothesis that domain-selective inhibition may offer an improved therapeutic window. This guide provides a comparative analysis of the efficacy of this compound inhibitors versus pan-BET inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targeting Strategies
Pan-BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets of both BD1 and BD2 across all BET proteins. This widespread inhibition prevents the tethering of BET proteins to chromatin, leading to the downregulation of target genes like MYC.
This compound inhibitors, in contrast, are designed for specificity. They selectively occupy the BD1 pocket of the BRD4 protein. Studies have shown that BD1 is the primary module required for binding to chromatin to maintain established oncogenic gene expression programs.[4] Therefore, inhibiting BRD4-BD1 is hypothesized to be sufficient to achieve anti-cancer effects, phenocopying pan-BET inhibitors in cancer models while potentially sparing functions associated with other bromodomains, thereby reducing toxicity.[4][7]
Comparative Efficacy Data
The following tables summarize quantitative data comparing the in vitro and in vivo performance of representative pan-BET and this compound selective inhibitors.
Table 1: In Vitro Potency and Selectivity
This table presents the half-maximal inhibitory concentrations (IC₅₀) against individual bromodomains, highlighting the selectivity profile of different compounds. Lower values indicate higher potency.
| Inhibitor Class | Compound | Target | BRD4-BD1 IC₅₀ (nM) | BRD4-BD2 IC₅₀ (nM) | Selectivity (BD2/BD1) | Reference |
| Pan-BET | (+)-JQ1 | Pan-BET | 50 | 90 | ~2-fold | [8] |
| I-BET151 | Pan-BET | Data not specified | Data not specified | Pan-inhibitor | [4] | |
| This compound | MS402 | BD1-selective | 85 | >100,000 | >1000-fold | [9] |
| iBET-BD1 (GSK778) | BD1-selective | 35 | >10,000 | >130-fold | [3][4] | |
| Compound "3u" | BD1-selective | Data not specified | Data not specified | >180-fold for BRD4-BD1 | [9] | |
| Lead Compound | BRD4-BD1 selective | 130 | >10,000 (BRD4-BD2) | 9 to 33-fold selective over other BET BDs | [8][10] |
Note: IC₅₀ values can vary based on the assay format.
Table 2: Cellular Anti-proliferative Activity
This table shows the half-maximal effective concentration (EC₅₀) for growth inhibition in various cancer cell lines. This metric reflects the compound's ability to halt cancer cell proliferation.
| Inhibitor Class | Compound | Cell Line (Cancer Type) | Anti-proliferation EC₅₀ (µM) | Reference |
| Pan-BET | (+)-JQ1 | MM.1S (Multiple Myeloma) | 0.12 | [8][11] |
| I-BET151 | Mv4;11 (AML) | ~0.02 | [4] | |
| This compound | iBET-BD1 (GSK778) | Mv4;11 (AML) | ~0.03 | [4] |
| Compound "3u" | Various cancer cell lines | Comparable to pan-BET inhibitors | [9] | |
| Lead Compound "6" | MM.1S (Multiple Myeloma) | 2.2 | [8][11] |
Table 3: In Vivo Efficacy in Xenograft Models
This table summarizes results from animal studies, typically measuring tumor growth inhibition (TGI).
| Inhibitor Class | Compound | Mouse Model | Dosing | Outcome | Reference |
| Pan-BET | (+)-JQ1 | MLL-AF9 AML | 50 mg/kg, IP, QD | Increased survival | [4] |
| This compound | iBET-BD1 | MLL-AF9 AML | 30 mg/kg, IP, QD | Increased survival, comparable to pan-BET | [4] |
Analysis of Key Performance Indicators
-
Anti-proliferative Efficacy : In many cancer models, particularly hematological malignancies, potent this compound inhibitors exhibit anti-proliferative effects that phenocopy those of pan-BET inhibitors.[4] Studies with compounds like iBET-BD1 show comparable EC₅₀ values and in vivo efficacy to pan-BET counterparts in acute myeloid leukemia (AML) models.[4]
-
Effect on MYC Expression : This is a point of significant divergence. Pan-BET inhibitors are well-characterized to robustly suppress the transcription of the MYC oncogene.[8] However, some studies on highly selective BRD4-BD1 inhibitors report a surprising effect: an increase in MYC protein levels at concentrations that align with their biochemical potency for BD1.[8][10] MYC downregulation was only observed at much higher concentrations, where inhibition of other BET bromodomains might occur.[8][11] This suggests that inhibiting BRD4-BD1 alone may be insufficient to suppress MYC and highlights a potential mechanistic difference from pan-BET inhibitors.
-
Toxicity Profile : While clinical data on selective inhibitors is still emerging, preclinical evidence suggests a potential for an improved safety profile. Pan-BET inhibitors are associated with gastrointestinal and hematological toxicities, likely due to the broad disruption of BET-dependent housekeeping genes.[9][12] By focusing inhibition on BD1, which is primarily required for steady-state expression of oncogenes, this compound inhibitors may spare the functions of other BET proteins and BD2, potentially leading to better tolerability.[9]
Experimental Protocols
Detailed and standardized protocols are essential for the objective comparison of inhibitor efficacy.
Cell Viability / Anti-proliferation Assay
-
Objective : To determine the EC₅₀ of an inhibitor in a cancer cell line.
-
Methodology :
-
Cell Seeding : Seed cancer cells (e.g., MM.1S, MV-4;11) in 96-well opaque plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare a 10-point serial dilution of the test inhibitor (e.g., from 10 µM to 0.5 nM) and a vehicle control (e.g., 0.1% DMSO). Add the compounds to the cells and incubate for 72 hours.
-
Viability Measurement : Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis : Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the results as a dose-response curve and calculate the EC₅₀ using non-linear regression analysis in software like GraphPad Prism.
-
Western Blot for MYC Protein Expression
-
Objective : To measure the effect of inhibitors on the expression level of the MYC oncoprotein.
-
Methodology :
-
Treatment and Lysis : Plate cells and treat with various concentrations of the inhibitor (and a vehicle control) for a defined period (e.g., 6-24 hours).
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk) and incubate overnight with a primary antibody against c-Myc. Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in MYC protein levels relative to the loading control.
-
In Vivo Tumor Xenograft Study
-
Objective : To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology :
-
Model Establishment : Implant human cancer cells (e.g., MV-4;11) subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment : Randomize mice into treatment groups (vehicle control, pan-BET inhibitor, this compound inhibitor).
-
Administer the compounds according to a predetermined schedule (e.g., daily intraperitoneal injection). Monitor animal body weight as a measure of toxicity.
-
Tumor Measurement : Measure tumor volume with calipers every 2-3 days.
-
Endpoint : At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis : Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and vehicle groups.
-
Conclusion and Future Outlook
The development of this compound selective inhibitors represents a rational and promising evolution in the targeting of BET proteins for cancer therapy. Preclinical data indicate that these selective agents can replicate the anti-proliferative and in vivo anti-tumor effects of pan-BET inhibitors, particularly in hematological malignancies.[4] The primary motivation for their development—an improved safety profile—is supported by the hypothesis that avoiding broad BET inhibition will reduce mechanism-based toxicities.[9][12]
However, key questions remain. The divergent effects on MYC expression observed with some selective inhibitors warrant further investigation to fully understand the downstream consequences of domain-selective targeting.[8][10] Ultimately, clinical data will be the final arbiter of whether the refined targeting of this compound inhibitors translates into a superior therapeutic index compared to their pan-BET predecessors. These agents provide powerful tools to dissect the distinct biological roles of each bromodomain and may pave the way for more effective and better-tolerated epigenetic therapies.
References
- 1. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of dBRD4-BD1 and dBRD4-BD2 Selective Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective inhibitors targeting the first (BD1) and second (BD2) bromodomains of BRD4 is critical for advancing therapeutic strategies in oncology and inflammatory diseases. This guide provides an objective, data-driven comparison of dBRD4-BD1 and dBRD4-BD2 selective inhibitors, supported by experimental data and detailed methodologies.
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as key epigenetic regulators and promising therapeutic targets. BRD4 contains two highly conserved tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While pan-BET inhibitors have shown clinical potential, they are often associated with dose-limiting toxicities. This has spurred the development of domain-selective inhibitors that target either BD1 or BD2, revealing distinct functional roles for each domain and offering the potential for improved therapeutic indices.
Distinguishing the Roles of BD1 and BD2
Emerging evidence indicates that the two bromodomains of BRD4 have distinct, non-redundant functions. BD1 appears to be crucial for maintaining steady-state gene expression and has been more strongly implicated in cancer pathogenesis.[1][2] In contrast, BD2 plays a more prominent role in the rapid induction of inflammatory gene expression, making it an attractive target for inflammatory and autoimmune diseases.[1][2] Selective inhibitors have been instrumental in elucidating these differential functions.
Quantitative Comparison of Selective Inhibitors
The development of highly selective inhibitors for both BD1 and BD2 has allowed for a direct comparison of their biochemical and cellular activities. The following tables summarize the binding affinities and inhibitory concentrations of several key selective inhibitors.
Table 1: this compound Selective Inhibitors - Binding Affinity and Potency
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity over BD2 | Reference(s) |
| GSK778 (iBET-BD1) | BRD4-BD1 | TR-FRET | 41 | - | ≥130-fold | [2][3] |
| ZL0590 (Compound 52) | BRD4-BD1 | TR-FRET | 90 | - | ~10-fold | [4] |
| Compound 3u | BRD4-BD1 | - | 560 | - | >178-fold | [5] |
| (+)-JQ1 (Pan-BET for comparison) | BRD4-BD1 | ALPHA-screen | 77 | 50 | ~0.4-fold | [6] |
Table 2: dBRD4-BD2 Selective Inhibitors - Binding Affinity and Potency
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity over BD1 | Reference(s) |
| GSK046 (iBET-BD2) | BRD4-BD2 | TR-FRET | 49 | - | >300-fold | [2] |
| ABBV-744 | BRD4-BD2 | TR-FRET | 4 | - | >500-fold | [7] |
| XY153 | BRD4-BD2 | TR-FRET | 0.79 | - | 354-fold | [8] |
| RVX-208 | BRD4-BD2 | Cell-free | 510 | - | ~170-fold | [3] |
| (+)-JQ1 (Pan-BET for comparison) | BRD4-BD2 | ALPHA-screen | 33 | 90 | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and dBRD4-BD2 selective inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method to measure the binding affinity of inhibitors to bromodomains.
Materials:
-
Recombinant human BRD4-BD1 or BRD4-BD2 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated APC (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test inhibitors and control compounds (e.g., (+)-JQ1)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add a fixed concentration of BRD4-BD1 or BRD4-BD2 protein to each well of the microplate.
-
Add the serially diluted inhibitors to the wells.
-
Add a mixture of the biotinylated histone peptide and the Europium-labeled antibody to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Add the streptavidin-conjugated APC to the wells.
-
Incubate for another defined period (e.g., 30 minutes).
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the values against the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics of binding (association and dissociation rates) between an inhibitor and its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BRD4-BD1 or BRD4-BD2 protein (ligand)
-
Test inhibitors (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the BRD4-BD1 or BRD4-BD2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure the association of the inhibitor.
-
After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor injections if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular context.[9][10][11][12]
Materials:
-
Cultured cells expressing BRD4
-
Test inhibitors
-
Cell lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
Protein quantification method (e.g., Western blot, ELISA)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat aliquots of the cell suspension to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells to separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble BRD4 in each sample using a specific antibody-based detection method like Western blotting.
-
Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The selective inhibition of this compound and dBRD4-BD2 has distinct effects on downstream signaling pathways.
BRD4's Role in Transcription Elongation
BRD4 plays a critical role in transcriptional regulation by recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters.[13][14] This leads to the phosphorylation of RNA Polymerase II and promotes transcriptional elongation. Both BD1 and BD2 can be involved in this process, but their relative contributions can be gene-specific.
BRD4-mediated transcriptional elongation.
NF-κB Signaling Pathway
BRD4 is a key coactivator of the NF-κB signaling pathway, which is central to inflammatory responses.[1][15][16][17] BRD4 binds to acetylated RelA, a subunit of NF-κB, to enhance the transcription of pro-inflammatory genes. Selective inhibitors of BD2 have shown promise in modulating this pathway.
Role of BRD4 in the NF-κB signaling pathway.
Notch Signaling Pathway
BRD4 has also been implicated in the regulation of the Notch signaling pathway, which is involved in cell fate decisions, proliferation, and survival, particularly in certain cancers.[18][19][20][21][22] BRD4 can regulate the expression of Notch ligands, such as Jagged1, thereby influencing Notch signaling activity.
BRD4's influence on the Notch signaling pathway.
Experimental Workflow for Inhibitor Screening and Validation
The process of identifying and validating selective BRD4 inhibitors typically follows a multi-step workflow.
A typical workflow for screening and validating selective BRD4 inhibitors.
Conclusion
The development of this compound and dBRD4-BD2 selective inhibitors has been a significant advancement in the field of epigenetics and drug discovery. These tools have not only allowed for a deeper understanding of the distinct biological roles of the two bromodomains but also opened up new avenues for developing more targeted and potentially safer therapies. BD1-selective inhibitors show promise in oncology by phenocopying the effects of pan-BET inhibitors, while BD2-selective inhibitors are emerging as a promising strategy for treating inflammatory diseases with a potentially better safety profile. The continued exploration and development of these selective agents will be crucial for realizing their full therapeutic potential.
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Decoding the Downstream Effects of dBRD4-BD1 Inhibition on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are prominent targets in therapeutic development for cancer and inflammatory diseases.[1][2] BRD4 functions as an epigenetic reader, binding to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes and pro-inflammatory genes.[3][4] The two tandem bromodomains of BRD4, BD1 and BD2, exhibit distinct functional roles, sparking interest in the development of domain-selective inhibitors to achieve more targeted therapeutic effects with potentially fewer side effects compared to pan-BET inhibitors.[1][5]
This guide provides a comprehensive comparison of dBRD4-BD1 (degrader or inhibitor of BRD4's first bromodomain) inhibition with other alternatives, supported by experimental data, to validate its downstream effects on gene expression.
The Differential Roles of BRD4 Bromodomains
BRD4's two bromodomains, BD1 and BD2, despite their high sequence homology, have distinct functions in regulating gene transcription.[3][6] BD1 is primarily responsible for anchoring BRD4 to chromatin and maintaining steady-state gene expression, including many oncogenes.[1][5] In contrast, BD2 appears to be more involved in the rapid induction of gene expression in response to stimuli, such as inflammatory signals.[1] This functional divergence provides a strong rationale for the development of BD1-selective inhibitors to specifically target oncogenic transcription programs while potentially sparing the acute inflammatory response pathways mediated by BD2.
Comparative Analysis of BET Inhibitors on Gene Expression
The development of domain-selective inhibitors has enabled a clearer understanding of the specific contributions of BD1 and BD2 to gene regulation. The following table summarizes the comparative effects of BD1-selective, BD2-selective, and pan-BET inhibitors on the expression of key target genes.
| Inhibitor Type | Example Compound(s) | Effect on MYC Expression | Effect on Inflammatory Gene Expression (e.g., IFN-γ induced genes) | Primary Therapeutic Potential | Reference(s) |
| BD1-Selective Inhibitor | iBET-BD1, XL-126 | Strong downregulation, phenocopies pan-BET inhibitors | Moderate inhibition | Cancer | [1][7] |
| BD2-Selective Inhibitor | iBET-BD2 | Minimal effect | Strong inhibition | Inflammatory and autoimmune diseases | [1] |
| Pan-BET Inhibitor | JQ1, I-BET151, OTX015 | Strong downregulation | Strong inhibition | Cancer, Inflammation | [1][8][9] |
| This compound (Degrader) | This compound | Downregulation achieved at near-maximal BRD4 degradation | Not explicitly detailed, but degradation is BD1-dependent | Cancer | [10] |
Downstream Signaling Pathways and Mechanism of Action
BRD4 regulates transcription by binding to acetylated histones at enhancers and promoters, and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[4][11] This recruitment leads to the phosphorylation of RNA Polymerase II (Pol II), promoting transcriptional elongation.[12] Inhibition of the BRD4-BD1 interaction displaces BRD4 from chromatin, leading to the suppression of target gene transcription.[13]
Figure 1. Mechanism of this compound Inhibition on Gene Transcription.
Experimental Protocols for Validating Downstream Effects
Several key experimental techniques are employed to validate the downstream effects of this compound inhibition.
RNA-Sequencing (RNA-seq)
RNA-seq provides a global view of the transcriptome, allowing for the identification of all genes that are differentially expressed upon treatment with a this compound inhibitor.
Experimental Workflow:
Figure 2. RNA-sequencing Experimental Workflow.
Methodology: Cells (e.g., human glioma U251 cells) are treated with a this compound inhibitor or a vehicle control.[14] Total RNA is then isolated using a reagent like TRIzol.[14] The quality and quantity of RNA are assessed, followed by library preparation which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform. Bioinformatic analysis is performed to align the sequence reads to a reference genome, quantify gene expression levels, and identify genes that are significantly upregulated or downregulated upon inhibitor treatment.[14][15]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of BRD4 and to determine how these are affected by this compound inhibition.
Experimental Workflow:
Figure 3. ChIP-sequencing Experimental Workflow.
Methodology: Cells are treated with the inhibitor or control. Proteins are then cross-linked to DNA, and the cells are lysed. The chromatin is sheared into smaller fragments. An antibody specific to BRD4 is used to immunoprecipitate the BRD4-DNA complexes.[12][16] The cross-links are reversed, and the associated DNA is purified. This DNA is then used to prepare a sequencing library. After sequencing, the reads are aligned to the genome, and "peaks" are identified, which represent the genomic regions where BRD4 was bound.[13] Comparing the peak profiles between treated and untreated samples reveals where BRD4 is displaced by the inhibitor.[13]
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a targeted approach used to validate the changes in expression of specific genes identified from RNA-seq data.
Experimental Workflow:
Figure 4. RT-qPCR Experimental Workflow.
Methodology: Total RNA is extracted from inhibitor-treated and control cells and reverse-transcribed into complementary DNA (cDNA).[14] qPCR is then performed using primers specific to the target genes of interest and one or more stable housekeeping genes for normalization.[17][18][19] The relative expression of the target genes is calculated, often using the 2-ΔΔCt method, to confirm the upregulation or downregulation observed in the RNA-seq experiment.[17]
Quantitative Data Summary
The following table presents a summary of quantitative data from representative studies, demonstrating the downstream effects of this compound inhibition on the expression of key genes.
| Cell Line | Treatment | Gene | Technique | Fold Change in Expression | Reference(s) |
| Human Glioma U251 | BRD4 knockdown | Multiple | Microarray | 1,881 genes downregulated | [14] |
| Human CD4+ T Cells | JQ1 (Pan-BET inhibitor) | Multiple | RNA-seq | Majority of expressed genes are BRD4 targets and affected | [12] |
| Eμ-Myc Lymphoma | JQ1 (Pan-BET inhibitor) | Cd274 (PD-L1) | ChIP-seq | Reduced Brd4 occupancy at the TSS | [13] |
| SW480 Colon Cancer | BRD4 knockdown | MMP9, CCL2 | qRT-PCR | Significant decrease in eRNA and mRNA levels | [20] |
| K562 | iBET-BD1 (BD1-selective) | Multiple | SLAM-seq | Significant transcriptional changes, phenocopying pan-BET inhibitor | [1] |
| K562 | iBET-BD2 (BD2-selective) | Multiple | SLAM-seq | No marked transcriptional changes in steady-state | [1] |
Conclusion
The selective inhibition of BRD4's first bromodomain (BD1) presents a promising therapeutic strategy, particularly in oncology. Experimental data robustly demonstrates that this compound inhibition effectively downregulates the expression of key oncogenes like MYC by displacing BRD4 from their regulatory elements.[1] This targeted approach phenocopies the anti-cancer effects of pan-BET inhibitors while potentially mitigating some off-target effects by sparing BD2-mediated functions.[1] The experimental workflows and data presented in this guide provide a framework for researchers to validate the downstream effects of novel this compound inhibitors and further explore their therapeutic potential.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain-containing Protein 4 (BRD4) Regulates RNA Polymerase II Serine 2 Phosphorylation in Human CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BRD4 has dual effects on the HMGB1 and NF-κB signalling pathways and is a potential therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation and validation of reference genes for RT-qPCR gene expression in Naegleria gruberi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of dBRD4-BD1 Inhibitor Activity: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors targeting the first bromodomain (BD1) of BRD4 (dBRD4-BD1) is a promising avenue for therapeutic intervention in cancer and inflammatory diseases. Rigorous validation of inhibitor activity is paramount to ensure data reliability and guide structure-activity relationship (SAR) studies. This guide provides a comparative overview of common orthogonal assays employed for the cross-validation of this compound inhibitor activity, complete with experimental data and detailed protocols.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound inhibitors across various orthogonal assays. This allows for a direct comparison of inhibitor potency as determined by different technological platforms.
| Inhibitor | Assay Type | Principle | This compound IC50 (µM) | Selectivity (BD1 vs. BD2) | Reference Compound(s) |
| HIT-A | AlphaScreen | Proximity-based | 1.29[1] | Not Specified | JQ1 |
| HIT-A | HTRF | FRET-based | 0.48[1] | Not Specified | JQ1 |
| Compound 2 | AlphaScreen | Proximity-based | 0.60 ± 0.25[2][3] | Selective for BRD4 | (+)-JQ1 |
| Compound 5 | AlphaScreen | Proximity-based | 3.46 ± 1.22[2][3] | Selective for BRD4 | (+)-JQ1 |
| Compound 6 | AlphaScreen | Proximity-based | 4.66 ± 0.52[2][3] | Selective for BRD4 | (+)-JQ1 |
| SF2523 | Displacement Binding | Not Specified | 0.016 (16 nM)[4] | ~5-fold for BD1 | Not Specified |
| iBRD4-BD1 | AlphaScreen | Proximity-based | 0.012 (12 nM)[5] | 23-6200-fold intra-BET selectivity | Not Specified |
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below. These protocols are based on commercially available kits and published literature, and can be adapted for specific laboratory conditions.[6][7][8][9][10][11][12]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based proximity assay measures the interaction between a GST-tagged this compound and a biotinylated acetylated histone peptide.[10] Donor and acceptor beads are brought into proximity through this interaction, generating a chemiluminescent signal upon laser excitation. Inhibitors that disrupt this interaction lead to a decrease in signal.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (384-well format):
-
Add 5 µL of the inhibitor solution to the wells of an OptiPlate-384.[1]
-
Add 5 µL of the GST-dBRD4-BD1 protein solution.
-
Add 5 µL of the biotinylated histone peptide solution.[1]
-
Incubate for 30 minutes at room temperature.[8]
-
Under subdued light, add a mixture of Glutathione AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.[1]
-
Incubate for 60 minutes at room temperature in the dark.[1]
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable microplate reader.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: This assay measures the proximity between a terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody) bound to GST-dBRD4-BD1 and a dye-labeled acceptor molecule (e.g., streptavidin-dye) bound to a biotinylated acetylated histone peptide.[7][9] Inhibition of the protein-peptide interaction disrupts FRET, leading to a decrease in the acceptor emission signal.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (384-well format):
-
Data Acquisition:
-
Measure the fluorescence intensity using a TR-FRET capable microplate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).[7]
-
Homogeneous Time-Resolved Fluorescence (HTRF)
Principle: HTRF is a specific type of TR-FRET that utilizes a europium (Eu3+) or terbium (Tb) cryptate as the donor and a compatible acceptor fluorophore. The long-lived fluorescence of the donor allows for a time-gated measurement, reducing background fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare HTRF assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Dilute GST-dBRD4-BD1 and biotinylated acetylated histone peptide in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Data Acquisition:
-
Read the signal on a microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.[1]
-
Mandatory Visualizations
BRD4 Signaling Pathway
Caption: BRD4 recognizes acetylated histones, recruiting P-TEFb to promote transcriptional elongation.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for hit validation, employing orthogonal biochemical and cellular assays.
Logical Relationship of Orthogonal Assays
Caption: Orthogonal assays provide multi-faceted validation of inhibitor activity.
References
- 1. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of dBRD4-BD1 versus dBRD4-BD2 Inhibition on Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal domain (BET) protein BRD4 has emerged as a critical epigenetic regulator in inflammation, primarily by controlling the expression of key pro-inflammatory genes.[1] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive gene expression.[2] While pan-BET inhibitors that target both bromodomains have shown potent anti-inflammatory activity, they are often associated with dose-limiting toxicities in clinical settings.[3][4] This has spurred the development of selective inhibitors targeting either BD1 or BD2, revealing distinct functional roles for each domain in regulating inflammation.
This guide provides an objective comparison of the anti-inflammatory effects of selective BRD4-BD1 inhibition versus selective BRD4-BD2 inhibition, supported by experimental data, detailed protocols, and pathway visualizations.
Differentiating the Roles of BD1 and BD2 in Inflammation
Emerging evidence suggests a division of labor between BRD4's two bromodomains. While BD1 appears essential for the regulation of steady-state gene expression, BD2 plays a more prominent role in the rapid, stimulus-inducible expression of genes, such as those triggered by inflammatory signals.[5][6] Studies have shown that selective inhibition of BD2 is particularly effective in preclinical models of inflammatory and autoimmune diseases.[5][6]
The primary mechanism involves the interaction of BRD4 with the acetylated RelA subunit of NF-κB, a master regulator of the inflammatory response.[7][8] Upon inflammatory stimulus, both BD1 and BD2 can bind to acetylated RelA, recruiting BRD4 to the promoters of NF-κB target genes like IL6 and TNF, and activating their transcription.[8][9] Selective inhibitors disrupt this critical interaction, thereby suppressing the inflammatory cascade.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional anti-inflammatory effects of representative selective BRD4-BD1 and BRD4-BD2 inhibitors compared to pan-BET inhibitors.
Table 1: Inhibitor Selectivity Profile (Binding Affinity IC₅₀, nM)
| Inhibitor Class | Compound Example | Target: BRD4-BD1 | Target: BRD4-BD2 | Selectivity |
| BD1-Selective | GSK778 (iBET-BD1) | ~3-5 | >5000 | >1000-fold for BD1 |
| BD1-Selective | ZL0590 | 90 | >1000 | ~11-fold for BD1[10] |
| BD2-Selective | GSK046 (iBET-BD2) | >5000 | ~20-30 | >150-fold for BD2 |
| BD2-Selective | ABBV-744 | >5000 | ~1.7 | >2900-fold for BD2[3] |
| BD2-Selective | RVX-208 | 5128 | 168 | ~30-fold for BD2 |
| Pan-BET | JQ1 | 50 | 90 | Pan-BET |
| Pan-BET | I-BET151 | ~25 | ~50 | Pan-BET |
Data compiled from multiple sources. Absolute values may vary based on assay conditions.[3][5][11]
Table 2: In Vitro Anti-Inflammatory Efficacy
| Cell Model | Stimulus | Treatment (Inhibitor) | Key Finding |
| Human PBMCs | LPS | ZL0516 (BD1-selective) | Potently suppressed expression of IL-6 and IL-8.[12] |
| Human PBMCs | LPS | RVX-208 (BD2-selective) | Showed marginal anti-inflammatory effects compared to BD1 inhibition in this model.[12] |
| B and T cell co-culture | - | iBET-BD2 (BD2-selective) | Selectively inhibited production of key pro-inflammatory mediators, including Th17 cytokines.[5] |
| Rat lung tissue homogenates | LPS | Dyb-41 (Pan-BET) | Significantly reduced TNF-α and IL-1β protein levels.[13][14] |
Table 3: In Vivo Anti-Inflammatory Efficacy
| Disease Model | Animal | Treatment (Inhibitor) | Key Finding |
| DSS-induced Colitis | Mouse | ZL0516 (BD1-selective) | Significantly reduced mucosal inflammation and suppressed inflammatory cytokines (TNFα, IL-6, IL-17A).[12][15] |
| DSS-induced Colitis | Mouse | RVX-208 (BD2-selective) | Displayed only marginal effects in reducing colonic inflammation.[12] |
| TLR3-induced Airway Inflammation | Mouse | ZL0454 (Pan-BET) | Effectively blocked acute airway inflammation.[16] |
| Inflammatory & Autoimmune Disease | Mouse | BD2-selective inhibitors | Found to be predominantly effective in ameliorating disease.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are standard protocols for key experiments cited in the comparison of BRD4 inhibitors.
In Vitro Anti-Inflammatory Assay in Human PBMCs
-
Cell Isolation and Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inhibitor Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound, dBRD4-BD2, or pan-BET inhibitors (or DMSO as a vehicle control) for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Sample Collection: After 6-24 hours of incubation, the cell culture supernatant is collected for protein analysis (ELISA), and the cell pellet is harvested for RNA extraction (RT-qPCR).
-
Gene Expression Analysis (RT-qPCR):
-
Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA is synthesized from 1 µg of RNA using a reverse transcription kit.
-
Quantitative PCR is performed using SYBR Green master mix and primers specific for target genes (e.g., IL6, TNF, ACTB as a housekeeping gene).
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Cytokine Secretion Analysis (ELISA):
-
The concentration of secreted cytokines (e.g., IL-6, TNF-α) in the collected culture supernatant is quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and concentrations are determined by comparison to a standard curve.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animals: 8-10 week old C57BL/6 mice are used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Inhibitor Administration: Mice are treated daily with the selective inhibitor (e.g., ZL0516, 20 mg/kg) or vehicle control via oral gavage, starting from day 0 of DSS administration.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
Endpoint Analysis: On the final day, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis (H&E staining) and gene/protein expression analysis (RT-qPCR/ELISA on tissue homogenates).
Conclusion
The selective inhibition of BRD4's bromodomains offers a promising therapeutic strategy for inflammatory diseases, potentially overcoming the toxicities associated with pan-BET inhibitors. The available data suggests a nuanced picture:
-
BD2-selective inhibition appears to be a more broadly effective strategy for treating diseases driven by acute inflammatory gene induction, aligning with the mechanistic role of BD2 in stimulus-responsive transcription.[5][6]
-
BD1-selective inhibition has also demonstrated potent anti-inflammatory effects, particularly in specific contexts like IBD models, suggesting that BD1's role in maintaining a pro-inflammatory state in certain cell types or tissues should not be discounted.[12]
The choice between targeting BD1 or BD2 may ultimately depend on the specific inflammatory pathology. Further research with highly selective chemical probes is necessary to fully dissect their distinct and overlapping functions, paving the way for more targeted and tolerable epigenetic therapies for a range of inflammatory disorders.
References
- 1. Bromodomain-containing protein 4 (BRD4): a key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brd4 Is Essential for IL-1β-Induced Inflammation in Human Airway Epithelial Cells | PLOS One [journals.plos.org]
- 10. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BET-inhibitor DYB-41 reduces pulmonary inflammation and local and systemic cytokine levels in LPS-induced acute respiratory distress syndrome: an experimental rodent study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of dBRD4-BD1 in Cancer: A Comparative Guide to Therapeutic Targeting
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of targeting the first bromodomain (BD1) of BRD4 (dBRD4-BD1) against other therapeutic strategies in specific cancer subtypes. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, making them a compelling target for cancer therapy. BRD4 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key cancer-promoting genes like MYC. The BRD4 protein contains two tandem bromodomains, BD1 and BD2, which exhibit distinct functions. Recent research has focused on the selective inhibition of these domains, with a particular interest in the role of this compound in oncology.
Studies have shown that selective inhibition of BD1 often recapitulates the anti-cancer effects of pan-BET inhibitors, which target both bromodomains. This suggests that this compound is a key driver of oncogenic transcription in several cancer types.[1][2] This guide will delve into the validation of this compound as a therapeutic target in neuroblastoma, acute myeloid leukemia (AML), and triple-negative breast cancer (TNBC), comparing its inhibition with other therapeutic modalities.
Comparative Efficacy of this compound Inhibition
The therapeutic potential of targeting this compound is most evident when compared to pan-BET inhibitors and other targeted agents across various cancer cell lines.
Pan-BET Inhibitors vs. BD1-Selective Inhibitors
Data suggests that in many cancer models, the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors are phenocopied by BD1-selective inhibitors.[1] This indicates that the primary anti-tumor activity of pan-BET inhibitors in these contexts is mediated through the inhibition of BD1. In contrast, BD2-selective inhibitors have shown more pronounced effects in models of inflammation and autoimmune disease.[1]
| Inhibitor Class | Mechanism of Action | Key Advantages in Cancer | Potential Limitations |
| This compound Selective Inhibitors | Specifically blocks the acetyl-lysine binding pocket of the first bromodomain of BRD4. | Potentially reduced off-target effects and toxicity compared to pan-BET inhibitors. Efficacious in cancers dependent on BRD4-driven transcription. | May be less effective in cancers where BD2 plays a significant oncogenic role. |
| Pan-BET Inhibitors (e.g., JQ1) | Inhibits both BD1 and BD2 of all BET family proteins (BRD2, BRD3, BRD4, BRDT). | Broad activity against various cancer types. Well-characterized mechanism of action. | Potential for on-target toxicities due to broad inhibition of all BET bromodomains. |
| BET Degraders (PROTACs) | Induce the proteasomal degradation of BET proteins. | Can achieve more sustained and potent target suppression compared to inhibitors. May overcome resistance mechanisms to inhibitors. | More complex pharmacology and potential for off-target degradation. |
Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various BET inhibitors in selected cancer cell lines, demonstrating the potent anti-proliferative effects of targeting BRD4.
| Cancer Subtype | Cell Line | Inhibitor | Inhibitor Type | IC50 (nM) | Reference |
| Neuroblastoma | IMR-32 | GNE987 | BRD4 Degrader | 1.14 | [3] |
| Neuroblastoma | SK-N-BE(2) | GNE987 | BRD4 Degrader | 1.87 | [3] |
| Acute Myeloid Leukemia | MOLM-13 | iBET-BD1 | BD1-Selective | ~100-1000 | [2] |
| Acute Myeloid Leukemia | MV4;11 | JQ1 | Pan-BET | ~100-500 | [4] |
| Acute Myeloid Leukemia | OCI-AML3 | JQ1 | Pan-BET | ~200 | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | JQ1 | Pan-BET | ~200-500 | [6] |
| Triple-Negative Breast Cancer | MDA-MB-453 | iBET-BD1 | BD1-Selective | ~100-1000 | [2] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
This compound in Specific Cancer Subtypes
Neuroblastoma
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is often driven by the amplification of the MYCN oncogene. BRD4 plays a crucial role in regulating MYCN transcription, making it a prime therapeutic target.[7] Inhibition of BRD4, including selective targeting of BD1, has been shown to suppress MYCN expression and induce apoptosis in neuroblastoma cell lines.
Alternative/Combination Therapies:
-
CDK Inhibitors: Cyclin-dependent kinase (CDK) inhibitors, particularly those targeting CDK7, have shown promise in neuroblastoma.[7][8] Combination therapy with BET inhibitors and CDK inhibitors has demonstrated synergistic anti-tumor effects.[7]
-
ALK Inhibitors: For neuroblastomas with activating mutations in the anaplastic lymphoma kinase (ALK) gene, ALK inhibitors are a targeted therapy option.
Acute Myeloid Leukemia (AML)
AML is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. BRD4 has been identified as a critical dependency in AML, with its inhibition leading to cell cycle arrest and apoptosis.[4][9] The anti-leukemic effects of the pan-BET inhibitor JQ1 are potent in various AML subtypes, including those with relapsed or refractory disease.[10] Notably, BD1-selective inhibition has been shown to be as effective as pan-BET inhibition in AML models.[1]
Alternative/Combination Therapies:
-
Chemotherapy: Standard-of-care for AML often involves chemotherapy agents like cytarabine. While effective, resistance is a major challenge.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors, when combined with BRD4 inhibitors, have shown synergistic effects in inducing apoptosis in AML cells.[5]
-
BCL2 Inhibitors: Targeting the anti-apoptotic protein BCL2 is another promising strategy in AML, and combination with BET inhibitors is being explored.
Triple-Negative Breast Cancer (TNBC)
TNBC is an aggressive subtype of breast cancer that lacks the expression of estrogen receptor, progesterone receptor, and HER2. TNBCs have been shown to be preferentially sensitive to BET bromodomain inhibition.[6] BRD4 inhibition can suppress the expression of key oncogenes and pro-survival pathways in TNBC cells.
Alternative/Combination Therapies:
-
PARP Inhibitors: For TNBC patients with BRCA mutations, poly (ADP-ribose) polymerase (PARP) inhibitors are an effective targeted therapy.[11][12] Combining BET inhibitors with PARP inhibitors has demonstrated a significant reduction in the transcription of DNA repair genes like BRCA1 and RAD51.[6]
-
PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is often dysregulated in TNBC. Combination of BET inhibitors with inhibitors of this pathway has shown enhanced anti-proliferative and pro-apoptotic effects.[6]
-
Immune Checkpoint Inhibitors: BRD4 inhibition has been shown to decrease the expression of PD-L1 on tumor cells, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of BET Inhibitors in Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET and CDK Inhibition Reveal Differences in the Proliferation Control of Sympathetic Ganglion Neuroblasts and Adrenal Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET and CDK Inhibition Reveal Differences in the Proliferation Control of Sympathetic Ganglion Neuroblasts and Adrenal Chromaffin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as targeted therapy in acute myeloid leukemia - Christopher Vakoc [grantome.com]
- 10. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer [frontiersin.org]
- 12. Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of dBRD4-BD1 Inhibitor Binding Mode by Co-crystallization: A Comparative Guide
The bromodomain and extra-terminal domain (BET) protein BRD4 has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its role as an epigenetic reader.[1][2] BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and transcription factors, thereby regulating gene expression.[3][4][5][6] While structurally similar, the two bromodomains appear to have distinct functions, spurring the development of domain-selective inhibitors to improve therapeutic efficacy and reduce side effects associated with pan-BET inhibition.[1][7][8]
Co-crystallization followed by X-ray diffraction is the gold standard for validating the binding mode of small molecule inhibitors. This guide provides a comparative overview of various dBRD4-BD1 inhibitors, presenting key binding affinity data and outlining the experimental workflow for structural validation.
Comparative Analysis of this compound Inhibitors
The development of BRD4 inhibitors has evolved from pan-BET inhibitors, like the well-studied (+)-JQ1, to domain-selective compounds.[9] Selectivity for BD1 over BD2 is a key objective, as it may offer a more favorable therapeutic window by mitigating toxicities such as thrombocytopenia.[10] The following table summarizes quantitative data for several representative BRD4 inhibitors, highlighting their binding affinities and selectivity profiles.
| Inhibitor | Target | Binding Affinity (IC50/Kd) | Selectivity | Key References |
| (+)-JQ1 | Pan-BET | Kd = 50-100 nM | Pan-BET; binds both BD1 and BD2 with high affinity. | [8][9] |
| ABBV-075 | Pan-BET | Kd (ITC) = 1.16 nM (BD1), 0.88 nM (BD2) | Pan-BET; potent inhibitor of both bromodomains. | [10] |
| ZL0590 (52) | BD1-Selective | IC50 = 90 nM (BD1) | ~10-fold more selective for BD1 over BD2. | [11] |
| XL-126 (33) | BD1-Selective | Kd = 8.9 nM (BD1) | 185-fold selective for BD1 over BD2. | [10] |
| Compound 14 | BD1-Selective | IC50 = 17 nM (BD1) | Potent BD1 inhibition. | [6] |
| RVX-208 | BD2-Selective | - | More selective for BD2 over BD1. | [9][12] |
Structural Insights from Co-crystallization
Co-crystal structures provide definitive evidence of an inhibitor's binding mode within the acetyl-lysine (KAc) pocket of BRD4-BD1. A recurring interaction pattern observed across numerous inhibitor complexes involves key residues that are critical for anchoring the ligand.
-
Hydrogen Bonding: A direct hydrogen bond with the side-chain amide of Asn140 is a hallmark interaction for most BRD4 inhibitors, mimicking the binding of the natural acetyl-lysine substrate.[3][6][13]
-
Water-Mediated Interactions: A conserved water molecule often mediates a hydrogen bond between the inhibitor and the hydroxyl group of Tyr97 .[6][8]
-
Hydrophobic Interactions: The inhibitor engages in hydrophobic interactions with residues lining the KAc pocket, including Trp81, Pro82, Leu92, Leu94, and Ile146, which contribute to binding affinity and stability.[3][5][7]
The structural data obtained from co-crystallization is invaluable for structure-based drug design, enabling the optimization of lead compounds to enhance potency and selectivity.[14]
Caption: Key interactions of an inhibitor within the BRD4-BD1 binding pocket.
Experimental Protocols
The following section details a generalized workflow for the structural validation of a this compound inhibitor's binding mode via co-crystallization.
Protein Expression and Purification
-
Construct Generation: The human BRD4-BD1 domain (e.g., residues 44-168) is cloned into an expression vector (e.g., pGEX or pET series) with an N-terminal affinity tag (e.g., GST or His6) and a protease cleavage site (e.g., TEV or Thrombin).
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an OD600 of 0.6-0.8 at 37°C, then induced with IPTG and incubated overnight at a lower temperature (e.g., 18°C) to enhance soluble protein expression.
-
Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The soluble lysate is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Tag Cleavage and Further Purification: The affinity tag is cleaved by incubation with the appropriate protease. The protein is further purified using ion-exchange and size-exclusion chromatography to achieve >95% purity.
-
Protein Concentration: The purified protein is concentrated to a suitable level for crystallization (typically 5-15 mg/mL) in a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
Co-crystallization
-
Complex Formation: The purified this compound protein is incubated with a 2- to 5-fold molar excess of the inhibitor (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice to ensure complex formation.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening using commercial crystallization screens (e.g., Hampton Research, Qiagen) via the sitting-drop or hanging-drop vapor diffusion method. Drops are set up by mixing the complex with the reservoir solution in various ratios.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality single crystals.
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[15]
-
Data Processing: The diffraction images are processed using software like XDS or HKL2000 to integrate intensities and scale the data.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined BRD4-BD1 structure (e.g., PDB ID: 4BJX) as a search model.[14] The model is then refined using software like PHENIX or REFMAC5, with manual model building in Coot to fit the inhibitor into the electron density map.
-
Validation: The final structure is validated for geometric quality and deposited in the Protein Data Bank (PDB).[16]
Caption: Experimental workflow for BRD4-BD1 inhibitor co-crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. PDB-6uvj: Cocrystal of BRD4(D1) with a methyl carbamate thiazepane inhibitor - Yorodumi [pdbj.org]
- 16. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of dBRD4-BD1 Selective Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dBRD4-BD1 selective compounds, assessing their therapeutic window against other alternatives with supporting experimental data and detailed methodologies.
The pursuit of targeted cancer therapies has led to the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, with BRD4 being a prominent target. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BRD4, have shown promise but are often hampered by dose-limiting toxicities, narrowing their therapeutic window.[1][2] This has spurred the development of domain-selective inhibitors, particularly those targeting BRD4-BD1, with the hypothesis that such selectivity could maintain or enhance anti-tumor efficacy while mitigating toxicity. This guide delves into the assessment of the therapeutic window of these this compound selective compounds, comparing them with pan-BET and BD2-selective inhibitors.
Comparative Efficacy and Toxicity
A key rationale for developing domain-selective inhibitors is to widen the therapeutic window by separating on-target efficacy from off-target or on-target toxicities mediated by different domains. Evidence suggests that inhibiting BD1 is sufficient to replicate the anti-cancer effects of pan-BET inhibitors in several cancer models.[3] For instance, the BD1-selective inhibitor iBET-BD1 has been shown to phenocopy the effects of the pan-BET inhibitor I-BET151 in inhibiting proliferation, inducing cell cycle arrest, and promoting apoptosis in various human cancer cell lines.[3]
The therapeutic advantage of this compound selective compounds is hypothesized to stem from reduced toxicity compared to pan-BET inhibitors. While direct comparative studies on the therapeutic index are emerging, preclinical data with domain-selective compounds suggest a favorable toxicity profile. For example, studies with BD2-selective inhibitors have demonstrated minimal toxicity to non-tumorigenic cells and in vivo.[4] Although this doesn't directly quantify the therapeutic window of BD1-selective agents, it supports the principle that domain selectivity can lead to safer compounds. Sustained pan-BET inhibition, modeled through inducible in vivo silencing of Brd4, has been shown to cause significant pathologies, including epidermal hyperplasia, alopecia, and intestinal stem cell depletion, highlighting the potential toxicities that domain-selective inhibitors might avoid.[5][6][7]
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro potency and selectivity of representative this compound selective compounds compared to pan-BET and BD2-selective inhibitors.
| Compound Class | Compound Name | Target | IC50 / Kd (nM) | Selectivity | Reference |
| This compound Selective | iBET-BD1 (GSK778) | BRD4-BD1 | - | ≥130-fold vs BD2 | [3][8] |
| MS436 | BRD4-BD1 | Kᵢ = 30-50 | 10-fold vs BD2 | [9] | |
| ZL0590 (Compound 52) | BRD4-BD1 | IC50 = 90 | ~10-fold vs BD2 | [8] | |
| Compound 4.14-4.16 | BRD4-BD1 | - | 500-fold vs BRD2-BD1/BRD4-BD2 | [9] | |
| Pan-BET | (+)-JQ1 | Pan-BET | - | Non-selective | [10][11] |
| I-BET762 | Pan-BET | - | Non-selective | [12] | |
| ABBV-075 | Pan-BET | - | Pan-BET | [13] | |
| dBRD4-BD2 Selective | iBET-BD2 (GSK046) | BRD4-BD2 | - | >300-fold vs BD1 | [3][8] |
| RVX-208 | BET-BD2 | - | BD2 selective | [10] | |
| ABBV-744 | BRD4-BD2 | IC50 = 204 | ~100-fold vs BD1 | [13] |
Experimental Protocols
Accurate assessment of the therapeutic window requires robust and standardized experimental protocols. Below are methodologies for key experiments cited in the evaluation of this compound selective compounds.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of both cancerous and normal cells. The ratio of IC50 in normal cells to cancer cells provides the in vitro therapeutic index.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MOLM-13, MDA-MB-231) and non-tumorigenic cell lines (e.g., human peripheral blood mononuclear cells [PBMCs], BJ fibroblasts) in their respective recommended media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound selective, pan-BET, and BD2-selective inhibitors) and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay kit such as Alamar Blue or CellTiter-Glo®.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Therapeutic Index Calculation: Calculate the in vitro therapeutic index as: (IC50 in normal cells) / (IC50 in cancer cells).
In Vivo Toxicity and Efficacy Studies (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of a compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Toxicity Assessment: Monitor the mice for clinical signs of toxicity, such as changes in behavior, appetite, and weight loss. At the end of the study, collect blood for hematological and biochemical analysis, and major organs for histopathological examination.
-
Data Analysis: Plot tumor growth curves and body weight changes over time. Calculate tumor growth inhibition (TGI). The therapeutic window is the range of doses that produce significant anti-tumor efficacy without causing unacceptable toxicity.
Signaling Pathways and Experimental Workflows
The differential roles of BRD4's bromodomains in signaling pathways are central to understanding the mechanism of action and potential for an improved therapeutic window with BD1-selective inhibitors.
Caption: BRD4 signaling pathway and points of inhibition.
BRD4, through its tandem bromodomains BD1 and BD2, recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to drive the expression of key oncogenes and inflammatory genes.[14] While both domains bind acetylated histones, they are thought to have non-redundant functions. BD1 appears to be crucial for anchoring BRD4 to chromatin and is primarily responsible for maintaining the malignant phenotype in certain cancers like acute myeloid leukemia.[3][4] In contrast, BD2 may play a more significant role in recruiting specific transcription factors, such as TWIST, and in the induction of inflammatory gene expression.[3][4] This functional divergence provides a strong rationale for the development of domain-selective inhibitors.
Caption: Experimental workflow for assessing the therapeutic window.
Conclusion
The development of this compound selective compounds represents a promising strategy to improve the therapeutic window of BET inhibitors. By selectively targeting the bromodomain primarily responsible for the cancerous phenotype in many malignancies, these compounds have the potential to maintain or even enhance anti-tumor efficacy while minimizing the toxicities associated with pan-BET inhibition. The available data suggests that domain selectivity can lead to a better safety profile. However, more direct comparative studies quantifying the therapeutic index of this compound selective inhibitors against pan-BET and BD2-selective counterparts are needed to fully validate this approach. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to rigorously assess the therapeutic window of these next-generation epigenetic drugs.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Degradation Efficiency of dBRD4-BD1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. Among the well-studied targets is BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene expression and are implicated in various cancers. This guide provides an objective comparison of the degradation efficiency of different PROTACs specifically targeting the first bromodomain (BD1) of BRD4, presenting key experimental data and detailed methodologies to aid in the selection and development of these targeted protein degraders.
Mechanism of Action: dBRD4-BD1 PROTACs
This compound PROTACs are heterobifunctional molecules designed to induce the degradation of the BRD4 protein. They consist of a ligand that binds to the BD1 of BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). By bringing BRD4 in close proximity to the E3 ligase, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.
Caption: General mechanism of this compound PROTAC-mediated protein degradation.
Comparative Degradation Efficiency of this compound PROTACs
The following table summarizes the degradation efficiency of several notable this compound PROTACs based on published data. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters for evaluating PROTAC potency and efficacy.
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | CRBN | Various | ~10 nM (BRD4 BD1) | >90 | [1][2] |
| MZ1 | VHL | Various | Broadly Active | >90 | [2][3] |
| ARV-825 | CRBN | Various | - | Degrades all BETs | [4] |
| This compound | CRBN | MM.1S | 280 nM | - | [5][6][7] |
| PROTAC 1 | CRBN | Burkitt's lymphoma (BL) cells | < 1 nM | - | [8] |
| PROTAC 3 | CRBN | RS4;11 leukaemia cells | 51 pM (IC50) | - | [8] |
| PROTAC 4 | CRBN | MV-4-11, MOLM-13, RS4;11 | 8.3, 62, 32 pM (IC50) | - | [8] |
| dBET6 | CRBN | - | ~10 nM (BRD4 BD1) | - | [1] |
| dBET57 | CRBN | Neuroblastoma | 500 nM (DC50/5h for BRD4 BD1) | - | [1][4] |
| Compound 34 | CRBN | MDA-MB-231 | 60 nM | - | [9] |
| Compound 37 | CRBN | MDA-MB-231 | 62 nM | - | [9] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and experimental conditions. IC50 values for proliferation are also included for some PROTACs as a measure of their functional effect.
Experimental Protocols
Accurate assessment of PROTAC efficiency is crucial for their development. The following are detailed protocols for key experiments used to quantify BRD4 degradation.
Experimental Workflow for Assessing PROTAC Efficiency
Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MM.1S, HeLa, MDA-MB-231) in 6-well or 12-well plates at a density that allows for logarithmic growth during the treatment period.[5]
-
PROTAC Treatment: The following day, treat the cells with a range of concentrations of the this compound PROTACs to determine the dose-response. A vehicle control (e.g., DMSO) should be included. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).[9][10]
Western Blotting for BRD4 Degradation
This protocol is a standard method to visualize and quantify the reduction in BRD4 protein levels.[11][12]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[5]
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) should also be used to ensure equal protein loading.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13][14]
-
Proteasome Inhibition Assay
To confirm that the observed degradation is proteasome-dependent, a rescue experiment can be performed.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.[9][15]
-
Add the this compound PROTAC and incubate for the desired time.
-
Harvest the cells and perform Western blotting as described above.
-
A rescue of BRD4 degradation in the presence of the proteasome inhibitor confirms a proteasome-mediated degradation mechanism.[9]
Conclusion
The field of this compound PROTACs is rapidly evolving, with numerous compounds demonstrating potent and selective degradation of BRD4. The choice of the E3 ligase recruiter (CRBN or VHL) and the linker chemistry significantly influences the degradation efficiency and selectivity. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers to compare existing this compound PROTACs and to guide the design and evaluation of novel degraders with improved therapeutic potential. As more clinical data becomes available, the promise of selective BRD4 degradation as a cancer therapy continues to grow.[16]
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. origene.com [origene.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
- 15. Reversible Spatiotemporal Control of Induced Protein Degradation by Bistable PhotoPROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An updated patent review of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating On-Target Effects of dBRD4-BD1 Knockdown: shRNA vs. siRNA
For Researchers, Scientists, and Drug Development Professionals
The bromodomain and extra-terminal (BET) protein BRD4, particularly its first bromodomain (BD1), is a key therapeutic target in various diseases, including cancer. RNA interference (RNAi) technologies, such as short hairpin RNA (shRNA) and small interfering RNA (siRNA), are powerful tools for knocking down BRD4 expression to study its function and validate it as a drug target. This guide provides a comprehensive comparison of shRNA and siRNA for validating the on-target effects of dBRD4-BD1 knockdown, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate method for their needs.
Comparison of shRNA and siRNA for this compound Knockdown
Both shRNA and siRNA can effectively silence BRD4 expression, but they differ in their delivery, duration of effect, and potential for off-target effects.
| Feature | shRNA (short hairpin RNA) | siRNA (small interfering RNA) |
| Delivery | Plasmid or viral vector (e.g., lentivirus, adenovirus) transduction. | Transient transfection of synthetic RNA duplexes. |
| Expression | Stably integrated into the host genome for continuous expression. | Transient, diluted with cell division. |
| Duration of Knockdown | Long-term, stable knockdown. | Transient, typically 24-72 hours. |
| Potency | Generally more potent on a molar basis due to continuous intracellular production.[1][2] | Potency depends on transfection efficiency and stability of the siRNA duplex. |
| Off-Target Effects | Generally produces less off-target transcript regulation compared to siRNA when achieving comparable knockdown.[3][4] | Can have more significant off-target effects, often mediated by the seed region of the siRNA.[3][4] |
| Best For | Long-term studies, stable cell line generation, in vivo studies. | Rapid, transient knockdown experiments, high-throughput screening. |
Quantitative Comparison of Knockdown Efficiency
Direct comparative studies quantifying the knockdown efficiency of shRNA versus siRNA specifically for this compound are limited in publicly available literature. However, studies on other target genes, such as luciferase, have demonstrated that shRNA can be significantly more potent than siRNA on a molar basis. For instance, one in vivo study showed that while both methods could achieve over 80% knockdown, shRNA was more potent when comparing equal molar amounts.[1][2]
Table 1: Illustrative Comparison of Knockdown Efficiency (Luciferase Reporter Gene)
| Reagent | Dose | Knockdown Efficiency |
| siRNA (siLuc1) | 10 µg | >80% |
| shRNA (pShagLuc) | 10 µg | >80% |
| siRNA + shRNA | 5 µg each | >99% |
Data adapted from a study comparing siRNA and shRNA targeting the luciferase gene in vivo.[1][2] It is crucial to empirically determine the optimal concentration and knockdown efficiency for each specific shRNA or siRNA targeting this compound in the experimental system of interest.
Experimental Protocols
shRNA-Mediated Knockdown of this compound and Validation
This protocol describes the use of a lentiviral vector to deliver an shRNA targeting this compound for stable knockdown.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., a cancer cell line expressing BRD4)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-dBRD4-BD1 plasmid vector (and a non-targeting control shRNA vector)
-
Transfection reagent
-
Culture medium, serum, antibiotics
-
Polybrene
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-dBRD4-BD1 plasmid and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus if necessary.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles in the presence of polybrene (to enhance transduction efficiency).
-
Incubate for 24-48 hours.
-
-
Selection of Stable Knockdown Cells:
-
If the shRNA vector contains a selectable marker (e.g., puromycin resistance), apply the appropriate selection agent to the culture medium to select for transduced cells.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR):
-
Extract total RNA from both the this compound knockdown and control cell populations.
-
Synthesize cDNA.
-
Perform qPCR using primers specific for BRD4 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of BRD4 mRNA in the knockdown cells compared to the control.
-
-
Western Blotting:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BRD4 and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
Quantify the reduction in BRD4 protein levels.
-
-
siRNA-Mediated Knockdown of this compound and Validation
This protocol describes the transient knockdown of this compound using synthetic siRNA.
Materials:
-
Target cells
-
siRNA targeting this compound (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Culture medium, serum
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Plating:
-
Plate target cells at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the this compound siRNA and the transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Perform qPCR and Western blotting as described in the shRNA protocol at the desired time points post-transfection to determine the level of this compound mRNA and protein knockdown.
-
Analysis of Off-Target Effects
A critical aspect of validating RNAi experiments is to assess off-target effects.
Table 2: Comparison of Off-Target Effects and Mitigation Strategies
| Off-Target Effect | shRNA | siRNA | Mitigation Strategies |
| miRNA-like effects | Less frequent due to processing by the endogenous miRNA machinery.[3] | More common, where the siRNA seed region binds to unintended mRNAs.[3] | - Use the lowest effective concentration. - Employ chemically modified siRNAs. - Use pools of multiple siRNAs targeting the same gene. - Perform rescue experiments with an siRNA-resistant form of the target gene. |
| Immune stimulation | Can occur, particularly with high levels of expression from viral promoters. | Can trigger an interferon response, especially with long dsRNAs. | - Use validated, low-immunostimulatory siRNA sequences. - Use appropriate controls to monitor immune activation. |
Experimental Approaches to Assess Off-Target Effects:
-
Transcriptome Analysis: Perform RNA sequencing (RNA-seq) or microarray analysis to identify genome-wide changes in gene expression in knockdown cells compared to control cells.
-
Rescue Experiments: Co-express a form of BRD4 that is resistant to the shRNA or siRNA (e.g., by introducing silent mutations in the target sequence). A true on-target phenotype should be reversed by the expression of the resistant protein.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Knockdown and Validation
BRD4-Regulated Signaling Pathways
BRD4 plays a crucial role in regulating the transcription of key oncogenes, including c-Myc, and is involved in inflammatory signaling through the NF-κB pathway.[5][6]
BRD4 and c-Myc Signaling Pathway
BRD4 and NF-κB Signaling Pathway
Conclusion
The choice between shRNA and siRNA for this compound knockdown depends on the specific experimental goals. For long-term, stable knockdown and in vivo studies, shRNA delivered via lentiviral vectors is the preferred method. For rapid, transient knockdown and high-throughput applications, siRNA is more suitable. Regardless of the method chosen, rigorous validation of on-target knockdown and careful assessment of off-target effects are essential for generating reliable and interpretable data. This guide provides the foundational knowledge and protocols to assist researchers in effectively validating the on-target effects of this compound knockdown and advancing our understanding of its role in health and disease.
References
- 1. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Unique Targets of dBRD4-BD1: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a selective degrader of the first bromodomain of BRD4 (dBRD4-BD1) against other bromodomain and extra-terminal (BET) inhibitors. By integrating experimental data from multiple studies, we highlight the unique therapeutic potential of selectively targeting BRD4-BD1 for degradation.
This guide synthesizes findings from comparative proteomics and other functional assays to delineate the distinct cellular consequences of this compound compared to pan-BET inhibitors, as well as BD1- and BD2-selective inhibitors. The data underscores the potential for developing more precise and effective therapeutics by moving beyond simple inhibition to targeted protein degradation.
Performance Comparison: this compound vs. Alternative Inhibitors
The following table summarizes the key characteristics and effects of this compound in comparison to a pan-BET inhibitor (JQ1), a BD1-selective inhibitor (iBRD4-BD1), and a BD2-selective inhibitor.
| Feature | This compound (Degrader) | JQ1 (Pan-BET Inhibitor) | iBRD4-BD1 (BD1-Selective Inhibitor) | BD2-Selective Inhibitor |
| Mechanism of Action | Induces proteasomal degradation of BRD4 via the first bromodomain (BD1).[1] | Competitively binds to the acetyl-lysine binding pockets of all BET bromodomains (BD1 and BD2).[2] | Selectively binds to and inhibits the first bromodomain (BD1) of BET proteins.[1] | Selectively binds to and inhibits the second bromodomain (BD2) of BET proteins.[3] |
| Selectivity | Highly selective for BRD4 degradation over BRD2 and BRD3.[1][4] | Pan-BET inhibitor, targeting BRD2, BRD3, and BRD4.[5] | High selectivity for BD1 over BD2.[6] | High selectivity for BD2 over BD1.[3] |
| Effect on BRD4 Protein Levels | Complete and durable degradation of the BRD4 protein.[1][4] | No change in protein levels; only displacement from chromatin.[7] | No change in protein levels. | No change in protein levels. |
| Effect on BRD2/BRD3 Protein Levels | Upregulation of BRD2 and BRD3 protein levels.[1] | No significant change in protein levels. | No significant change in protein levels. | No significant change in protein levels. |
| Anti-proliferative Activity | Potent anti-proliferative effects in cancer cell lines. | Potent anti-proliferative effects in cancer cell lines.[5] | Phenocopies the anti-proliferative effects of pan-BET inhibitors in cancer models.[3] | Less effective in cancer models compared to BD1-selective and pan-BET inhibitors.[3] |
| Therapeutic Potential | Potential for enhanced efficacy and overcoming resistance in oncology. | Broad applications in oncology and inflammation, but potential for off-target effects. | Primarily effective in oncology.[3] | Predominantly effective in models of inflammatory and autoimmune diseases.[3] |
Quantitative Proteomics Data Summary
The table below summarizes the key findings from quantitative proteomics studies, highlighting the unique protein targets and cellular pathways affected by BRD4-selective degraders compared to pan-BET inhibitors. While a direct head-to-head proteomics comparison of this compound with BD1/BD2-selective inhibitors is not yet available in the literature, the data from BRD4-selective degraders provides strong insights into the unique consequences of selective BRD4 degradation.
| Protein/Pathway | Effect of BRD4-Selective Degrader (e.g., MZ1, AT1) | Effect of Pan-BET Inhibitor (e.g., JQ1) |
| BRD4 | Significant and selective degradation.[8] | No change in protein abundance, only displacement from chromatin.[7] |
| BRD2/BRD3 | Minimal to no degradation.[8] | No significant change in protein abundance. |
| MYC | Strong downregulation of protein expression.[9] | Downregulation of gene transcription.[9] |
| Cell Cycle Regulators (e.g., p21) | Upregulation of p21 protein, leading to cell cycle arrest.[9] | Upregulation of p21 transcription.[9] |
| Apoptosis-Related Proteins | More robust induction of apoptotic pathways compared to inhibition.[7] | Induction of apoptosis. |
| Inflammatory Signaling (NF-κB pathway) | Modulation of inflammatory gene expression. | Broad suppression of inflammatory gene expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Proteomics by Mass Spectrometry
This protocol outlines a general workflow for identifying and quantifying protein abundance changes following treatment with a this compound or other inhibitors.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MV4;11) are cultured to 70-80% confluency. Cells are then treated with the respective compounds (this compound, JQ1, BD1/BD2-selective inhibitors, or DMSO as a vehicle control) at specified concentrations for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity. The protein concentration of the lysate is determined using a BCA assay.
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested with trypsin overnight at 37°C to generate peptides.
-
Peptide Labeling (for isobaric tagging, e.g., TMT): Peptides are labeled with tandem mass tags (TMT) according to the manufacturer's instructions to allow for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos). The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation scans.
-
Data Analysis: The raw mass spectrometry data is processed using a software suite like MaxQuant or Proteome Discoverer. Peptides and proteins are identified by searching the data against a human protein database. Protein quantification is performed based on the reporter ion intensities from the TMT labels. Statistical analysis is then carried out to identify proteins that are significantly up- or downregulated in response to the treatments.
Immunoprecipitation (IP) for Target Engagement
This protocol is used to confirm the interaction of this compound with its target, BRD4, and the E3 ligase machinery.
-
Cell Lysis: Cells treated with the degrader or control are lysed in a non-denaturing buffer.
-
Antibody Incubation: The lysate is pre-cleared and then incubated with an antibody specific for BRD4 or a component of the E3 ligase complex (e.g., VHL or Cereblon) overnight at 4°C.
-
Immunocomplex Capture: Protein A/G magnetic beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against BRD4 and the E3 ligase components to confirm the formation of the ternary complex.
Cell Viability Assay
This assay measures the effect of the compounds on cell proliferation and survival.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a serial dilution of the compounds of interest.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader, and the data is normalized to the vehicle-treated control to determine the half-maximal inhibitory concentration (IC50) for each compound.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for comparative proteomics and a key signaling pathway affected by this compound.
Caption: Experimental workflow for comparative proteomics.
Caption: BRD4-mediated transcription and this compound action.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Proteins Brd2, Brd3 and Brd4 Selectively Regulate Metabolic Pathways in the Pancreatic β-Cell | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of dBRD4-BD1: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the appropriate disposal of dBRD4-BD1, a selective and durable BRD4 degrader.
While specific disposal guidelines for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive disposal plan can be formulated based on its known chemical properties and general best practices for laboratory chemical waste management.
Understanding this compound Safety Profile
Before handling and disposal, it is crucial to be aware of the safety profile of this compound. The compound is categorized as causing mild skin irritation (H316) and eye irritation (H320)[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Key Safety and Handling Information:
| Parameter | Details | Source |
| GHS Classification | Skin irritation (Category 3); Eye irritation (Category 2B) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | Causes mild skin irritation (H316); Causes eye irritation (H320) | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, appropriate gloves, lab coat | [1] |
| Incompatible Materials | Strong acids/bases, strong oxidizing/reducing agents | [1] |
| Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month.[2] | [2] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Experimental Protocol: this compound Disposal
-
Personal Protective Equipment (PPE) Confirmation: Before beginning the disposal process, ensure that you are wearing the appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Waste Categorization: Based on its properties as a chemical compound used in research, this compound waste (including pure compound, solutions, and contaminated consumables) should be classified as chemical waste.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, such as leftover powder or contaminated weighing paper, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams.
-
Contaminated Consumables: Dispose of all contaminated consumables, such as pipette tips, tubes, and gloves, in a designated chemical waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory-required information.
-
Storage of Waste: Store the sealed and labeled waste containers in a designated, secure area for hazardous waste, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, and national regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance.
References
Navigating the Safe Handling of dBRD4-BD1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active molecules like dBRD4-BD1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value that extends beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for the small molecule degrader this compound is not publicly available, based on the safety profile of the related BRD4 (BD1) protein and general best practices for handling potent chemical compounds, the following PPE and safety measures are strongly recommended. The GHS classification for the BRD4 (BD1) protein indicates it can cause mild skin and eye irritation.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | With side-shields, approved under appropriate government standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Use proper glove removal technique to avoid skin contact. Discard gloves after use according to laboratory regulations.[1][2] |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved lab coat.[2][3] |
| Respiratory Protection | Respirator | Use an appropriate respirator if working outside of a certified chemical fume hood or if there is inadequate ventilation.[1] |
| Footwear | Closed-toe shoes | Sandals or perforated shoes are not permitted in the laboratory.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and ensure data integrity. The following workflow outlines the key steps for safe handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
